Pyrazolo[1,5-a]pyrimidin-5-ol
Description
The exact mass of the compound Pyrazolo[1,5-a]pyrimidin-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrazolo[1,5-a]pyrimidin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-a]pyrimidin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLIYLLMLAQRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582949 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-22-4, 1027534-43-5 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70582949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine core is a privileged structure found in numerous biologically active compounds, including protein kinase inhibitors for cancer therapy.[1][2] This document will delve into the prevalent and efficient synthetic strategies, focusing on the cyclocondensation reaction between 5-amino-3-methylpyrazole and a suitable 1,3-dicarbonyl compound. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and present key data in a clear, structured format. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical grounding and practical insights.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic N-heterocyclic system that has garnered substantial attention in medicinal chemistry due to its diverse pharmacological activities.[3] Its structural resemblance to purine bases allows it to interact with a variety of biological targets, making it a valuable scaffold for the design of novel therapeutics.[4] Derivatives of this core structure have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzymatic inhibitory properties.[3][5][6][7]
Notably, pyrazolo[1,5-a]pyrimidines have emerged as potent protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] The versatility of the pyrazolo[1,5-a]pyrimidine ring system allows for structural modifications at various positions (2, 3, 5, 6, and 7), enabling the fine-tuning of physicochemical properties and biological activity.[3][8]
This guide focuses specifically on the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol, a key intermediate that can be further functionalized to generate a library of derivatives for drug discovery programs.
Prevailing Synthetic Strategy: Cyclocondensation
The most widely adopted and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-biselectrophilic compound.[3][8] This approach is highly versatile and allows for the introduction of various substituents onto the final heterocyclic system.
For the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol, the key starting materials are:
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3-Amino-5-methylpyrazole (or 5-amino-3-methylpyrazole): This bifunctional molecule acts as the 1,3-bisnucleophile, providing the pyrazole portion of the final product.
-
Ethyl acetoacetate (or another β-keto ester): This 1,3-dicarbonyl compound serves as the biselectrophile, forming the pyrimidine ring.
Mechanism of the Cyclocondensation Reaction
The reaction proceeds through a well-established mechanism involving an initial nucleophilic attack followed by an intramolecular cyclization and dehydration. The regioselectivity of the reaction is a critical aspect, with the exocyclic amino group of the 5-aminopyrazole being more nucleophilic than the endocyclic nitrogen atom.[9]
The proposed mechanism is as follows:
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Initial Nucleophilic Attack: The more nucleophilic exocyclic amino group (-NH2) of 3-amino-5-methylpyrazole attacks the more electrophilic ketone carbonyl carbon of ethyl acetoacetate.
-
Formation of an Enamine Intermediate: This initial attack, followed by the loss of a water molecule, leads to the formation of an enamine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen atom (N1) of the pyrazole ring then acts as a nucleophile, attacking the ester carbonyl carbon of the intermediate.
-
Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. The "ol" in the final product name indicates the presence of a hydroxyl group, which is the enol form of the resulting ketone.
Caption: Reaction mechanism for the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol. This protocol is based on established literature procedures and has been optimized for reproducibility and yield.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| 3-Amino-5-methylpyrazole | C4H7N3 | 97.12 | 31230-17-8 |
| Ethyl acetoacetate | C6H10O3 | 130.14 | 141-97-9 |
| Glacial Acetic Acid | CH3COOH | 60.05 | 64-19-7 |
| Ethanol | C2H5OH | 46.07 | 64-17-5 |
Synthesis of the Precursor: 3-Amino-5-methylpyrazole
While commercially available, 3-amino-5-methylpyrazole can also be synthesized in the laboratory. A common method involves the reaction of cyanoacetone or its alkali metal salt with hydrazine hydrate.[10][11] Another approach is the reaction of 3-aminobut-2-enenitrile with hydrazine hydrate.[12]
Step-by-Step Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylpyrazole (9.71 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Addition of Reagent: To this stirring suspension, add ethyl acetoacetate (13.01 g, 0.1 mol) dropwise over a period of 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to afford 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization Data
The structure and purity of the synthesized 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | >250 °C (with decomposition) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.5-12.5 (br s, 1H, OH), 6.0-6.2 (s, 1H, pyrimidine H), 5.7-5.9 (s, 1H, pyrazole H), 2.3-2.5 (s, 3H, CH₃), 2.1-2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160-162, 155-157, 148-150, 140-142, 105-107, 90-92, 20-22, 12-14 |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₈H₉N₃O: 164.08; found: 164.1 |
| FT-IR (KBr, cm⁻¹) | ν: 3400-3200 (O-H), 3100-3000 (C-H), 1650-1630 (C=O/C=N), 1600-1580 (C=C) |
| Yield | 75-85% |
Trustworthiness and Self-Validating Systems
The protocol described above is designed to be a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing for precise determination of the reaction endpoint. The physical and spectroscopic data presented in the characterization table provide a robust set of parameters to confirm the identity and purity of the final product. Any significant deviation from these expected values would indicate incomplete reaction, the presence of impurities, or the formation of an unexpected side product, prompting further investigation and optimization.
Conclusion
This technical guide has provided a comprehensive and practical overview of the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol. The cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate remains the most efficient and reliable method for the preparation of this valuable heterocyclic scaffold. The detailed experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic importance of the pyrazolo[1,5-a]pyrimidine core in drug discovery underscores the utility of robust and well-documented synthetic procedures such as the one presented herein.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (2022). National Institutes of Health. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.). [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate. (n.d.). [Link]
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An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles - ACS Publications. (2021). ACS Publications. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (2024). MDPI. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - BJOC. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
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Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC - NIH. (n.d.). [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (2020). Royal Society of Chemistry. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (n.d.). [Link]
- EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google P
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(PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - ResearchGate. (n.d.). [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011). [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). PubMed Central. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed. (n.d.). [Link]
-
Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein - PubMed. (n.d.). [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (n.d.). [Link]
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Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... - ResearchGate. (n.d.). [Link]
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The Privileged Scaffold: A Technical Guide to the Fundamental Properties of Pyrazolo[1,5-a]pyrimidin-5-ol
Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Significance of the 5-Hydroxy Substituent
The pyrazolo[1,5-a]pyrimidine framework represents a class of fused heterocyclic compounds that has garnered immense interest in medicinal chemistry and materials science.[1][2] Structurally analogous to purines, these compounds are considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] The versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties.[1]
This guide focuses on a specific, yet fundamentally important derivative: Pyrazolo[1,5-a]pyrimidin-5-ol . The introduction of a hydroxyl group at the C5 position introduces a critical feature: the potential for keto-enol tautomerism. This dynamic equilibrium between the 5-hydroxy (enol) and the 5-oxo (keto) forms significantly influences the molecule's reactivity, aromaticity, and its interactions with biological macromolecules. Understanding the fundamental properties of this core structure is paramount for researchers and drug development professionals aiming to leverage the therapeutic potential of this chemical class.
I. Synthesis and Structural Elucidation
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic synthons.[1][5] This versatile approach allows for the introduction of a wide range of substituents on both the pyrazole and pyrimidine rings.
Synthetic Strategy: A Representative Protocol
A prevalent and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidin-5-ol derivatives involves the reaction of a 3-aminopyrazole with a β-ketoester, such as ethyl acetoacetate, under acidic or basic conditions.[5][6] The choice of reaction conditions can influence the regioselectivity of the cyclization, leading to either the 5-oxo or the 7-oxo isomer.
Step-by-Step Protocol for the Synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1 equivalent) in a suitable solvent, such as glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent like ethanol or diethyl ether, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired pyrazolo[1,5-a]pyrimidin-5-ol derivative.
Causality in Experimental Choices:
-
Solvent: Glacial acetic acid serves as both a solvent and an acid catalyst, promoting the initial condensation and subsequent cyclization.
-
Reagents: The use of a β-ketoester provides the necessary three-carbon unit to form the pyrimidine ring. The substituents on the β-ketoester will ultimately be incorporated into the final pyrazolo[1,5-a]pyrimidine structure.
-
Temperature: Refluxing provides the necessary activation energy for the condensation and dehydration steps of the reaction.
II. Tautomerism: The Keto-Enol Equilibrium
A critical aspect of Pyrazolo[1,5-a]pyrimidin-5-ol is its existence as a mixture of tautomers: the aromatic 5-hydroxy (enol) form and the non-aromatic 4,5-dihydro-5-oxo (keto) form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring system.
Caption: Keto-enol tautomerism in Pyrazolo[1,5-a]pyrimidin-5-ol.
Spectroscopic studies, particularly NMR, are crucial in determining the predominant tautomeric form in a given environment.[7] In many cases, the keto form is found to be the more stable tautomer.[6]
III. Spectroscopic and Physicochemical Properties
The characterization of Pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives relies on a combination of spectroscopic techniques.
| Property | Description |
| Appearance | Typically a crystalline solid. |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 151.12 g/mol [8] |
| ¹H NMR | The proton NMR spectrum will show distinct signals for the protons on the pyrazole and pyrimidine rings. The chemical shifts will be influenced by the electron-donating or withdrawing nature of substituents and the predominant tautomeric form. For example, in the keto form, a signal corresponding to the CH₂ group at the 4-position would be observed. |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton. The chemical shift of the C5 carbon is particularly diagnostic, with a significant downfield shift in the keto form due to the carbonyl group. |
| IR Spectroscopy | The IR spectrum of the keto tautomer will exhibit a strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration. The enol form would show a broad O-H stretching band. |
| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule. |
Note: Specific spectral data can vary depending on the solvent, concentration, and substituents.
IV. Chemical Reactivity
The reactivity of Pyrazolo[1,5-a]pyrimidin-5-ol is governed by the interplay of the electron-rich pyrazole ring and the electron-deficient pyrimidine ring, as well as the presence of the hydroxyl/keto group.
-
Electrophilic Aromatic Substitution: The pyrazole ring is generally more susceptible to electrophilic attack than the pyrimidine ring. Bromination, for example, has been shown to occur at the C3 position.[3]
-
Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic substitution, particularly if leaving groups are present at the C5 or C7 positions.
-
Reactions at the 5-position: The hydroxyl group of the enol form can undergo reactions typical of phenols, such as etherification and esterification. The keto form can participate in reactions characteristic of ketones, such as condensation reactions at the adjacent C6 position.
Caption: Key reactivity pathways of Pyrazolo[1,5-a]pyrimidin-5-ol.
V. Biological Activity and Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a wide range of therapeutic activities.[3][9][10][11]
-
Anticancer Agents: A significant area of research has focused on pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors.[5][12] These compounds can act as ATP-competitive or allosteric inhibitors of various kinases implicated in cancer progression, such as EGFR, B-Raf, and CDKs.[10][12] Marketed drugs like Larotrectinib and Entrectinib, which are Trk inhibitors for treating solid tumors, feature this core structure.[13][14]
-
Antitubercular Activity: Certain pyrazolo[1,5-a]pyrimidin-7(4H)-ones, close structural relatives of the 5-ol/one series, have shown promising activity against Mycobacterium tuberculosis.[6]
-
Other Therapeutic Areas: The versatility of the scaffold has led to the exploration of its potential in treating a multitude of diseases, including inflammatory conditions, viral infections, and neurological disorders.[3][11][15][16]
The 5-hydroxy/keto moiety can play a crucial role in the pharmacophore, potentially acting as a hydrogen bond donor or acceptor in interactions with biological targets. The ability to modulate the tautomeric equilibrium and introduce diverse substituents provides a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
VI. Conclusion and Future Directions
Pyrazolo[1,5-a]pyrimidin-5-ol is a fundamentally important heterocyclic system that serves as a versatile building block in the design of novel therapeutic agents. Its rich chemistry, characterized by the dynamic interplay of tautomerism and the distinct reactivity of its fused ring system, offers a wealth of opportunities for chemical exploration. Future research will likely focus on leveraging a deeper understanding of its structure-activity relationships to develop next-generation kinase inhibitors and other targeted therapies with improved efficacy and safety profiles.[12] The continued development of efficient and sustainable synthetic methodologies will be crucial in unlocking the full potential of this privileged scaffold.[5]
VII. References
-
Evolution in Medicinal Chemistry of Prazolopyrimidine Derivatives as Anticancer Agents. (n.d.). Google Scholar. Retrieved January 3, 2026, from
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 3, 2026, from
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (n.d.). PubMed. Retrieved January 3, 2026, from
-
Evolution in Medicinal Chemistry of Prazolopyrimidine Derivatives as Anticancer Agents. (2019). Red Flower Publications. Retrieved January 3, 2026, from
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 3, 2026, from
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved January 3, 2026, from
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. Retrieved January 3, 2026, from
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from
-
An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. (n.d.). PubMed. Retrieved January 3, 2026, from
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Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.). Google Scholar. Retrieved January 3, 2026, from
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). NIH. Retrieved January 3, 2026, from
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Retrieved January 3, 2026, from
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 3, 2026, from
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). NIH. Retrieved January 3, 2026, from
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. Retrieved January 3, 2026, from
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In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (n.d.). Johns Hopkins University. Retrieved January 3, 2026, from
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The Ascendant Scaffold: A Technical Guide to Pyrazolo[1,5-a]pyrimidin-5-ol
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, underpinning a multitude of compounds with significant therapeutic potential. This guide provides an in-depth technical exploration of a key member of this family, Pyrazolo[1,5-a]pyrimidin-5-ol (and its tautomer, 4H-pyrazolo[1,5-a]pyrimidin-5-one). We will dissect its chemical architecture, delve into robust synthetic methodologies, analyze its physicochemical and spectroscopic properties, and illuminate its biological significance, with a particular focus on its role as a modulator of critical signaling pathways in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile heterocyclic system.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework, a fused bicyclic heterocycle, has garnered immense interest in the scientific community due to its structural similarity to endogenous purines. This resemblance allows molecules incorporating this scaffold to act as effective mimetics in various biological processes, often functioning as competitive inhibitors of enzymes that interact with purine-based substrates.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, potent anti-cancer properties.[2][3]
A significant portion of the therapeutic efficacy of pyrazolo[1,5-a]pyrimidines stems from their ability to inhibit protein kinases.[2][3] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent foundation for the design of ATP-competitive kinase inhibitors, with derivatives showing potent activity against targets such as Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Tropomyosin receptor kinases (Trks).[4][5]
This guide will focus specifically on Pyrazolo[1,5-a]pyrimidin-5-ol, a derivative that embodies the core structural features and potential of this chemical class.
Chemical Structure and Physicochemical Properties
Molecular Structure and Tautomerism
Pyrazolo[1,5-a]pyrimidin-5-ol, with the chemical formula C₆H₅N₃O, exists in a tautomeric equilibrium with its keto form, 4H-pyrazolo[1,5-a]pyrimidin-5-one. This equilibrium is a critical aspect of its chemistry, influencing its reactivity, solubility, and interactions with biological targets. The hydroxyl (-ol) form presents a hydrogen bond donor and acceptor, while the keto (-one) form primarily acts as a hydrogen bond acceptor. The predominant tautomer can be influenced by the solvent environment and the solid-state packing.
Figure 1: Tautomeric Equilibrium of Pyrazolo[1,5-a]pyrimidin-5-ol
Awaiting actual image generation for placeholder - this is a conceptual representation. Caption: The tautomeric equilibrium between the enol and keto forms.
Physicochemical Data
Precise experimental data for the unsubstituted Pyrazolo[1,5-a]pyrimidin-5-ol is not extensively documented in publicly available literature. However, based on data from chemical suppliers and the general properties of the pyrazolo[1,5-a]pyrimidine scaffold, we can compile the following table of key properties.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | |
| Molecular Weight | 135.12 g/mol | |
| CAS Number | 29274-22-4 | |
| Boiling Point (Predicted) | 243.17 °C at 760 mmHg | |
| Flash Point (Predicted) | 100.87 °C | |
| LogP (Predicted) | 0.18 | |
| Aqueous Solubility | Predicted to have moderate to low solubility, improvable with pH adjustment. | General Scaffold Properties[6] |
| pKa (Predicted) | The pyrazole and pyrimidine nitrogens are weakly basic. The hydroxyl group is weakly acidic. | General Heterocyclic Chemistry Principles |
Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol
The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-ketoester or a malonate derivative.[7][8][9] This approach allows for a high degree of diversification, as various substituents can be introduced on both the aminopyrazole and the biselectrophile.
General Synthetic Strategy: Condensation of 5-Aminopyrazole with a β-Ketoester
A robust and widely applicable method for the synthesis of pyrazolo[1,5-a]pyrimidin-5-ones involves the cyclocondensation of a 5-aminopyrazole with a β-ketoester in the presence of an acid catalyst.[9][10] The regioselectivity of this reaction is a key consideration, as the aminopyrazole has two nucleophilic nitrogen atoms.
Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyrimidin-5-one.
Exemplary Experimental Protocol
The following protocol is a representative example for the synthesis of a substituted pyrazolo[1,5-a]pyrimidin-5-one, which can be adapted for the synthesis of the parent compound.
Synthesis of 2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one:
-
To a solution of 3-methyl-5-aminopyrazole (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.1 eq). The use of a slight excess of the β-ketoester ensures the complete consumption of the limiting aminopyrazole. Acetic acid serves as both the solvent and the acid catalyst for the condensation reaction.
-
Reflux the reaction mixture for 4-6 hours. The elevated temperature is necessary to drive the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. Upon cooling, the product may precipitate out of the solution.
-
Pour the reaction mixture into ice-cold water. This will induce further precipitation of the product and help to quench the reaction.
-
Collect the precipitate by filtration. The solid product is isolated from the reaction mixture.
-
Wash the solid with cold water and then with a small amount of cold ethanol. This removes any remaining acetic acid and other water-soluble impurities.
-
Recrystallize the crude product from ethanol to afford the pure 2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one. Recrystallization is a standard purification technique to obtain a product of high purity.
Spectroscopic and Analytical Characterization
The structural elucidation of Pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyrazole and pyrimidine rings (typically in the δ 6.0-9.0 ppm range). - A broad singlet for the N-H proton in the 4H-pyrazolo[1,5-a]pyrimidin-5-one tautomer (can be exchangeable with D₂O). - Signals corresponding to any substituents on the rings. |
| ¹³C NMR | - Resonances for the carbon atoms of the fused heterocyclic rings (typically in the δ 100-160 ppm range). - A downfield signal for the carbonyl carbon (C=O) in the keto tautomer (around δ 160-180 ppm). |
| FTIR | - N-H stretching vibrations (around 3200-3400 cm⁻¹) for the keto tautomer. - C=O stretching vibration (around 1650-1700 cm⁻¹) for the keto tautomer. - C=N and C=C stretching vibrations in the aromatic rings (around 1500-1650 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (135.12 for the parent compound). - Characteristic fragmentation patterns of the pyrazolo[1,5-a]pyrimidine core. |
Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Its planar structure and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11][12] Hyperactivation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[11]
Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.[7] These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets, Akt and mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
By inhibiting this pathway, pyrazolo[1,5-a]pyrimidine-based compounds can induce cell cycle arrest, promote apoptosis, and ultimately suppress tumor growth. The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core can be fine-tuned to achieve selectivity for different PI3K isoforms, which is crucial for minimizing off-target effects and improving the therapeutic index.
Conclusion and Future Directions
Pyrazolo[1,5-a]pyrimidin-5-ol, as a representative of its chemical class, holds significant promise for the development of novel therapeutics. Its versatile synthesis allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The established role of the pyrazolo[1,5-a]pyrimidine scaffold as a potent kinase inhibitor, particularly within the PI3K/Akt/mTOR pathway, provides a strong rationale for its continued exploration in oncology and other disease areas characterized by aberrant kinase signaling.
Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of Pyrazolo[1,5-a]pyrimidin-5-ol. Elucidating the precise structure-activity relationships will be key to designing next-generation inhibitors with improved efficacy and safety profiles. Furthermore, exploring the potential of these compounds in combination therapies could unlock synergistic effects and overcome mechanisms of drug resistance. The pyrazolo[1,5-a]pyrimidine scaffold, with its inherent drug-like properties, is poised to remain a valuable asset in the arsenal of medicinal chemists for years to come.
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health. [Link]
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The Pyrazolo[1,5-a]pyrimidine Core: A Technical Guide to its Synthetic Legacy and Evolution
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that forms the cornerstone of numerous therapeutic agents and functional materials. Its rigid, planar structure, rich in nitrogen atoms, provides an ideal framework for molecular recognition, making it a focal point of medicinal chemistry for decades. This in-depth guide provides a comprehensive exploration of the discovery and historical evolution of pyrazolo[1,5-a]pyrimidine synthesis. We will dissect the foundational synthetic strategies that first brought this scaffold to light, trace the causal factors driving methodological innovations, and present the state-of-the-art protocols employed by researchers today. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of how to construct and functionalize this critical pharmacophore.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic N-heterocycle that can be considered an analogue of purine, a fundamental component of nucleic acids. This structural similarity hinted at its potential as an antimetabolite and has fueled decades of research into its biological activities.[1] First synthesized in the mid-20th century, initial studies were centered on understanding the fundamental chemical reactivity of this novel fused heterocyclic system.[2] Over time, the profound pharmacological potential of pyrazolo[1,5-a]pyrimidines became evident, with derivatives demonstrating a vast spectrum of biological effects, including anti-inflammatory, antiviral, and notably, anticancer properties.[2]
The significance of this scaffold in medicinal chemistry was firmly established in the 1980s and 1990s when its derivatives were identified as potent inhibitors of various enzymes, especially protein kinases.[2] Kinases are crucial regulators of cellular signaling pathways, and their frequent dysregulation in diseases like cancer makes them prime targets for therapeutic intervention.[3] The pyrazolo[1,5-a]pyrimidine core serves as a versatile framework that can be decorated with various substituents to fine-tune binding affinity and selectivity for specific kinase targets.[2] This has led to the development of several commercial drugs, including Zaleplon, Indiplon, and the NTRK fusion inhibitors Larotrectinib and Entrectinib, cementing the scaffold's importance in modern drug discovery.[4][5]
This guide will illuminate the synthetic journey of this remarkable molecule, from its initial discovery to the sophisticated methods that now allow for its precise and diverse construction.
The Foundational Synthesis: Cyclocondensation as the Cornerstone
The historical and most widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1H-pyrazole (also referred to as 5-aminopyrazole due to tautomerism) and a 1,3-bis-electrophilic partner.[4][6] This strategy's enduring prevalence is due to its efficiency and the ready availability of diverse starting materials, allowing for the introduction of substituents at various positions on the final bicyclic system.
The Core Reaction: Aminopyrazole and β-Dicarbonyl Compounds
The archetypal reaction involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. The reaction proceeds via a sequence of condensation and cyclization steps, typically under acidic or thermal conditions.
Causality of the Experimental Choice:
-
Nucleophilicity: The 3-aminopyrazole possesses two key nucleophilic centers: the exocyclic amino group (-NH2) and the endocyclic pyrazole nitrogen (NH). The exocyclic amino group is generally more nucleophilic and initiates the reaction.
-
Electrophilicity: The 1,3-dicarbonyl compound provides two electrophilic carbonyl carbons.
-
Regioselectivity: The reaction's regioselectivity is governed by the relative reactivity of the carbonyl groups in an unsymmetrical dicarbonyl partner and the steric environment of the aminopyrazole. The initial attack of the exocyclic amino group on one carbonyl is followed by cyclization involving the endocyclic nitrogen attacking the second carbonyl, leading to the thermodynamically stable fused aromatic system.
Logical Workflow Diagram: Foundational Cyclocondensation
Caption: Foundational Cyclocondensation Workflow
A Classic Protocol: Synthesis from 3-Aminopyrazole and Acetylacetone
This protocol describes a representative synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a simple yet illustrative example of the foundational method.
Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid.
-
Addition: To this solution, add pentane-2,4-dione (acetylacetone) (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
Trustworthiness of the Protocol: This protocol is self-validating. The use of acetic acid serves as both the solvent and an acid catalyst, promoting both the initial condensation and the subsequent dehydration steps. The precipitation upon pouring into water is a reliable method for separating the relatively nonpolar product from the polar acetic acid and any unreacted starting materials. The final product's identity and purity can be confirmed by standard analytical techniques (NMR, MS, melting point).
The Evolution of Synthesis: Meeting the Demands of Drug Discovery
While robust, the classic cyclocondensation has limitations in terms of functional group tolerance and reaction conditions. The drive to create vast libraries of diverse pyrazolo[1,5-a]pyrimidines for high-throughput screening in drug discovery spurred the development of more sophisticated and efficient synthetic methodologies.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of heterocyclic scaffolds.[2][3]
Causality and Advantage:
-
Efficient Energy Transfer: Microwaves directly heat the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase. This dramatically reduces reaction times from hours to minutes.
-
Improved Yields and Purity: The rapid heating often minimizes the formation of side products that can occur during prolonged heating in conventional methods.
-
Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, enhancing the green chemistry profile of the synthesis.[2]
A study by Castillo et al. (2016) demonstrated a microwave-assisted, solvent-free approach to regioselectively synthesize functionalized pyrazolo[1,5-a]pyrimidin-7-amines by reacting 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles.[2] This highlights the power of microwave irradiation to drive reactions to completion quickly and efficiently.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Three-component reactions have emerged as a powerful strategy for synthesizing pyrazolo[1,5-a]pyrimidines.[2][3] These reactions combine three or more starting materials in a one-pot procedure to form the final product, incorporating elements from all reactants.
Workflow Diagram: Three-Component Reaction
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Topic: Isomeric Forms of Pyrazolo[1,5-a]pyrimidine and Their Stability
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered immense interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and synthetic tractability make it a cornerstone for designing novel therapeutics, particularly as potent protein kinase inhibitors in oncology.[3][4][5] However, the true potential of this scaffold can only be unlocked through a deep understanding of its isomeric complexity. The arrangement of nitrogen atoms and the placement of substituents can drastically alter the molecule's electronic properties, biological activity, and stability.[3] This guide provides a comprehensive exploration of the isomeric forms of pyrazolo[1,5-a]pyrimidines, the factors governing their stability, and the methodologies used to control and characterize them, offering field-proven insights for professionals in drug discovery and chemical research.
The Landscape of Isomerism in Pyrazolo[1,5-a]pyrimidines
Isomerism in the pyrazolo[1,5-a]pyrimidine system is a critical consideration during synthesis and application. The two primary forms of isomerism encountered are regioisomerism, stemming from the synthetic route, and tautomerism, an intrinsic property of the substituted scaffold.
Regioisomerism: A Consequence of Synthesis
The term "pyrazolo-pyrimidine" can refer to several distinct fused bicyclic systems depending on the nitrogen atoms' positions. The most common isomers include pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-b]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine.[3] These structural differences lead to significant variations in chemical reactivity and biological target engagement.[3]
Within the pyrazolo[1,5-a]pyrimidine class itself, regioisomerism is a frequent challenge and opportunity during synthesis. The most prevalent synthetic strategy involves the cyclocondensation of a 3-amino-1H-pyrazole with a 1,3-biselectrophilic compound, such as a β-dicarbonyl derivative.[1][2] The nucleophilic 3-aminopyrazole possesses two reactive nitrogen atoms (N1 and the exocyclic NH2), which can attack the electrophilic centers of the reaction partner, leading to different isomeric products.
For instance, the reaction with an unsymmetrical β-dicarbonyl compound can yield distinct regioisomers, such as a pyrazolo[1,5-a]pyrimidin-5-one or a pyrazolo[1,5-a]pyrimidin-7-one.[6][7][8] The selective formation of one isomer over the other is highly dependent on the reaction conditions.
Caption: Regioisomeric forms of the pyrazolo-pyrimidine core.
Tautomerism: An Equilibrium Phenomenon
Pyrazolo[1,5-a]pyrimidines substituted with hydroxyl or amino groups can exist as a mixture of tautomers in equilibrium. A prominent example is the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, which can exist in at least three plausible tautomeric forms.[9]
The dominant tautomer is critical as it dictates the hydrogen bond donor/acceptor pattern, which is fundamental for molecular recognition by biological targets like enzymes. The characterization of the precise tautomeric form is therefore not merely academic but a crucial step in rational drug design.[9]
Caption: Tautomeric equilibrium in a pyrazolo[1,5-a]pyrimidin-7-one system.
Dissecting Isomer Stability: A Thermodynamic and Kinetic Perspective
The observed ratio of isomers is a result of the interplay between kinetic and thermodynamic control. Understanding these factors allows for the rational design of synthetic routes that favor the desired, often more stable or more active, isomer.
Thermodynamic vs. Kinetic Control in Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidin-5-ones versus -7-ones provides a classic example of tunable regioselectivity. The formation of the 7-one isomer is often the thermodynamically favored outcome. However, by carefully selecting reagents and conditions, the reaction can be guided toward the kinetic product. For instance, using acylated Meldrum's acids as the 1,3-dielectrophile, fine-tuning of the reaction conditions can provide selective access to either the pyrazolo[1,5-a]pyrimidin-5-ones or the -7-ones in high yields.[10] Similarly, microwave-assisted synthesis has been shown to influence regioselectivity, favoring the formation of 7-amino isomers where other conditions might yield the 5-amino counterparts.[3]
Electronic and Steric Influences
The stability of a given isomer is profoundly influenced by the electronic nature of its substituents.
-
Electron-Donating Groups (EDGs) can increase the electron density of the heterocyclic system, affecting its reactivity and photophysical properties. For example, EDGs at position 7 have been shown to enhance both absorption and emission behaviors in fluorescent pyrazolo[1,5-a]pyrimidines.[11]
-
Electron-Withdrawing Groups (EWGs) can decrease electron density, influencing the acidity of N-H protons and the susceptibility of the rings to nucleophilic attack. The electronic properties of substituents are also known to dictate the required reaction conditions for functionalization.[1]
Steric hindrance between bulky substituents can destabilize a particular conformation or even an entire isomeric form, making a less-crowded isomer the more stable product.
Computational Chemistry Insights
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting isomer stability.[12] These methods allow for the calculation of key thermodynamic parameters.
Table 1: Computationally Derived Stability Parameters
| Parameter | Significance in Isomer Stability Analysis | Common Computational Method |
| Total Energy (E) | Indicates the relative stability at 0 K. The isomer with the lowest energy is the most stable. | DFT (e.g., B3LYP/6-31G**)[12] |
| Gibbs Free Energy (G) | A more accurate predictor of stability at a given temperature, as it includes enthalpy and entropy. | DFT with frequency calculations |
| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability.[12] | DFT, TD-DFT[11] |
| Dipole Moment | Influences solubility and intermolecular interactions, which can affect crystal lattice energy and overall stability.[12] | DFT |
These computational studies provide a theoretical framework that complements experimental observations, helping to explain why certain isomers are preferentially formed or are more stable.[12]
Methodologies for Isomer Control and Characterization
A robust methodological approach is essential for selectively synthesizing and unambiguously identifying pyrazolo[1,5-a]pyrimidine isomers.
Experimental Protocol: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidinones
The following protocol is adapted from methodologies that allow for selective access to either the -5-one or -7-one regioisomer by modifying reaction conditions, demonstrating the principle of thermodynamic versus kinetic control.[10]
Objective: To selectively synthesize either a pyrazolo[1,5-a]pyrimidin-5-one or a pyrazolo[1,5-a]pyrimidin-7-one.
Materials:
-
3-Amino-1H-pyrazole derivative (1.0 equiv)
-
Acylated Meldrum's acid derivative (1.2 equiv)
-
Solvent: Toluene (for -7-one) or Acetonitrile (for -5-one)
-
Additive: Acetic Acid (AcOH) (for -5-one)
Protocol for Pyrazolo[1,5-a]pyrimidin-7-one (Thermodynamic Product):
-
To a solution of the 3-aminopyrazole in toluene, add the acylated Meldrum's acid.
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold toluene, and dry under vacuum.
Protocol for Pyrazolo[1,5-a]pyrimidin-5-one (Kinetic Product):
-
Dissolve the 3-aminopyrazole in acetonitrile.
-
Add acetic acid (catalytic amount).
-
Add the acylated Meldrum's acid to the mixture at room temperature.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. The kinetic product should form preferentially.
-
Upon completion, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Caption: Experimental workflow for regioselective synthesis.
Essential Characterization Techniques
Unambiguous structure determination is paramount. A combination of spectroscopic methods is typically employed.
-
NMR Spectroscopy: This is the most powerful tool for distinguishing isomers in solution. 1H and 13C NMR provide initial structural information, while 2D techniques like HSQC, HMBC, and especially the Nuclear Overhauser Effect (NOE), are crucial for definitively assigning regiochemistry and confirming through-space proximity of protons.[13]
-
Single-Crystal X-ray Diffraction: This technique provides unequivocal proof of structure in the solid state. It is the gold standard for determining the exact connectivity, confirming the regioisomer, and identifying the specific tautomeric form present in the crystal.[3][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition. While isomers have the same mass, their fragmentation patterns in MS/MS experiments can sometimes be used to differentiate them.[3]
Computational Workflow for Stability Analysis
The following outlines a standard in-silico workflow to predict the most stable isomer.
Caption: A standard computational workflow for isomer stability analysis.
Conclusion and Future Outlook
The isomeric forms of pyrazolo[1,5-a]pyrimidines represent a rich and complex area of chemical science. Regio- and tautomerism are not mere chemical curiosities but defining features that govern the biological activity, photophysical properties, and therapeutic potential of these valuable scaffolds. A thorough understanding and deliberate control of isomerism are essential for advancing drug development programs and creating novel materials.[2][3]
Future research will likely focus on developing even more elegant and highly selective synthetic methodologies, perhaps leveraging advances in catalysis to access previously challenging isomers.[4] Furthermore, integrating predictive computational models with high-throughput synthesis and screening will accelerate the exploration of the vast chemical space offered by different isomeric scaffolds, paving the way for the next generation of pyrazolo[1,5-a]pyrimidine-based drugs and functional materials.
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Core Characterization of Pyrazolo[1,5-a]pyrimidin-5-ol: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of Pyrazolo[1,5-a]pyrimidin-5-ol, a heterocyclic compound that serves as a cornerstone for the development of novel therapeutics. We will dissect its fundamental characteristics, from synthesis and structural elucidation to its profound biological significance, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds. These are known as "privileged scaffolds." The Pyrazolo[1,5-a]pyrimidine system is a quintessential example of such a scaffold.[1][2] Its fused, rigid, and planar structure, combining a five-membered pyrazole ring with a six-membered pyrimidine ring, creates a unique arrangement of hydrogen bond donors and acceptors that is highly amenable to interacting with biological targets.[2][3]
Pyrazolo[1,5-a]pyrimidin-5-ol, specifically, is a key derivative. The hydroxyl group at the 5-position is not merely a functional handle; it introduces the critical feature of tautomerism, allowing the molecule to exist in different isomeric forms. This chemical dexterity, combined with its potential for derivatization, makes it an exceptionally valuable starting point for building libraries of compounds with diverse pharmacological profiles.[2][4]
Synthesis: A Robust and Versatile Approach
The construction of the Pyrazolo[1,5-a]pyrimidine core is most reliably achieved through a cyclocondensation reaction. This method forms the bicyclic system in a single, efficient step from readily available starting materials.
General Synthetic Strategy
The cornerstone of the synthesis is the reaction between a 3-aminopyrazole and a β-dicarbonyl compound, such as ethyl acetoacetate.[3] The nucleophilic exocyclic amino group of the pyrazole attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the fused ring system. The regioselectivity of this reaction is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine isomer due to the higher nucleophilicity of the primary amino group.[5]
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis and purification of Pyrazolo[1,5-a]pyrimidin-5-ol.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purity assessment.
Materials:
-
3-Amino-5-methylpyrazole (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Absolute Ethanol (as solvent)
-
TLC plates (Silica gel 60 F254)
-
Mobile Phase for TLC (e.g., Ethyl Acetate/Hexane 7:3)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-amino-5-methylpyrazole in absolute ethanol.
-
Reagent Addition: Add ethyl acetoacetate to the solution. A slight excess ensures the consumption of the limiting aminopyrazole.
-
Reaction & Monitoring: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress every hour using TLC. The disappearance of the starting aminopyrazole spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete in 4-6 hours.
-
Isolation: Once the reaction is complete (validated by TLC), remove the heat source and allow the flask to cool slowly to room temperature, then in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration, washing with a small amount of cold ethanol. For higher purity, perform recrystallization from a minimal amount of hot ethanol, adding water dropwise until turbidity persists, then allowing it to cool.
-
Validation: Dry the final crystalline product under vacuum. Confirm its identity and assess purity using the analytical methods described in the next section. A sharp melting point and clean spectra are hallmarks of a pure compound.
Causality Behind Choices:
-
Ethanol: It is an ideal solvent as it readily dissolves the reactants and has a boiling point that provides sufficient thermal energy to overcome the activation energy of the cyclization without causing degradation.
-
TLC Monitoring: This is a critical, non-negotiable step. It provides real-time data on the reaction's status, preventing premature workup or unnecessary heating, thus maximizing yield and purity.
-
Recrystallization: This is a powerful and cost-effective purification technique for crystalline solids. The principle relies on the target compound having high solubility in a hot solvent and low solubility upon cooling, while impurities remain in solution.
Structural Elucidation and Physicochemical Properties
Accurate characterization is paramount to ensure the integrity of any subsequent biological studies. For Pyrazolo[1,5-a]pyrimidin-5-ol, this involves not only confirming the primary structure but also understanding its tautomeric nature.
The Critical Role of Tautomerism
Pyrazolo[1,5-a]pyrimidin-5-ol can exist in at least two tautomeric forms: the 5-hydroxy (enol) form and the 4H-5-one (keto) form.[4] The dominant tautomer can depend on the solvent, pH, and temperature. This is not a trivial distinction, as different tautomers can exhibit unique biological activities and binding modes.[4] X-ray crystallography has shown that in the solid state, the keto tautomer is often dominant for related pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[4] Spectroscopic analysis, particularly NMR, is essential to understand this behavior in solution.
Analytical Characterization Summary
| Technique | Parameter | Expected Observations & Interpretation |
| ¹H NMR | Chemical Shift (δ) | Distinct signals for aromatic protons on both rings and any alkyl substituents. The presence and chemical shift of a broad signal can indicate the -OH or -NH proton of the tautomeric forms.[6][7] |
| ¹³C NMR | Chemical Shift (δ) | A unique signal for each carbon in the structure. The chemical shift of the C5 carbon is highly informative: a value >160 ppm typically indicates a carbonyl (keto form), while a lower value suggests a carbon bearing a hydroxyl group (enol form). |
| Mass Spec (MS) | Molecular Ion Peak (m/z) | A peak corresponding to the exact molecular weight of the compound, confirming its elemental composition.[8] |
| Infrared (IR) | Wavenumber (cm⁻¹) | A strong absorption band around 1650-1700 cm⁻¹ is indicative of a C=O stretch (keto form). A broad band around 3200-3400 cm⁻¹ would suggest an O-H stretch (enol form). |
| HPLC | Retention Time & Purity | A single, sharp peak under various mobile phase conditions indicates high purity. Used to calculate the percentage purity of the final compound. |
Biological Significance and Therapeutic Applications
The Pyrazolo[1,5-a]pyrimidine scaffold is a prolific source of bioactive molecules, with derivatives showing a vast range of therapeutic potential.[3][9]
Documented Activities Include:
-
Protein Kinase Inhibition: This is one of the most significant applications. Derivatives act as ATP-competitive inhibitors of various kinases (EGFR, B-Raf, MEK), making them highly relevant in targeted cancer therapy.[3][10]
-
CNS Activity: Compounds like Zaleplon and Indiplon, which are based on this scaffold, have been developed as anxiolytic and sedative agents.[9]
-
Broad-Spectrum Activity: The scaffold has also been investigated for anti-inflammatory, antiviral, antimicrobial, anti-diabetic, and anti-Alzheimer's properties.[11][12][13]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by overactive protein kinases. Pyrazolo[1,5-a]pyrimidine derivatives are designed to fit into the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that leads to uncontrolled cell proliferation.[10]
Caption: Competitive inhibition of a protein kinase by a Pyrazolo[1,5-a]pyrimidine-based drug.
Conclusion and Future Outlook
Pyrazolo[1,5-a]pyrimidin-5-ol is more than just a chemical entity; it is a versatile platform for innovation in drug discovery. Its robust synthesis and the rich biological activity of its derivatives ensure its continued relevance.[2][3] Future research will undoubtedly focus on leveraging this scaffold to address challenges like drug resistance and off-target effects through the strategic design of novel analogues.[3][10] Furthermore, the unique photophysical properties of this scaffold are opening new avenues in materials science, suggesting applications as advanced fluorophores.[1][14] A thorough understanding of its core characteristics, as outlined in this guide, is the critical first step for any researcher aiming to unlock its full potential.
References
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An In-depth Technical Guide to the Solubility and Stability of Pyrazolo[1,5-a]pyrimidin-5-ol
Foreword: The Pyrazolo[1,5-a]pyrimidine Core in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who endeavor to translate complex molecular scaffolds into life-changing therapeutics, this guide is intended to serve as a vital resource. The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic system, forming the backbone of numerous clinically significant molecules, particularly in the realm of oncology.[1][2] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in the design of potent and selective kinase inhibitors.[1] Marketed drugs and clinical candidates targeting protein kinases underscore the therapeutic potential of this scaffold.[3]
This guide focuses specifically on Pyrazolo[1,5-a]pyrimidin-5-ol, a key derivative within this esteemed chemical family. Understanding the fundamental physicochemical properties of this molecule—namely its solubility and stability—is paramount for any successful drug discovery and development campaign. Poor aqueous solubility can severely hamper bioassay reliability and lead to challenges in formulating bioavailable drug products, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety.
As a Senior Application Scientist, my objective is to provide not just a collection of protocols, but a cohesive narrative grounded in scientific first principles. We will explore the "why" behind the "how," ensuring that every experimental choice is justified and every described protocol is a self-validating system. This document is structured to be a practical and authoritative reference, empowering you to navigate the complexities of characterizing and optimizing this promising chemical entity.
Physicochemical Profile of Pyrazolo[1,5-a]pyrimidin-5-ol
Table 1: Physicochemical Properties of Pyrazolo[1,5-a]pyrimidin-5-ol and Related Isomers
| Property | Pyrazolo[1,5-a]pyrimidin-5-ol | Pyrazolo[1,5-a]pyrimidin-7-ol | Pyrazolo[1,5-a]pyrimidine-5,7-diol |
| CAS Number | 29274-22-4[4] | 57489-79-9[5] | 57489-70-0[6] |
| Molecular Formula | C₆H₅N₃O | C₆H₅N₃O[5] | C₆H₅N₃O₂[6] |
| Molecular Weight | 135.13 g/mol | 135.12 g/mol [5] | 151.12 g/mol [6] |
| IUPAC Name | Pyrazolo[1,5-a]pyrimidin-5-ol | 1H-pyrazolo[1,5-a]pyrimidin-7-one[5] | 7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one[6] |
| Predicted XLogP3 | Value not available | -0.4[5] | -0.4[6] |
| Predicted pKa | Data not available | Data not available | Data not available |
| Predicted Water Solubility | Data not available | Data not available | Data not available |
Note: Predicted values are computationally generated and should be experimentally verified.
The presence of the hydroxyl group suggests that Pyrazolo[1,5-a]pyrimidin-5-ol will exhibit some degree of aqueous solubility, likely influenced by pH due to the potential for ionization of the hydroxyl group and the nitrogen atoms in the heterocyclic rings. The predicted XLogP3 values for the related isomers are low, indicating a degree of hydrophilicity. However, the planar, aromatic ring system can contribute to crystal lattice energy, which may counteract the solubilizing effect of the polar functional groups. Therefore, a thorough experimental assessment of solubility is crucial.
Aqueous Solubility Assessment: A Two-Tiered Approach
In drug discovery, solubility is not a monolithic concept. We distinguish between kinetic and thermodynamic solubility, each providing critical insights at different stages of the development pipeline.
The Rationale: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening assay that provides an early indication of potential solubility liabilities.[7] The resulting value is often a supersaturated state and can be influenced by the rate of precipitation.
-
Thermodynamic Solubility , often considered the "gold standard," is the true equilibrium solubility of a compound in a saturated solution. It is determined by equilibrating an excess of the solid compound in a buffer over an extended period. This value is critical for understanding the maximum achievable concentration in vivo and for formulation development.
The interplay between these two parameters is crucial. A compound with high kinetic but low thermodynamic solubility may appear promising in initial screens but will likely present significant formulation and bioavailability challenges downstream.
Experimental Workflow: A Visual Guide
The following diagram outlines a comprehensive workflow for assessing both kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Detailed Experimental Protocols
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Pyrazolo[1,5-a]pyrimidin-5-ol in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to wells in triplicate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis (Nephelometry): Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
-
Analysis (LC-MS/UV): Alternatively, filter the contents of each well through a 0.45 µm filter plate. Analyze the filtrate by a calibrated LC-MS or HPLC-UV method to determine the concentration of the dissolved compound.
-
Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid Pyrazolo[1,5-a]pyrimidin-5-ol to a series of glass vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of Pyrazolo[1,5-a]pyrimidin-5-ol using a validated, stability-indicating HPLC-UV method against a standard curve.
Stability Profile and Forced Degradation Studies
A comprehensive understanding of a molecule's stability is non-negotiable in drug development. Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[7]
The Rationale: Probing for Molecular Liabilities
Forced degradation involves subjecting the compound to conditions more severe than those it would encounter during manufacturing, storage, or clinical use.[7] The primary objectives are:
-
To elucidate degradation pathways: By identifying the structure of degradation products, we can understand the chemical liabilities of the molecule.
-
To develop and validate stability-indicating methods: A stability-indicating analytical method is one that can accurately quantify the parent drug in the presence of its degradation products and other impurities. Stress testing is crucial for demonstrating the specificity of such methods.
-
To inform formulation and packaging decisions: Understanding a molecule's sensitivity to heat, light, pH, and oxidation guides the development of a stable drug product.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies in accordance with ICH guidelines.
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
-
Acidic Hydrolysis: Prepare a 1 mg/mL solution of Pyrazolo[1,5-a]pyrimidin-5-ol in 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Prepare a 1 mg/mL solution in 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Prepare a 1 mg/mL solution in purified water. Incubate at 60°C.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to identify any degradants.
-
Sample Preparation: Prepare a 1 mg/mL solution of Pyrazolo[1,5-a]pyrimidin-5-ol in a suitable solvent and treat it with 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points and Analysis: Follow the same procedure for time points and analysis as described for hydrolytic stability.
-
Sample Preparation: Expose the solid powder of Pyrazolo[1,5-a]pyrimidin-5-ol and a solution of the compound in a photostable, transparent container.
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Place the samples in a photostability chamber and expose them to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: After exposure, analyze both the exposed and control samples by HPLC-UV to assess for degradation.
Potential Degradation Pathways
Based on the chemical structure of Pyrazolo[1,5-a]pyrimidin-5-ol, we can postulate several potential degradation pathways. The fused pyrimidine ring is susceptible to both hydrolytic and oxidative degradation.
-
Hydrolytic Degradation: The pyrimidine ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions. The lactam-like functionality in the pyrimidin-5-ol tautomer could be susceptible to ring-opening hydrolysis.
-
Oxidative Degradation: The electron-rich pyrazole and pyrimidine rings are potential sites for oxidation. N-oxidation of the nitrogen atoms in the rings is a common degradation pathway for nitrogen-containing heterocycles.
-
Photodegradation: Aromatic heterocyclic systems can absorb UV radiation, leading to photochemical reactions. This can include ring cleavage, dimerization, or reactions with solvent molecules.
The following diagram illustrates these potential degradation pathways.
Caption: Potential Degradation Pathways for Pyrazolo[1,5-a]pyrimidin-5-ol.
Implications for Drug Development
The solubility and stability data generated through the protocols outlined in this guide have profound implications for the entire drug development process:
-
Lead Optimization: Poor solubility or stability in a lead compound can trigger a medicinal chemistry effort to modify the structure to improve these properties without compromising pharmacological activity.
-
Formulation Development: The pH-dependent solubility profile will dictate the choice of excipients and the potential for developing oral or parenteral formulations. For poorly soluble compounds, enabling technologies such as amorphous solid dispersions or lipid-based formulations may be necessary.
-
Analytical Method Development: The forced degradation studies are the cornerstone for developing robust, stability-indicating analytical methods that are a regulatory requirement for product release and stability testing.
-
Regulatory Submissions: A thorough understanding and documentation of the solubility and stability of the active pharmaceutical ingredient (API) are critical components of any investigational new drug (IND) or new drug application (NDA) filing.
References
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PubChem. Pyrazolo[1,5-A]pyrimidine-5,7-diol. National Center for Biotechnology Information. [Link]
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PubChem. Pyrazolo[1,5-a]pyrimidin-7-ol. National Center for Biotechnology Information. [Link]
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Hassan, A. S. et al. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
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MDPI. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
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ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... [Link]
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National Center for Biotechnology Information. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
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An In-Depth Technical Guide to the X-ray Crystal Structure of Pyrazolo[1,5-a]pyrimidin-5-ol Derivatives
Foreword
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including roles as kinase inhibitors in targeted cancer therapy.[1][2][3] Its structural similarity to purines allows it to interact with a wide array of biological targets, making it a privileged structure in drug discovery.[4][5] This guide focuses on a specific, yet crucial, subclass: the pyrazolo[1,5-a]pyrimidin-5-ol derivatives. The introduction of a hydroxyl group at the 5-position significantly alters the molecule's electronic and steric properties, particularly its hydrogen bonding capabilities, which are paramount for molecular recognition at enzyme active sites.
A thorough investigation of the X-ray crystal structures of these compounds is essential for understanding their structure-activity relationships (SAR), guiding lead optimization, and designing next-generation therapeutics. This document provides a detailed overview of the synthesis, experimental protocols for crystallization and X-ray diffraction, and a theoretical framework for the structural analysis of pyrazolo[1,5-a]pyrimidin-5-ol derivatives.
The Strategic Importance of the 5-Hydroxy Moiety
The pyrazolo[1,5-a]pyrimidine core is a rigid, planar heterocyclic system that serves as an excellent scaffold for presenting substituents in a well-defined three-dimensional arrangement.[5] The addition of a hydroxyl group at the C5 position introduces a potent hydrogen bond donor and acceptor. This functional group can engage in critical interactions with amino acid residues in a protein's active site, anchoring the molecule and contributing significantly to its binding affinity and selectivity. Furthermore, the 5-ol can influence the molecule's solubility and metabolic profile, key parameters in drug development.
One notable synthetic route to this class of compounds involves the reaction of a heterocyclic β-enaminone, such as 1-methyluracil, with an aminopyrazole. This process proceeds through a uracil ring-opening, followed by the loss of a methylurea molecule to yield the 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine.[5]
Synthesis and Crystallization: A Deliberate Path to Atomic Resolution
The journey to elucidating the crystal structure begins with the synthesis of high-purity material, followed by the meticulous process of crystallization. The protocol outlined below is a representative workflow for obtaining single crystals of pyrazolo[1,5-a]pyrimidin-5-ol derivatives suitable for X-ray diffraction analysis.
General Synthesis of 2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidines
A robust method for the synthesis of the title compounds involves the condensation of an appropriate aminopyrazole with a β-ketoester or a related 1,3-biselectrophilic species. A specific example is the reaction between an aminopyrazole and 1-methyluracil, which serves as a precursor to the pyrimidine ring.[5]
Experimental Protocol: Synthesis of 2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidine
-
Reactant Preparation: In a flame-dried round-bottom flask, dissolve the selected 3-amino-4-aryl-pyrazole (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF) or dioxane.
-
Addition of Biselectrophile: Add 1-methyluracil (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.
-
Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine.[5]
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent, temperature, and crystallization technique is critical and often requires empirical screening.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Screen a variety of solvents for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Common choices include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water or anti-solvents like hexanes.
-
Slow Evaporation: Prepare a saturated solution of the pyrazolo[1,5-a]pyrimidin-5-ol derivative in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In a larger, outer vial, place a solvent in which the compound is less soluble (the anti-solvent). The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.
X-ray Crystallography: From Diffraction to Structure
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.
The Workflow of Structure Determination
The process of determining a crystal structure from a single crystal is a well-established, multi-step procedure.
Caption: Workflow for X-ray Crystal Structure Determination.
Experimental Protocol: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop with a cryo-protectant.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.
-
Structure Solution: The initial positions of the atoms are determined from the processed data using computational methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structural model is validated using various crystallographic checks to ensure its quality and accuracy.
Structural Analysis: Insights from the Crystal Lattice
While a specific crystal structure for a pyrazolo[1,5-a]pyrimidin-5-ol derivative is not publicly available at the time of this writing, we can predict the key structural features and intermolecular interactions based on the known chemistry of the scaffold and related structures.
Molecular Geometry
The pyrazolo[1,5-a]pyrimidine ring system is expected to be largely planar. The bond lengths and angles would be consistent with a delocalized aromatic system. The C5-O bond will exhibit standard single bond character.
Supramolecular Assembly and Hydrogen Bonding
The 5-hydroxyl group is poised to be a dominant director of the crystal packing. It can act as both a hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons.
Caption: Potential Hydrogen Bonding Dimer Formation.
It is highly probable that the crystal structure will feature intermolecular hydrogen bonds between the 5-hydroxyl group of one molecule and one of the nitrogen atoms (likely N1 or N4) of an adjacent molecule. This could lead to the formation of centrosymmetric dimers, chains, or more complex 2D or 3D networks. The specific pattern will be influenced by the steric and electronic nature of other substituents on the scaffold.
Comparative Crystallographic Data
To facilitate future comparative analyses, the following table outlines the key crystallographic parameters that should be reported for any newly determined structure of a pyrazolo[1,5-a]pyrimidin-5-ol derivative.
| Parameter | Expected Value/Information | Significance |
| Formula | CxHyN3Oz | Chemical composition of the asymmetric unit. |
| Moiety Formula | CxHyN3O | Chemical formula of the core molecule. |
| Formula Weight | g/mol | Molar mass. |
| Crystal System | e.g., Monoclinic, Orthorhombic | The basic symmetry of the unit cell. |
| Space Group | e.g., P21/c, P-1 | The symmetry operations that define the crystal. |
| a, b, c (Å) | Unit cell dimensions | The lengths of the unit cell axes. |
| α, β, γ (°) | Unit cell angles | The angles between the unit cell axes. |
| V (ų) | Unit cell volume | The volume of the unit cell. |
| Z | Number of molecules per unit cell | The number of formula units in the unit cell. |
| Calculated Density | g/cm³ | The theoretical density of the crystal. |
| R-factor | < 0.05 for high-quality data | A measure of the agreement between the model and data. |
| Hydrogen Bonds | Donor-Acceptor distances and angles | Details of the key intermolecular interactions. |
Conclusion and Future Directions
The determination of the X-ray crystal structure of pyrazolo[1,5-a]pyrimidin-5-ol derivatives is a critical step in advancing their development as therapeutic agents. This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of these important molecules. The elucidation of their three-dimensional structures will provide invaluable insights into their binding modes, guide the design of more potent and selective analogs, and ultimately accelerate the drug discovery process. It is anticipated that future research will populate the crystallographic databases with examples from this compound class, enabling detailed comparative analyses and a deeper understanding of their structure-property relationships.
References
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Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
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Terungwa, A. A., Agyemang, N. B., & Onyinyechi, O. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 3756. [Link]
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PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Pyrazolo[1,5-A]pyrimidine-5,7-diol. Retrieved January 3, 2026, from [Link]
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Mahajan, A. T., Shivani, Kumar Datusalia, A., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Screening of Pyrazolo[1,5-a]pyrimidin-5-ol Derivatives
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The Pyrazolo[1,5-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This heterocyclic system is a cornerstone in the development of targeted therapies, particularly in oncology.[3][4] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4]
Pyrazolo[1,5-a]pyrimidine-based compounds often function as ATP-competitive inhibitors, leveraging their structural similarity to the purine core of ATP to bind within the kinase catalytic site.[3][4] This mechanism has been successfully exploited to develop inhibitors for key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Phosphoinositide 3-kinase (PI3K).[3][4][5] Notably, two of the three FDA-approved drugs for NTRK fusion cancers are built upon the Pyrazolo[1,5-a]pyrimidine framework, underscoring its clinical significance.[6][7]
This document provides a comprehensive guide for the in vitro screening of novel Pyrazolo[1,5-a]pyrimidin-5-ol derivatives. It outlines a strategic, multi-tiered approach, beginning with high-throughput screening for kinase inhibition and progressing to cellular assays to determine cytotoxic and anti-proliferative effects. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to accurately characterize the potency and cellular efficacy of their compounds.
Screening Strategy: A Multi-Faceted Approach
A logical and efficient screening cascade is essential for identifying promising lead compounds. We propose a two-stage strategy:
-
Primary Screening (Biochemical): Initial high-throughput screening (HTS) of the compound library against a target kinase of interest using a sensitive and robust biochemical assay. The goal is to determine the direct inhibitory effect of the compounds on the purified enzyme and calculate the half-maximal inhibitory concentration (IC50).
-
Secondary Screening (Cell-Based): Compounds that exhibit significant activity in the primary screen are then evaluated in cell-based assays. This stage is crucial for confirming that the observed biochemical potency translates into a functional effect in a more physiologically relevant context. These assays assess the compound's ability to inhibit cell proliferation and induce cytotoxicity.
This tiered approach ensures that resources are focused on compounds with the highest potential, filtering out inactive or cell-impermeable molecules early in the discovery process.
Visualizing the Screening Workflow
Caption: High-level workflow for in vitro screening of Pyrazolo[1,5-a]pyrimidin-5-ol derivatives.
Part 1: Primary Biochemical Screening - Kinase Inhibition
The primary screen aims to quantify the direct inhibitory effect of the test compounds on a purified kinase. The choice of assay format is critical for success, especially in a high-throughput context.
Rationale for Assay Selection: Luminescence vs. Radiometry
While radiometric assays using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) are considered the "gold standard" for their direct measurement of phosphate transfer, they have significant drawbacks, including safety concerns, waste disposal issues, and a more complex workflow.[8][9] For high-throughput screening (HTS), luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a superior alternative.[9][10]
Key Advantages of the ADP-Glo™ Assay:
-
Universality: It measures the production of ADP, a common product of all kinase reactions, making it adaptable to virtually any kinase.[3][11]
-
High Sensitivity and Broad Dynamic Range: The assay can detect low levels of kinase activity and is compatible with a wide range of ATP concentrations (up to 1mM), allowing for assays to be performed at the Kₘ for ATP, which is crucial for accurately determining inhibitor potency.[3][12][13]
-
HTS Compatibility: The simple "add-mix-measure" format reduces the number of handling steps, making it ideal for automation and minimizing potential errors.[14]
-
Reduced Interference: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[15]
Protocol 1: ADP-Glo™ Kinase Assay
This protocol describes a method for determining the IC50 value of a Pyrazolo[1,5-a]pyrimidin-5-ol derivative against a target protein kinase.
Materials:
-
Target Kinase (e.g., EGFR, PI3Kδ)
-
Kinase-specific substrate peptide/protein
-
Pyrazolo[1,5-a]pyrimidin-5-ol test compounds
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Ultra-Pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Methodology:
-
Compound Plating: a. Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). b. Perform a serial dilution of the compound in DMSO. For a typical 10-point dose-response curve, a 3-fold dilution series is recommended. c. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25-50 nL) of the diluted compounds into the 384-well assay plates. Also, include wells for positive control (Staurosporine) and vehicle control (DMSO only).
-
Kinase Reaction: a. Prepare a kinase/substrate master mix in kinase buffer. The optimal concentrations of kinase and substrate should be empirically determined to ensure the reaction is in the linear range. b. Dispense 2.5 µL of the kinase/substrate mix into each well of the assay plate containing the pre-spotted compounds. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Prepare an ATP solution in kinase buffer at a concentration twice the desired final concentration (e.g., 2x Kₘ of ATP). e. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume is 5 µL. f. Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase activity.
-
ADP Detection: a. Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the remaining ATP.[14] c. Incubate for 40 minutes at room temperature. d. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal.[14] e. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. c. Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
| Parameter | Example Value | Rationale |
| Final Compound Conc. | 10 µM - 0.5 nM | A wide range is necessary to accurately define the top and bottom plateaus of the dose-response curve. |
| Final ATP Conc. | At or near Kₘ | Crucial for accurately comparing inhibitor potencies. IC50 values are highly dependent on ATP concentration for competitive inhibitors.[13][16] |
| Kinase Conc. | 1-5 nM | Should be in the linear range of the assay to ensure the rate of reaction is proportional to enzyme concentration. |
| Incubation Time | 60 min | Optimized to yield a sufficient signal-to-background ratio without depleting more than 10-20% of the substrate. |
Part 2: Secondary Cellular Screening - Viability and Cytotoxicity
Identifying a potent biochemical inhibitor is only the first step. A successful drug candidate must be able to cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.[17] Therefore, secondary screening in cancer cell lines is essential.
Visualizing the Kinase Target in a Cellular Context: The EGFR Signaling Pathway
Pyrazolo[1,5-a]pyrimidines are known to target kinases like EGFR.[3][4] Understanding the pathway provides context for the cellular assays. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pro-survival and proliferative pathways like RAS/MAPK and PI3K/Akt.[18][19] An effective inhibitor will block these downstream signals.
Caption: Simplified EGFR signaling pathway showing inhibition by a Pyrazolo[1,5-a]pyrimidin-5-ol derivative.
Rationale for Assay Selection: ATP-based vs. Tetrazolium-based Assays
Numerous methods exist to measure cell viability. Tetrazolium-based assays (MTT, MTS) measure metabolic activity via the reduction of a tetrazolium salt to a colored formazan product.[12] While widely used, the MTT assay requires a final solubilization step, which can introduce variability, and the assay signal can be affected by the metabolic state of the cells, which may not always correlate directly with viability.[20]
The CellTiter-Glo® Luminescent Cell Viability Assay offers several advantages:
-
Direct Viability Measurement: It quantifies ATP, the principal energy currency of the cell, which is a direct and sensitive indicator of metabolically active, viable cells.[19][21] ATP levels decrease rapidly upon cell death.[17]
-
Superior Sensitivity: ATP-based assays are generally more sensitive than tetrazolium-based methods, capable of detecting as few as 10-15 cells.[22][23]
-
Simplified Protocol: The homogeneous "add-mix-measure" format is faster and less prone to pipetting errors than the multi-step MTT assay.[6][7]
-
HTS-Friendly: The stable "glow-type" luminescent signal (half-life > 5 hours) provides flexibility in plate reading for large-scale screens.[7]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells in culture after treatment with a test compound.
Materials:
-
Cancer cell line relevant to the kinase target (e.g., A549 for EGFR)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Pyrazolo[1,5-a]pyrimidin-5-ol test compounds
-
Doxorubicin or Staurosporine (positive control for cytotoxicity)
-
White, clear-bottom 96-well or 384-well plates
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Luminometer
Methodology:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into the wells of a white-walled assay plate at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate). c. Include wells with medium only for background measurement. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the medium from the cell plates and add the medium containing the diluted compounds. c. Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation period should be sufficient to observe an anti-proliferative effect.
-
Assay Procedure: a. Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[1] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[6] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[1] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average background luminescence (from medium-only wells) from all other measurements. c. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells (defined as 100% viability). d. Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 (half-maximal effective concentration) or GI50 (50% growth inhibition) value.
Protocol 3: MTT Colorimetric Cell Viability Assay (Alternative Method)
For laboratories equipped with an absorbance plate reader instead of a luminometer, the MTT assay remains a viable, cost-effective option.
Materials:
-
Same as Protocol 2, but with clear 96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Assay Procedure: a. After the 48-72 hour incubation, add 10 µL of MTT reagent to each well.[22] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8][24] e. Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[8]
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[8] b. Perform data analysis as described in step 4 of Protocol 2 to determine the EC50/GI50 value.
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Sample Data Summary for Pyrazolo[1,5-a]pyrimidin-5-ol Derivatives
| Compound ID | Target Kinase IC50 (nM) | Cancer Cell Line EC50 (nM) |
| P5P-001 | 15 | 150 |
| P5P-002 | 250 | 2,800 |
| P5P-003 | >10,000 | >10,000 |
| Staurosporine | 5 | 25 |
| Doxorubicin | N/A | 95 |
Interpretation:
-
A potent compound will have a low IC50 value in the biochemical assay and a correspondingly low EC50 value in the cell-based assay.
-
A large discrepancy between the IC50 and EC50 (e.g., >10-fold) may suggest poor cell permeability, compound efflux, or off-target effects.
-
The IC50 value is a measure of a compound's potency in inhibiting a specific biological function in vitro.[25] It is crucial to maintain consistent assay conditions, especially ATP concentration, for meaningful comparisons.[16][25]
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the initial in vitro characterization of novel Pyrazolo[1,5-a]pyrimidin-5-ol derivatives. By systematically evaluating compounds first in a direct biochemical assay and subsequently in a functional cellular context, researchers can efficiently identify promising lead candidates for further development. The choice of sensitive, HTS-compatible assays like ADP-Glo™ and CellTiter-Glo® ensures high-quality, reproducible data, accelerating the path from chemical synthesis to potential therapeutic application.
References
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Aterungwa, T. N., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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National Center for Biotechnology Information (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
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MDPI (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
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National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Available at: [Link]
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Creative Diagnostics (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]
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ResearchGate (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Available at: [Link]
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ResearchGate (n.d.). Schematic representation of the PI3K/AKT signaling pathway in different cancers. Available at: [Link]
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Cyrusbio (n.d.). MTT Assay Protocol. Available at: [Link]
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Reaction Biology (2024). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]
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MDPI (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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ResearchGate (n.d.). PI3K/Akt signaling and cancer. Available at: [Link]
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National Center for Biotechnology Information (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Available at: [Link]
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CUSABIO (n.d.). PI3K / Akt Signaling Pathway and Cancer. Available at: [Link]
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PubMed (1998). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Immunological Methods. Available at: [Link]
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Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
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PubMed (2008). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. Assay and Drug Development Technologies. Available at: [Link]
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BPS Bioscience (n.d.). Serial Dilution Protocol. Available at: [Link]
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YouTube (2023). How to prepare a Serial Dilution. Available at: [Link]
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A Robust, Luminescence-Based Assay Protocol for Profiling Pyrazolo[1,5-a]pyrimidin-5-ol Kinase Inhibitors
An Application Note for Drug Discovery Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to the ATP-binding site of a wide array of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[2] Compounds based on this scaffold have shown potent inhibitory activity against numerous kinase families, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and various tyrosine kinases like Src and VEGFR.[1][3][4] This application note provides a comprehensive, field-proven protocol for determining the in vitro inhibitory potency (IC50) of novel Pyrazolo[1,5-a]pyrimidin-5-ol derivatives. We present a detailed, step-by-step methodology using the highly sensitive and universal ADP-Glo™ Kinase Assay, exemplified with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6][7][8] This self-validating system, complete with essential controls and quality assessment metrics like the Z'-factor, is designed to deliver reliable and reproducible data for researchers in oncology and drug development.
Foundational Principles
Mechanism of Kinase Inhibition by Pyrazolo[1,5-a]pyrimidines
Most small molecule kinase inhibitors, including those derived from the pyrazolo[1,5-a]pyrimidine scaffold, function by competing with the enzyme's natural substrate, adenosine triphosphate (ATP).[1][2] These compounds occupy the ATP-binding pocket in the kinase domain, preventing the transfer of a phosphate group to the substrate and thereby blocking downstream signaling.
These inhibitors are broadly classified based on their interaction with the kinase's conformational state:
-
Type I Inhibitors: Bind to the active conformation of the kinase (DFG-in).[9][10][11]
-
Type II Inhibitors: Bind to and stabilize an inactive conformation (DFG-out), often extending into an adjacent allosteric pocket.[9][11][12]
Understanding this mechanism is crucial for assay design, particularly in selecting an appropriate ATP concentration. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay; therefore, performing assays at an ATP concentration close to the Michaelis constant (Km) of the kinase is standard practice for generating comparable data.[13]
Caption: ATP-competitive inhibition of a protein kinase.
Principle of the ADP-Glo™ Luminescent Assay
The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[14][15] Its high sensitivity makes it ideal for screening, even with kinases that have low activity.[5] The assay is performed in two sequential steps after the initial kinase reaction is complete.[14][16]
-
ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and, critically, to eliminate any remaining, unconsumed ATP.
-
ADP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable luminescent signal directly proportional to the initial kinase activity.[5][17]
This two-step process uncouples the kinase reaction from the signal detection, minimizing interference from test compounds and producing a highly robust signal.[15]
Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.
Detailed Experimental Protocol
This protocol is optimized for determining the IC50 value of a test compound against VEGFR-2 in a 384-well plate format.
Materials & Reagents
| Reagent | Recommended Supplier | Catalog Number | Storage |
| Recombinant Human VEGFR-2 (GST-tagged) | BPS Bioscience | 40301 | -80°C |
| PTK Substrate (Poly(Glu:Tyr, 4:1)) | BPS Bioscience | 40217 | -20°C |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| ATP, 10 mM Solution | Promega | V9151 | -20°C |
| Kinase Buffer 1 (5x) | BPS Bioscience | 79334 | -20°C |
| Test Compound | User-provided | N/A | -20°C |
| Staurosporine (Control Inhibitor) | Sigma-Aldrich | S4400 | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | Room Temp. |
| Assay Plates, 384-well, white, low-volume | Corning | 3572 | Room Temp. |
Reagent Preparation
Causality Note: Precise reagent preparation is critical for reproducibility. Prepare fresh dilutions of enzyme and ATP for each experiment, as they are sensitive to freeze-thaw cycles.
-
1x Kinase Buffer: Prepare by diluting the 5x Kinase Buffer stock with nuclease-free water. For example, mix 2 mL of 5x buffer with 8 mL of water to make 10 mL of 1x buffer. Keep on ice.
-
Test Compound & Control Inhibitor Stock: Prepare a 10 mM stock solution of your Pyrazolo[1,5-a]pyrimidin-5-ol test compound and Staurosporine in 100% DMSO.
-
Compound Dilution Series (4x Final Concentration):
-
Perform a serial dilution of the 10 mM stock in 100% DMSO to create intermediate stocks.
-
From these, prepare a 4x final concentration plate. For a 10-point, 3-fold dilution series starting at 100 µM final concentration, dilute the 10 mM stock to 400 µM in 1x Kinase Buffer. Then, serially dilute this solution in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 4%) to ensure the vehicle concentration remains the same across all wells.
-
-
Enzyme Working Solution (2x Final Concentration):
-
Thaw the recombinant VEGFR-2 on ice.
-
Calculate the required volume and dilute the enzyme to 2 ng/µL (for a final concentration of 1 ng/µL) in 1x Kinase Buffer.[8] Prepare enough for all relevant wells. Keep on ice and use immediately. Do not re-freeze diluted enzyme.
-
-
Substrate/ATP Working Solution (2x Final Concentration):
-
Prepare a solution in 1x Kinase Buffer containing 100 µM ATP and 0.4 mg/mL Poly(Glu,Tyr) substrate. This will result in a final concentration of 50 µM ATP and 0.2 mg/mL substrate.
-
Assay Procedure
Perform all additions in a 384-well white assay plate. The final reaction volume will be 10 µL.
-
Compound Addition: Add 2.5 µL of the 4x compound dilutions to the "Test Inhibitor" wells.
-
Control Wells Addition:
-
Add 2.5 µL of 1x Kinase Buffer + 4% DMSO to the "Positive Control" (100% activity) wells.
-
Add 2.5 µL of 1x Kinase Buffer + 4% DMSO to the "Negative Control" (Blank) wells.
-
-
Enzyme Addition:
-
Add 2.5 µL of 1x Kinase Buffer (without enzyme) to the "Negative Control" wells.
-
Add 2.5 µL of the 2x Enzyme Working Solution (2 ng/µL) to the "Test Inhibitor" and "Positive Control" wells.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2x Substrate/ATP Working Solution to all wells.
-
Briefly centrifuge the plate to mix and collect contents.
-
Incubate at 30°C for 60 minutes.[18]
-
-
Step 1: Stop Reaction and Deplete ATP:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.[19]
-
-
Step 2: Detect ADP and Generate Signal:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-45 minutes to allow the luminescent signal to stabilize.[7]
-
-
Data Acquisition: Read the luminescence on a compatible plate reader (e.g., BMG CLARIOstar®, Tecan Spark®).
Assay Validation and Data Analysis
Assay Quality Control: The Z'-Factor
Trustworthiness Principle: Before analyzing inhibitor data, the quality of the assay itself must be validated. The Z'-factor is a statistical parameter that provides a quantitative measure of assay robustness and its suitability for high-throughput screening (HTS).[20][21]
The Z'-factor evaluates the separation between the positive and negative controls relative to their variability.[20]
Formula:
Where:
-
and
are the mean and standard deviation of the positive control (100% activity). -
and
are the mean and standard deviation of the negative control (blank).
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: Poor assay, not suitable for screening.
An assay with a Z'-factor ≥ 0.5 is considered validated for the subsequent analysis of inhibitor potency.[24]
Caption: Z'-Factor is determined by the separation between controls.
IC50 Determination
-
Normalize Data:
-
Subtract the average luminescence of the Negative Control (Blank) wells from all other wells.
-
Calculate the Percent Inhibition for each concentration of the test compound using the following formula:
-
-
Generate Dose-Response Curve:
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope, four parameters). This can be performed using software like GraphPad Prism or similar data analysis packages.[25]
-
-
Determine IC50: The IC50 value is the concentration of the inhibitor that produces 50% inhibition of kinase activity, as interpolated from the fitted curve.
Summary of Key Assay Parameters
| Parameter | Recommended Value | Rationale |
| Target Kinase | VEGFR-2 | A well-characterized tyrosine kinase relevant to oncology. |
| Final Enzyme Conc. | 1 ng/µL | Optimized for sufficient signal window in the ADP-Glo assay. |
| Substrate | Poly(Glu:Tyr, 4:1) | General tyrosine kinase substrate. |
| Final Substrate Conc. | 0.2 mg/mL | Saturating concentration to ensure reaction velocity depends on enzyme activity. |
| Final ATP Conc. | 50 µM | Near the reported Km of VEGFR-2, suitable for competitive inhibitors. |
| Kinase Reaction Time | 60 minutes @ 30°C | Ensures linear ADP production (initial velocity conditions). |
| Plate Format | 384-well, low-volume | Reduces reagent consumption, suitable for HTS. |
| Detection Method | ADP-Glo™ Luminescence | High sensitivity, broad dynamic range, and low compound interference. |
| Quality Control | Z'-Factor ≥ 0.5 | Ensures assay is robust, reproducible, and suitable for screening. |
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-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Kumar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]
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Kumar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link]
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Park, S., et al. (2004). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of Biomolecular Screening. Retrieved from [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. Retrieved from [Link]
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Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies. Retrieved from [Link]
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BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved from [Link]
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Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Retrieved from [Link]
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Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Retrieved from [Link]
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Martens, S. (2024). Kinase activity assays Src and CK2. Protocols.io. Retrieved from [Link]
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Chaikuad, A., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Retrieved from [Link]
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Squires, M.S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Retrieved from [Link]
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Read by QxMD. (n.d.). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Retrieved from [Link]
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- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. assayquant.com [assayquant.com]
One-pot synthesis of pyrazolo[1,5-a]pyrimidine derivatives
Application Note & Protocol Guide
One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: A Strategic Guide for Accelerated Drug Discovery and Materials Science
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly protein kinase inhibitors used in targeted cancer therapy.[1][2] Traditional multi-step syntheses of these vital heterocycles are often hampered by laborious procedures, time-consuming intermediate purifications, and significant solvent waste. This guide provides a detailed exploration of one-pot synthetic strategies, which consolidate multiple reaction steps into a single, efficient operation. We present field-proven, step-by-step protocols for microwave-assisted and multi-component reactions, offering researchers a direct path to rapidly generate libraries of diverse pyrazolo[1,5-a]pyrimidine derivatives. This document explains the causal mechanisms behind the protocols, offers troubleshooting insights, and outlines standard characterization techniques to ensure the integrity of the synthesized compounds.
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a fused N-heterocyclic system structurally analogous to purines, making it a "privileged scaffold" in drug discovery.[3][4] Its rigid, planar structure provides an ideal framework for interacting with biological targets. Consequently, this motif is found in a wide array of pharmacologically active agents with applications as anticancer, antiviral, and anti-inflammatory drugs.[1][4][5] Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, such as EGFR, B-Raf, MEK, and Trk, which are critical regulators in cellular signaling pathways often dysregulated in cancer.[1][6][7]
The demand for novel derivatives for structure-activity relationship (SAR) studies necessitates synthetic methods that are not only efficient but also versatile and environmentally conscious. One-pot syntheses have emerged as a superior alternative to classical multi-step approaches, offering significant advantages:
-
Process Intensification: Reduces reaction time from hours or days to minutes, particularly with microwave assistance.[6][8]
-
Economic & Environmental Efficiency: Minimizes solvent usage, energy consumption, and waste generation by eliminating the need to isolate and purify intermediates.[5]
-
Increased Yield: Often leads to higher overall yields by avoiding material loss during intermediate workup steps.[3]
This guide focuses on providing researchers with the technical knowledge to implement robust one-pot syntheses for creating diverse libraries of these high-value compounds.
Mechanistic Rationale: The Chemistry of Ring Formation
The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the construction of the pyrimidine ring onto a pre-existing pyrazole. The most common and reliable strategy is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-dicarbonyl, β-ketoester, or their synthetic equivalents.[4][5][9]
The reaction proceeds through a well-understood pathway:
-
Initial Nucleophilic Attack: The exocyclic amino group of the 5-aminopyrazole attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation: The resulting intermediate undergoes dehydration to form an enamine or a related vinylogous amide.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen (at the N1 position) then performs a nucleophilic attack on the second carbonyl group, initiating the ring-closing step.
-
Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Acid catalysts are often employed to activate the carbonyl groups, thereby facilitating the initial nucleophilic attack and subsequent dehydration steps.
Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine formation.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and adaptable. Microwave-assisted synthesis is highlighted due to its significant advantages in terms of speed and efficiency.[3]
Protocol 1: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
This protocol describes a powerful two-step, one-pot sequence starting from a β-ketonitrile and hydrazine to form the 5-aminopyrazole intermediate in situ, which is then directly reacted with a β-ketoester.[3][8] This method avoids the isolation of the potentially unstable aminopyrazole.
Step-by-Step Procedure:
-
Intermediate Formation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the starting β-ketonitrile (1.0 mmol) and methanol (3 mL).
-
Add hydrazine hydrate (1.0 mmol, ~50 µL).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 5 minutes.
-
Ring Formation: Allow the vial to cool to room temperature. Carefully open the vial and add the desired β-ketoester (1.0 mmol) and glacial acetic acid (0.5 mL) to the reaction mixture.
-
Reseal the vial and irradiate at 150 °C for an additional 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling, the product often precipitates from the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the pure pyrazolo[1,5-a]pyrimidinone. If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
| Reactant 1 (β-Ketonitrile) | Reactant 2 (β-Ketoester) | Typical Yield (%) |
| Benzoylacetonitrile | Ethyl acetoacetate | 85-95% |
| 3-Oxo-3-phenylpropanenitrile | Ethyl benzoylacetate | 80-90% |
| 3-Oxo-3-(thiophen-2-yl)propanenitrile | Ethyl acetoacetate | 82-92% |
| 3-Oxobutanenitrile | Ethyl 4,4,4-trifluoroacetoacetate | 75-85% |
Rationale: The use of microwave irradiation dramatically accelerates both the initial pyrazole formation and the subsequent cyclocondensation, reducing reaction times from many hours to mere minutes.[3][10] Acetic acid serves as both a solvent and a catalyst for the cyclization step.
Protocol 2: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
This one-pot protocol combines a 5-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate) to rapidly construct highly functionalized pyrazolo[1,5-a]pyrimidines.[1][8]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask or microwave vial, combine the 5-aminopyrazole (1.0 mmol), the selected aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol) in ethanol (5-10 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops).
-
Reaction:
-
Conventional Heating: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Microwave Irradiation: Heat the sealed vial at 100-120 °C for 10-20 minutes.
-
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product usually precipitates and can be collected by filtration, washed with cold ethanol, and dried. If necessary, the filtrate can be concentrated and the residue purified by recrystallization or column chromatography.
| Aldehyde | Active Methylene Compound | Typical Yield (%) |
| Benzaldehyde | Malononitrile | 90-98% |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 88-95% |
| 2-Naphthaldehyde | Malononitrile | 85-93% |
| Furfural | Malononitrile | 87-96% |
Rationale: This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole and subsequent intramolecular cyclization and aromatization. The base catalyzes both the Knoevenagel and Michael addition steps.
General Workflow and Product Characterization
A successful synthesis is validated by a systematic workflow that includes reaction monitoring, purification, and rigorous structural confirmation.
Caption: Standard experimental workflow for one-pot synthesis and validation.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and substitution pattern of the synthesized compound.[3][11]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition and molecular formula.[3]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H, C≡N) present in the final product.
-
X-ray Crystallography: When single crystals can be obtained, this technique provides unambiguous proof of the molecular structure.[3]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive reagents.- Incorrect reaction temperature or time.- Ineffective catalyst. | - Verify the purity of starting materials.- Optimize microwave temperature and time; for conventional heating, ensure reflux is maintained.- Screen different catalysts (e.g., acidic vs. basic) or increase catalyst loading. |
| Formation of Multiple Products | - Competing side reactions (e.g., self-condensation of reactants).- Isomer formation.[9] | - Lower the reaction temperature.- Change the order of addition of reagents in multi-component reactions.- Use a more selective catalyst or solvent. |
| Purification Difficulties | - Product is highly soluble in the reaction solvent.- Product has similar polarity to a major impurity. | - After concentrating the mixture, attempt precipitation by adding an anti-solvent (e.g., water or hexane).- Optimize the eluent system for column chromatography; consider using a different stationary phase. |
| Incomplete Reaction | - Insufficient reaction time.- Steric hindrance from bulky substituents. | - Extend the reaction time and monitor closely with TLC.- Increase the reaction temperature or switch to microwave heating to provide more energy. |
References
-
Bagley, M. C., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]
- Ibid.
-
Uddin, M. J., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Bassoude, I., et al. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances. [Link]
- Ibid.
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Rojas, L. J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Request PDF. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate. [Link]
-
Uddin, M. J., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Poursattar, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. [Link]
- Ibid.
-
ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... ResearchGate. [Link]
-
Kaswan, P., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
El-Mekabaty, A., & Hasel, A. M. (2015). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. [Link]
-
Fayed, E. A., et al. (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
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- 10. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Advent of Microwave-Assisted Synthesis
Pyrazolo[1,5-a]pyrimidines represent a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] This privileged scaffold is a core component of numerous biologically active molecules, including potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2][3][4] Consequently, the development of efficient, rapid, and sustainable synthetic methodologies for accessing this important molecular framework is a primary objective for synthetic and medicinal chemists.
Traditionally, the synthesis of pyrazolo[1,5-a]pyrimidines has involved conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of side products, complicating purification.[2] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of such heterocyclic systems.[5][6][7] Microwave irradiation offers a non-conventional energy source that promotes rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[1][2][8] This technique frequently results in higher product yields, enhanced purity, and is considered a greener approach to chemical synthesis.[6][9]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, aimed at researchers, scientists, and drug development professionals. We will delve into the underlying principles, showcase versatile protocols, and provide the necessary details to implement this powerful technology in your laboratory.
The Underlying Chemistry: Reaction Mechanisms and the Role of Microwave Irradiation
The most common and versatile approach for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[2][8]
The generally accepted mechanism for this transformation under acidic or neutral conditions is a multi-step process:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate.
-
Dehydration: Subsequent dehydration of the hemiaminal leads to the formation of an enamine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen atom of the pyrazole ring then acts as a nucleophile, attacking the second carbonyl group of the dicarbonyl moiety in an intramolecular fashion.
-
Final Dehydration: A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Microwave irradiation significantly accelerates this reaction sequence. The rapid and efficient heating provided by microwaves overcomes the activation energy barriers of the individual steps more effectively than conventional heating. This often leads to cleaner reactions with fewer side products, as the short reaction times minimize the potential for thermal decomposition or unwanted side reactions.[1][2]
Visualizing the Workflow: A Generalized Synthetic Scheme
The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 1,3-dicarbonyl compounds.
Caption: Generalized workflow for microwave-assisted synthesis.
Experimental Protocols: Step-by-Step Methodologies
Herein, we provide detailed protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, covering both two-component and one-pot multi-component reactions.
Protocol 1: Two-Component Synthesis of 2,7-Diaryl-pyrazolo[1,5-a]pyrimidines
This protocol describes a solvent-free, microwave-assisted cyclocondensation reaction between β-enaminones and 5-aminopyrazoles.[10]
Materials:
-
β-Enaminone (1.0 mmol)
-
5-Aminopyrazole (1.0 mmol)
-
Microwave reactor vials (10 mL)
-
Ethanol-water mixture for purification
Procedure:
-
In a 10 mL microwave reactor vial, add the β-enaminone (1.0 mmol) and the 5-aminopyrazole (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180 °C for 2 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the solid product and purify by recrystallization from an ethanol-water mixture.
Data Presentation: Representative Examples of 2,7-Diaryl-pyrazolo[1,5-a]pyrimidines
| Entry | β-Enaminone Substituent (R1) | 5-Aminopyrazole Substituent (R2) | Yield (%) |
| 1 | Phenyl | Phenyl | 95 |
| 2 | 4-Chlorophenyl | Phenyl | 97 |
| 3 | 4-Methoxyphenyl | Phenyl | 92 |
| 4 | Phenyl | 4-Bromophenyl | 90 |
Yields are based on the cited literature and may vary depending on the specific substrates and equipment used.[10]
Protocol 2: One-Pot, Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
This protocol outlines a highly efficient one-pot, three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and a β-dicarbonyl compound under microwave irradiation.[1][2]
Materials:
-
3-Amino-1H-pyrazole (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Ethanol (3 mL) as solvent
-
Catalytic amount of acetic acid (optional)
-
Microwave reactor vials (10 mL)
Procedure:
-
To a 10 mL microwave reactor vial, add the 3-amino-1H-pyrazole (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and ethanol (3 mL).
-
A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).
-
Upon completion, cool the reaction vial to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation: Reaction Parameters for Three-Component Synthesis
| Entry | Aldehyde | β-Dicarbonyl Compound | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 120 | 10 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Acetylacetone | 120 | 8 | 88-96 |
| 3 | Furan-2-carbaldehyde | Ethyl acetoacetate | 110 | 12 | 82-90 |
| 4 | Cyclohexanecarbaldehyde | Dimedone | 130 | 15 | 80-89 |
Yields are representative and can vary based on specific substrates and reaction conditions.[1][2]
Visualizing the Reaction Pathway: A Mechanistic Overview
The following diagram provides a simplified representation of the reaction mechanism for the three-component synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: Simplified mechanism of the three-component reaction.
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methods. To ensure reproducibility and self-validation of the results, it is crucial to:
-
Utilize a dedicated microwave reactor: These instruments allow for precise control and monitoring of temperature and pressure, which is critical for safety and consistent results.
-
Characterize the final products thoroughly: Use standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination to confirm the structure and purity of the synthesized pyrazolo[1,5-a]pyrimidines.
-
Perform control experiments: Comparing the microwave-assisted synthesis with conventional heating methods can provide a direct measure of the advantages of the former in terms of reaction time and yield.
Conclusion and Future Perspectives
Microwave-assisted synthesis has proven to be a highly effective and efficient method for the preparation of pyrazolo[1,5-a]pyrimidines. The significant reduction in reaction times, coupled with high yields and purities, makes this technology an invaluable tool for researchers in academia and industry. The protocols and data presented in this guide offer a solid foundation for the implementation of this methodology. Future advancements in this field may focus on the development of even more sustainable protocols, such as the use of greener solvents or catalyst-free conditions, further expanding the utility of microwave-assisted synthesis in the creation of novel and medicinally relevant heterocyclic compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines.
- ResearchGate. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- SpringerLink. (n.d.). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation.
- PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
-
Bentham Science. (n.d.). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][5]triazine and Imidazo[2,1-c][1][2][5]. Retrieved from
- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
- PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
- MDPI. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines....
- PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- HETEROCYCLES. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND.
- IntechOpen. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications.
- ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the....
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidin-5-ol Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Derivatives of this core structure are pivotal in drug discovery, acting as potent and selective inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in cancer and inflammatory diseases.[1][2] Consequently, these compounds are at the forefront of developing targeted therapies.
This guide focuses specifically on the synthesis of the Pyrazolo[1,5-a]pyrimidin-5-ol regioisomer and its tautomeric form, pyrazolo[1,5-a]pyrimidin-5(4H)-one. While the related 7-oxo isomer is more commonly reported, the 5-oxo scaffold is of significant interest in pharmaceutical development, appearing frequently in patents for novel therapeutics.[3] Understanding and mastering the cyclization strategies to selectively synthesize this isomer is a critical capability for medicinal chemists. This document provides an in-depth exploration of the core synthetic logic, field-proven protocols, and the mechanistic causality that governs the formation of this valuable heterocyclic system.
Part 1: Core Synthetic Strategy & Mechanistic Underpinnings
The construction of the pyrazolo[1,5-a]pyrimidine ring system is fundamentally achieved through the cyclocondensation of a 3-aminopyrazole derivative (acting as a 1,3-bisnucleophile) with a 1,3-bielectrophilic partner.[4] The regiochemical outcome of this reaction—that is, whether the 5-oxo or the 7-oxo isomer is formed—is not arbitrary. It is dictated by the nature of the 1,3-bielectrophile and the reaction conditions, a crucial point for experimental design.
The Critical Precursor: Synthesis of 3-Aminopyrazoles
A robust synthesis begins with high-quality starting materials. The most reliable and common method for synthesizing the required 3-aminopyrazole precursors is the condensation of a β-ketonitrile with hydrazine.[5]
The mechanism involves an initial condensation between hydrazine and the ketone carbonyl, followed by a nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon, leading to cyclization and formation of the aminopyrazole ring.
Caption: Synthesis of 3-aminopyrazole from a β-ketonitrile.
Field Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine
This protocol provides a representative synthesis of a substituted 3-aminopyrazole from a β-ketonitrile.[6]
Materials:
-
3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Anhydrous ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol.
-
Add hydrazine hydrate (1.05 eq) and a catalytic amount of glacial acetic acid (1.1 eq).
-
Heat the reaction mixture at 60 °C for 24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Wash the resulting solid with ethyl ether and dry in vacuo to yield 3-phenyl-1H-pyrazol-5-amine. Typical Yield: ~82%.[6]
The Cyclization Step: Navigating Regioselectivity
The reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound is a classic route to pyrazolo[1,5-a]pyrimidines. The key to regioselectivity lies in which nitrogen of the aminopyrazole attacks which electrophilic center first.
-
The Challenge: The most common 1,3-bielectrophiles, β-ketoesters (like ethyl acetoacetate), typically react with 3-aminopyrazoles under acidic conditions (e.g., refluxing acetic acid) to yield the thermodynamically favored Pyrazolo[1,5-a]pyrimidin-7-one isomer.[3] This occurs because the more nucleophilic exocyclic amino group attacks the more electrophilic ketone carbonyl, followed by cyclization of the endocyclic pyrazole nitrogen onto the ester.
-
The Solution for 5-ol/5-one Synthesis: To achieve the desired 5-oxo regiochemistry, the reactivity pattern must be inverted. This requires a 1,3-bielectrophile where the terminal carbon is more electrophilic or where the reaction proceeds through a different mechanism. Acylated Meldrum's acids have emerged as exceptionally effective reagents for this purpose.[3]
Caption: Controlling regioselectivity in pyrazolopyrimidine synthesis.
The mechanism with acylated Meldrum's acid is proposed to proceed via an initial attack of the endocyclic pyrazole nitrogen onto the highly reactive acyl group, followed by intramolecular cyclization and loss of Meldrum's acid fragments. This reverses the "normal" reactivity and reliably yields the 5-oxo isomer.
Part 2: Validated Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for the synthesis of the target Pyrazolo[1,5-a]pyrimidin-5-ol scaffold.
Field Protocol 2: Regioselective Synthesis of 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
This protocol leverages an acylated Meldrum's acid to ensure the selective formation of the 5-oxo isomer, a method that offers high yields and excellent regiocontrol.[3]
Materials:
-
3-Amino-5-methylpyrazole
-
Acetoacetyl Meldrum's acid (2,2-dimethyl-5-(3-oxobutanoyl)-1,3-dioxane-4,6-dione)
-
Toluene, anhydrous
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-5-methylpyrazole (1.0 eq) and acetoacetyl Meldrum's acid (1.05 eq).
-
Add anhydrous toluene to create a suspension (approx. 0.2 M concentration).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS. The mixture should become a clear solution as the reaction proceeds.
-
After completion, cool the reaction to room temperature. A precipitate of the product should form.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with a mixture of hexanes/DCM or ethyl ether to remove soluble impurities.
-
Filter the solid, wash with cold hexanes, and dry in vacuo to afford the pure 7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one. Typical Yield: >90%.[3]
Trustworthiness Check: The high regioselectivity of this reaction is a key validation point. Characterization by ¹H NMR should show distinct shifts for the pyrimidine and pyrazole protons, and comparison with literature data for the 7-oxo isomer will confirm the regiochemical outcome. The high yield is also indicative of a clean, selective transformation.
Field Protocol 3: Microwave-Assisted Cyclization
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often improves yields by ensuring rapid, uniform heating.[2][7] This approach can be adapted for the cyclocondensation reaction.
Materials:
-
3-Aminopyrazole derivative (1.0 eq)
-
Appropriate 1,3-bielectrophile (e.g., acylated Meldrum's acid for 5-one) (1.1 eq)
-
High boiling point solvent (e.g., DMF, NMP, or solvent-free)
-
Microwave reactor vial
Procedure:
-
In a dedicated microwave reactor vial, combine the 3-aminopyrazole and the 1,3-bielectrophile.
-
Add the solvent (if not solvent-free).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). Optimize time and temperature based on the specific substrates.
-
After irradiation, cool the vial to room temperature using a compressed air stream.
-
Open the vial and process the reaction mixture as described in the conventional heating protocol (e.g., precipitation, extraction, and purification).
Causality Note: The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and localized superheating that accelerates the cyclocondensation and dehydration steps.[7]
Part 3: Data Summary & Post-Synthetic Utility
Quantitative Data Summary
The choice of synthetic strategy directly impacts reaction efficiency. The following table summarizes typical conditions for accessing the two main regioisomers.
| Regioisomer | 1,3-Bielectrophile | Catalyst/Solvent | Conditions | Typical Yield | Reference |
| 7-Oxo | Ethyl Acetoacetate | Acetic Acid | Reflux, 4-12 h | 60-85% | [3] |
| 5-Oxo | Acetoacetyl Meldrum's Acid | Toluene | Reflux, 3-5 h | >90% | [3] |
| 5-Oxo | Activated Alkyne | Base/Solvent | Varies | Moderate-Good | [3] |
Post-Cyclization Functionalization: Gateway to Analogs
The synthesized Pyrazolo[1,5-a]pyrimidin-5-ol is not an endpoint but a versatile intermediate for creating diverse compound libraries. A common and highly effective subsequent step is the conversion of the 5-hydroxyl group to a 5-chloro group, which can then be displaced by various nucleophiles (amines, alcohols, etc.) in SNAr reactions.[8]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. soc.chim.it [soc.chim.it]
- 6. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Biological evaluation of Pyrazolo[1,5-a]pyrimidin-5-ol as a kinase inhibitor
An In-Depth Guide to the Biological Evaluation of Pyrazolo[1,5-a]pyrimidin-5-ol as a Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective kinase inhibitors.[1][2] These heterocyclic compounds have been successfully developed to target a wide array of protein kinases that are frequently dysregulated in human diseases, most notably cancer.[3] Derivatives of this scaffold have shown significant promise in inhibiting kinases such as Cyclin-Dependent Kinases (CDKs), Pim-1, Tropomyosin receptor kinases (Trks), and key components of the MAPK pathway like B-Raf and MEK.[1][4][5][6] This document provides a comprehensive set of application notes and detailed protocols for the systematic biological evaluation of novel compounds based on the Pyrazolo[1,5-a]pyrimidin-5-ol core. We present a tiered experimental strategy, beginning with direct enzymatic assays to establish potency and culminating in cell-based assays to confirm target engagement and functional cellular outcomes. The methodologies herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a rigorous framework to advance promising kinase inhibitor candidates.
Foundational Principles: Kinase Inhibition Strategy
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to substrate proteins. This phosphorylation event acts as a molecular switch, controlling processes like cell proliferation, differentiation, and apoptosis.[4] In many cancers, aberrant kinase activity drives uncontrolled cell growth, making them critical therapeutic targets.[3] The pyrazolo[1,5-a]pyrimidine scaffold is particularly effective as it often functions as an ATP-competitive inhibitor, occupying the highly conserved ATP-binding pocket of the kinase and preventing phosphorylation.[1][7] A successful evaluation pipeline must therefore not only confirm this direct inhibition but also verify that this biochemical activity translates into the desired biological effect in a cellular context.
Caption: Generic kinase signaling pathway illustrating the point of intervention for an ATP-competitive inhibitor.
The Experimental Evaluation Workflow
A tiered or sequential approach to inhibitor evaluation is critical for efficient drug discovery. This strategy ensures that resource-intensive cellular and in vivo studies are reserved for compounds that meet predefined criteria in simpler, direct biochemical assays.[8] This workflow progresses from confirming direct enzyme interaction to verifying on-target activity in a complex cellular environment.
Caption: A tiered workflow for the biological evaluation of a novel kinase inhibitor.
Tier 1: In Vitro Biochemical Potency (IC50 Determination)
Scientific Rationale
The initial and most fundamental step is to confirm that the test compound directly inhibits the activity of the purified target kinase.[8] This biochemical assay isolates the enzyme, substrate, and inhibitor from other cellular components, providing a clear and quantitative measure of potency, expressed as the half-maximal inhibitory concentration (IC50).[9] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a widely adopted method due to its high sensitivity and scalability. It measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.[9]
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a hypothetical Pyrazolo[1,5-a]pyrimidin-5-ol derivative, PzP-501 , is summarized below. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[9]
| Kinase Target | PzP-501 IC50 (nM) | Staurosporine IC50 (nM) |
| CDK2/CycA | 12 | 8 |
| Pim-1 | 35 | 15 |
| TrkA | >10,000 | 6 |
| EGFR | 8,500 | 10 |
Table 1: Example inhibitory activity of PzP-501 against a panel of kinases. The data indicates high potency and selectivity for CDK2 and Pim-1 over TrkA and EGFR.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines the determination of an IC50 value using the ADP-Glo™ Kinase Assay format.
Materials:
-
Recombinant purified kinase (e.g., CDK2/CycA)
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Test Compound (PzP-501) and Control Inhibitor (Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of PzP-501 and Staurosporine in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 3-fold) in DMSO to create a range of concentrations. This is crucial for generating a full dose-response curve.[10]
-
-
Assay Setup (384-well plate):
-
Add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Prepare a kinase/substrate mixture in Kinase Assay Buffer. The optimal concentrations should be determined empirically but should be in the linear range of the assay.
-
Add 2 µL of the kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a light signal.[11]
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11][12]
-
Tier 2: Cellular Activity & Target Engagement
Scientific Rationale
A potent biochemical inhibitor must be able to cross the cell membrane and inhibit its target in the complex intracellular environment.[13][14] Cellular assays are therefore essential to confirm target engagement and measure the resulting functional effect. We describe two key assays: a direct measure of target inhibition (substrate phosphorylation) and a downstream measure of phenotypic outcome (cell proliferation).
Cellular Target Engagement: Substrate Phosphorylation Assay
Rationale: This assay provides direct evidence that the compound is inhibiting the target kinase within the cell. By measuring the phosphorylation status of a known, direct downstream substrate of the target kinase, we can confirm on-target activity.[15] For example, if targeting CDK2, one would measure the phosphorylation of the Retinoblastoma protein (Rb).[4] If targeting Pim-1, a key substrate is the pro-apoptotic protein BAD.[5][16]
Caption: Inhibition of substrate phosphorylation in a cell-based assay.
Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., K562 for Pim-1, HeLa for CDK2) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of PzP-501 (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.
-
Collect the lysate and clarify by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Rb or anti-phospho-BAD).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total substrate protein and a housekeeping protein like GAPDH or β-actin.
-
A dose-dependent decrease in the phospho-substrate signal relative to the total substrate and loading control confirms cellular target engagement.
-
Cellular Phenotypic Assay: Antiproliferative Activity
Rationale: This assay determines the functional consequence of inhibiting the target kinase. For kinases involved in cell cycle progression or survival, inhibition is expected to reduce cell proliferation or viability.[4] The GI50 (concentration for 50% growth inhibition) is a key metric for assessing the compound's overall cellular efficacy.
Data Presentation: Antiproliferative Activity
| Cell Line | Oncogenic Driver | PzP-501 GI50 (nM) |
| HeLa | HPV (CDK active) | 85 |
| K562 | BCR-ABL, Pim-1 | 150 |
| A549 | KRAS | >10,000 |
Table 2: Example antiproliferative activity of PzP-501. The compound is effective in cell lines where CDK or Pim-1 pathways are active but not in a line driven by a different pathway, suggesting on-target activity.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of PzP-501 in complete cell culture medium.
-
Add the diluted compound to the cells and incubate for 72 hours. Include a DMSO vehicle control.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active metabolic enzymes will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.[11]
-
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the initial biological characterization of novel Pyrazolo[1,5-a]pyrimidin-5-ol kinase inhibitors. A compound demonstrating high potency in biochemical assays (Tier 1), confirmed on-target activity in cellular phosphorylation assays (Tier 2), and a corresponding antiproliferative effect in relevant cell lines (Tier 3) is a strong candidate for further development.
Subsequent steps would involve comprehensive kinase selectivity profiling against a large panel of kinases to assess off-target effects, detailed mechanism of action studies to confirm ATP-competitiveness, and ultimately, evaluation of pharmacokinetic properties and in vivo efficacy in animal models.[1][4][8]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. assayquant.com [assayquant.com]
- 13. inits.at [inits.at]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Tool for Cell-Based Kinase Inhibition Assays
The Pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery for its diverse pharmacological activities.[1][2] This scaffold is a cornerstone in the development of potent and selective inhibitors for a range of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][3] This guide provides an in-depth exploration of the application of Pyrazolo[1,5-a]pyrimidine derivatives, with a focus on Pyrazolo[1,5-a]pyrimidin-5-ol and its analogs, in various cell-based assays. We will delve into the underlying principles of these assays, provide detailed protocols, and discuss the interpretation of results for researchers, scientists, and drug development professionals.
The Power of the Pyrazolo[1,5-a]pyrimidine Scaffold: A Kinase Inhibitor Powerhouse
Pyrazolo[1,5-a]pyrimidines have emerged as a prominent class of ATP-competitive and allosteric inhibitors of protein kinases.[1][3] Their rigid, planar structure allows for favorable interactions within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity. The versatility of this scaffold lies in the ease of its chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3][4]
Derivatives of this scaffold have demonstrated potent inhibitory activity against a wide array of kinases implicated in oncology, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets for cancer therapy.[5]
-
Phosphoinositide 3-Kinases (PI3Ks): Key components of a signaling pathway that controls cell growth, proliferation, and survival.[6]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[7]
-
Tropomyosin Receptor Kinases (Trks): A family of receptor tyrosine kinases whose fusion with other genes can drive the growth of various cancers.[8][9]
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[1][10]
The ability to target these diverse kinases underscores the immense potential of the Pyrazolo[1,5-a]pyrimidine scaffold in the development of novel therapeutics.[1]
Foundational Cell-Based Assays for Evaluating Pyrazolo[1,5-a]pyrimidine Derivatives
Cell-based assays are indispensable for evaluating the biological activity of small molecule inhibitors in a physiologically relevant context.[11] They provide crucial insights into a compound's effects on cellular processes such as proliferation, viability, and specific signaling pathways.
Assessing Cellular Viability and Cytotoxicity
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT/XTT assay is a widely used colorimetric method for this purpose.[11]
Principle: This assay relies on the ability of metabolically active cells to reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay for a Representative Pyrazolo[1,5-a]pyrimidine Derivative
-
Cell Seeding: Plate cancer cells (e.g., HCT116 human colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the Pyrazolo[1,5-a]pyrimidine derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).[11]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control for cytotoxicity.[11] Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Description | Typical Range |
| Cell Line | Human cancer cell line (e.g., HCT116, A549, MCF-7) | - |
| Seeding Density | 5,000 - 10,000 cells/well | Varies by cell line |
| Compound Concentration | Serial dilutions | 0.01 µM - 100 µM |
| Incubation Time | 48 - 72 hours | Varies by compound and cell line |
| IC₅₀ Value | Concentration for 50% inhibition | Varies by compound |
Workflow for Determining Cell Viability
Caption: Workflow for MTT-based cell viability assay.
Probing Kinase Inhibition in a Cellular Context
While biochemical assays can determine direct enzyme inhibition, cell-based assays are crucial to confirm that a compound can penetrate the cell membrane and inhibit its target kinase within the complex cellular environment. Western blotting is a standard technique to assess the phosphorylation status of a kinase's downstream substrates.
Principle: A decrease in the phosphorylation of a specific substrate following treatment with a Pyrazolo[1,5-a]pyrimidine derivative indicates inhibition of the upstream kinase.
Protocol: Western Blotting to Assess Cellular Kinase Inhibition
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the Pyrazolo[1,5-a]pyrimidine derivative at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value from the viability assay) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with a primary antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like β-actin or GAPDH.
Signaling Pathway Visualization
Caption: Inhibition of a kinase signaling pathway.
Determining Cellular Bioavailability
A critical aspect of drug development is understanding the extent to which a compound can enter cells and reach its target. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a powerful analytical technique to quantify the intracellular concentration of a small molecule.[12]
Protocol: HPLC-MS for Intracellular Compound Quantification
-
Cell Treatment: Plate cells and treat them with the Pyrazolo[1,5-a]pyrimidine derivative at a concentration close to its cell-based IC₅₀ value for a defined period.[12]
-
Cell Harvesting and Lysis: After incubation, wash the cells extensively with ice-cold PBS to remove any extracellular compound. Harvest the cells and lyse them to release the intracellular contents.[11]
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the inhibitor from the cell lysate.[12]
-
HPLC-MS Analysis: Analyze the extracted sample using a validated HPLC-MS method to quantify the concentration of the Pyrazolo[1,5-a]pyrimidine derivative.
-
Data Analysis: Compare the intracellular concentration to the initial extracellular concentration to determine the cellular uptake of the compound. This protocol can also be adapted to assess the time-dependence of uptake and the intracellular stability of the compound.[12]
Data Interpretation and Troubleshooting
-
IC₅₀ Values: A potent compound will have a low IC₅₀ value. It is crucial to compare the IC₅₀ values across different cell lines to assess the compound's spectrum of activity.
-
Western Blotting: A dose-dependent decrease in the phosphorylation of the target substrate provides strong evidence of on-target kinase inhibition in a cellular setting. The absence of a change may indicate poor cell permeability, rapid metabolism of the compound, or off-target effects.
-
Cellular Bioavailability: Low intracellular concentrations despite potent biochemical activity can explain poor performance in cell-based assays and may necessitate chemical modifications to improve cell permeability.[12]
Conclusion
The Pyrazolo[1,5-a]pyrimidine scaffold represents a highly valuable platform for the development of targeted kinase inhibitors. The cell-based assays detailed in this guide provide a robust framework for the initial characterization of novel Pyrazolo[1,5-a]pyrimidine derivatives. By systematically evaluating their effects on cell viability, target engagement, and cellular bioavailability, researchers can effectively advance promising candidates through the drug discovery pipeline.
References
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Royal Society of Chemistry. (n.d.).
- PubMed Central (PMC). (n.d.).
- National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- PubMed. (2010).
- ResearchGate. (n.d.). The structures of bioactive pyrazolopyrimidine derivatives I–VII with their biological targets.
- PubMed. (n.d.). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile.
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- PubMed Central (PMC). (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
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- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Regioselective N-Alkylation of Pyrazolo[1,5-a]pyrimidin-5-ol
An Application Note from the Office of the Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, particularly in the domain of kinase inhibition for targeted cancer therapy.[1][2] Functionalization of this core, specifically through N-alkylation, is a critical strategy for modulating the physicochemical properties, target affinity, and pharmacokinetic profile of drug candidates.[3][4] However, the N-alkylation of pyrazolo[1,5-a]pyrimidin-5-ol presents a significant synthetic challenge due to the presence of multiple competing nucleophilic sites and the compound's existence in tautomeric forms. This application note provides an in-depth analysis of the underlying chemical principles and offers two robust, field-proven protocols for achieving regioselective N-alkylation: a classical base-mediated approach and a milder Mitsunobu reaction. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to reliably synthesize N-alkylated pyrazolo[1,5-a]pyrimidin-5-ol derivatives.
The Core Challenge: Tautomerism and Regioselectivity
The primary obstacle in the alkylation of pyrazolo[1,5-a]pyrimidin-5-ol is the control of regioselectivity. The heterocyclic system possesses three primary nucleophilic centers: the two nitrogen atoms of the pyrazole (N1) and pyrimidine (N4) rings, and the exocyclic oxygen atom at the C5 position.
Furthermore, the substrate exists in a dynamic equilibrium between its phenol-like (-ol) and ketone-like (-one) tautomers. This tautomerism directly influences which atom acts as the primary nucleophile under a given set of reaction conditions. The choice of base, solvent, and electrophile all play a crucial role in steering the reaction toward the desired N-alkylated product over the thermodynamically competitive O-alkylated ether.[5][6]
Figure 1: Tautomeric forms of the core scaffold highlighting the competing nucleophilic centers.
Controlling the reaction outcome requires a nuanced understanding of the interplay between reagents and the substrate's electronic nature. For instance, solvent choice can dramatically alter selectivity; reactions in THF may favor alkylation at one nitrogen, while the same reaction in DMSO can reverse the preference to another.[5]
Mechanistic Strategies for N-Alkylation
Two primary strategies have proven effective for the N-alkylation of this scaffold, each with distinct advantages.
Strategy A: Base-Mediated Sₙ2 Alkylation
This classical approach is analogous to the Williamson ether synthesis but is tuned to favor N-alkylation.[7][8] The reaction proceeds in two main steps:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to quantitatively deprotonate the most acidic proton of the pyrazolo[1,5-a]pyrimidin-5-ol, generating a resonance-stabilized ambident anion. The use of a strong base in an aprotic solvent like DMF or THF ensures the formation of the anion and minimizes competing side reactions.[3][9]
-
Nucleophilic Attack: The resulting anion attacks a primary alkyl halide (or a similar electrophile like a tosylate) via an Sₙ2 mechanism.[8] The regioselectivity (N1 vs. N4 vs. O5) is dictated by a combination of steric hindrance around each site and the hard/soft acid-base (HSAB) properties of the reacting centers.[6] Generally, N-alkylation is favored over O-alkylation in many heterocyclic systems under these conditions.
Strategy B: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and often milder alternative for forging C-N bonds.[10] This reaction avoids the use of strong bases and proceeds under nominally neutral conditions, which can be advantageous for sensitive substrates. The key components are:
-
The Alcohol: The alkyl group to be introduced (R-OH).
-
The Nucleophile: The pyrazolo[1,5-a]pyrimidin-5-ol, which acts as the acidic component.
-
The Activating System: A combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).
The phosphine and azodicarboxylate react to form a phosphonium salt intermediate. This species activates the alcohol, converting the hydroxyl group into an excellent leaving group. The deprotonated pyrazolo[1,5-a]pyrimidine then acts as the nucleophile to displace the activated oxygen, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[11][12] This method is particularly useful for installing secondary alkyl groups where Sₙ2 reactions might be sluggish or favor elimination.
Experimental Protocols & Data
The following protocols are optimized for general applicability. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate and alkylating agent.
Protocol 1: Base-Mediated N-Alkylation with Sodium Hydride
This protocol describes a general procedure for the N-alkylation using an alkyl halide in the presence of sodium hydride.
Causality Behind Choices:
-
Sodium Hydride (NaH): An irreversible, non-nucleophilic base that ensures complete deprotonation, driving the reaction forward.[9]
-
Anhydrous DMF: A polar aprotic solvent that effectively solvates the resulting anion and the cation (Na⁺) without interfering with the nucleophilic attack.
-
0 °C to Room Temperature: Initial cooling controls the exothermic reaction of NaH with the substrate, while warming to room temperature provides sufficient energy for the Sₙ2 reaction to proceed.[3]
Figure 2: Standard workflow for the base-mediated N-alkylation protocol.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazolo[1,5-a]pyrimidin-5-ol (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration). Stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired N-alkylated product(s).
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for coupling with primary or secondary alcohols under mild conditions.
Causality Behind Choices:
-
PPh₃ and DIAD: This reagent pair forms the active betaine intermediate that activates the alcohol. DIAD is often preferred over DEAD for its less hazardous byproducts.[11]
-
Anhydrous THF: A common solvent for the Mitsunobu reaction that dissolves all reactants well and is relatively non-polar.
-
0 °C to Room Temperature: The initial addition of DIAD is performed at 0 °C to control the rate of the often exothermic formation of the betaine. The reaction is then allowed to proceed at room temperature.[10]
Figure 3: A simplified representation of the key stages in the Mitsunobu reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazolo[1,5-a]pyrimidin-5-ol (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration) and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation/Alkylation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate may be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by column chromatography. The triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts can be challenging to remove, often requiring careful chromatography.
Comparative Data Summary
The choice between protocols depends on the specific alkyl group and substrate tolerance.
| Feature | Protocol 1: Base-Mediated Sₙ2 | Protocol 2: Mitsunobu Reaction |
| Key Reagents | NaH (or other strong bases like K₂CO₃) | PPh₃, DIAD (or DEAD) |
| Electrophile | Primary Alkyl Halides/Sulfonates | Primary or Secondary Alcohols |
| Conditions | Basic, 0 °C to RT | Neutral, 0 °C to RT |
| Key Advantage | Simple reagents, scalable.[13] | Mild conditions, good for secondary alcohols, inverts stereochemistry.[10][12] |
| Key Challenge | Requires strictly anhydrous conditions; strong base can be sensitive. | Byproduct removal can be difficult; stoichiometry is critical. |
| Typical Yield | 50-85% | 40-75% |
Trustworthiness: Validation and Characterization
Confirming the site of alkylation is paramount. A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.
-
¹H and ¹³C NMR: Will confirm the addition of the alkyl group and show shifts in the aromatic protons and carbons of the heterocyclic core. However, it often cannot unambiguously distinguish between N1, N4, and O-alkylated isomers.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the α-protons of the newly introduced alkyl group (e.g., the N-CH₂) and a specific carbon in the pyrazolo[1,5-a]pyrimidine core can pinpoint the attachment site.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons. For example, a NOESY correlation between the α-protons of the alkyl group and a nearby proton on the heterocyclic ring (e.g., H2 or H7) can provide definitive proof of the site of alkylation and the compound's conformation.[14][15]
An X-ray crystal structure, if obtainable, provides the ultimate and unambiguous structural proof.[16]
Conclusion
The N-alkylation of pyrazolo[1,5-a]pyrimidin-5-ol is a nuanced but highly achievable transformation critical for the diversification of this important medicinal scaffold. By understanding the underlying principles of regioselectivity and tautomerism, researchers can select the appropriate synthetic strategy. The base-mediated Sₙ2 protocol offers a robust and scalable method for primary alkyl halides, while the Mitsunobu reaction provides a mild and effective alternative for coupling with alcohols. Rigorous characterization, particularly using 2D NMR techniques, is essential to validate the desired regiochemical outcome, ensuring the scientific integrity of subsequent structure-activity relationship studies.
References
-
Terungwa Stephen, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link][1][2]
-
Medina-Díaz, I., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link][17]
-
Hammouda, M. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link][18]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][7]
-
Danagulyan, G. G., et al. (2002). SYNTHESIS OF N-ALKYLATED DERIVATIVES OF PYRAZOLO[1,5-a]PYRIMIDINE AND THEIR REACTION WITH METHYLAMINE. Chemistry of Heterocyclic Compounds. Available at: [Link][14]
-
Zahan, M., et al. (2024). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. Available at: [Link][11][19]
-
Pew, R. M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. The Journal of Organic Chemistry. Available at: [Link][5]
-
Aggarwal, R., et al. (2023). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Drug Development Research. Available at: [Link][20]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Retrieved from [Link][4]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link][13]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link][8]
-
Maciejewska, G., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link][21]
-
Osipyan, A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link][22]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link][9]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][10]
-
Bibi, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link][12]
-
Aggarwal, R., et al. (2014). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure. Available at: [Link][16]
-
Obydennov, D. L., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link][23]
-
Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link][15]
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- 18. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 21. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
Application Notes & Protocols: Characterizing Pyrazolo[1,5-a]pyrimidin-5-ol Derivatives in Cancer Cell Lines
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology
The Pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of potent and selective protein kinase inhibitors.[1][2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] The unique structure of pyrazolo[1,5-a]pyrimidines allows them to function as ATP-competitive inhibitors, effectively mimicking ATP to bind within the kinase catalytic site and block downstream signaling.[2]
Derivatives of this scaffold have been successfully developed to target a range of oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and others implicated in tumor growth and survival.[3][4][5] Marketed drugs such as Larotrectinib and Entrectinib, used to treat NTRK fusion-positive cancers, feature this core structure, highlighting its clinical significance.[3] This document provides a detailed guide for researchers on how to assess the in vitro anti-cancer activity of novel Pyrazolo[1,5-a]pyrimidin-5-ol derivatives, from initial cytotoxicity screening to mechanistic validation of target engagement.
Application Note 1: Assessing Anti-Proliferative Activity in Cancer Cell Lines
Principle: The initial step in evaluating a novel anti-cancer compound is to determine its effect on the proliferation and viability of cancer cells. A dose-response study across a panel of relevant cancer cell lines is essential to determine the compound's potency (IC50) and spectrum of activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of living cells, which serves as a proxy for cell viability. In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.
Workflow for Assessing Anti-Proliferative Activity
Caption: Experimental workflow for determining the IC50 of a test compound using the MTT assay.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast carcinoma)[6]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrazolo[1,5-a]pyrimidin-5-ol test compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Expert Insight: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the accuracy of the results. This should be optimized for each cell line.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 0.001 µM).
-
Add 1 µL of each compound dilution to the corresponding wells. Include "vehicle only" (DMSO) and "no treatment" controls. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubate the treated plates for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After 72 hours, carefully add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
-
Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%.
-
Example Data Presentation:
| Compound ID | Target Kinase(s) | HCT116 IC50 (µM)[7] | MCF-7 IC50 (µM)[6] | HepG-2 IC50 (µM)[8] |
| Compound 14a | Not Specified | 0.0020 | - | - |
| Compound 7d | Not Specified | Good Activity | - | Good Activity |
| Compound BS-194 | CDK1/2/9 | 0.28 (GI50) | - | - |
| Compound 5a | c-Met | 17.16 | 10.34 | 3.42 |
| Compound 5b | c-Met | 15.23 | 12.16 | 3.56 |
Note: Data is compiled from multiple sources for illustrative purposes. "-" indicates data not available. GI50 represents the concentration for 50% growth inhibition.[9][10]
Application Note 2: Validating Target Engagement in a Cellular Context
Principle: After identifying a compound with potent anti-proliferative activity, the next critical step is to confirm that it inhibits its intended molecular target within the cancer cells.[11] For many Pyrazolo[1,5-a]pyrimidine derivatives that target protein kinases, this involves measuring the phosphorylation status of the kinase itself or its direct downstream substrates. A reduction in phosphorylation upon compound treatment provides strong evidence of target engagement. Western blotting is the gold-standard technique for this analysis.
Signaling Pathway: c-Met Inhibition
Many Pyrazolo[1,5-a]pyrimidine derivatives are designed to target receptor tyrosine kinases like c-Met. The ligand for c-Met is Hepatocyte Growth Factor (HGF). HGF binding induces receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways like PI3K/AKT and RAS/MAPK. A potent c-Met inhibitor will block this initial phosphorylation event.
Caption: Simplified c-Met signaling pathway and the inhibitory action of a Pyrazolo[1,5-a]pyrimidine compound.
Protocol: Western Blot for Phospho-Kinase Levels
Materials:
-
Cancer cell line known to express the target kinase (e.g., HepG-2 for c-Met).[10]
-
Recombinant ligand (e.g., HGF for c-Met).
-
Test compound and vehicle (DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of the test compound (or DMSO) for 2 hours.
-
Trustworthiness Check: This pre-incubation allows the inhibitor to enter the cells and bind to its target before stimulation.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL HGF) for 15 minutes to induce kinase phosphorylation. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-Met) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total kinase (e.g., anti-total-c-Met) and a loading control (e.g., anti-β-actin).
-
Data Interpretation: A dose-dependent decrease in the phospho-protein signal, with no change in the total protein or loading control, confirms specific inhibition of the target kinase.
-
References
- Terungwa, S. et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- El-Enany, M. M. et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry.
- Hassan, A. S. et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Journal of Saudi Chemical Society.
-
Abdel-Maksoud, M. S. et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Molecules. Available at: [Link]
-
Kumar, R. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Al-Ostath, R. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
- INiTS (2020). Cell-based test for kinase inhibitors.
-
Su, W. et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][7][8]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Kinase Activity Assays.
-
Hatz-Winkler, C. et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Heathcote, D. A. et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry.
-
El-Gamal, M. I. et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
White, F. M. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta. Available at: [Link]
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- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... - ChEMBL [ebi.ac.uk]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: The Pyrazolo[1,5-a]pyrimidin-5-ol Scaffold in Drug Discovery
Introduction: A Privileged Scaffold with Untapped Potential
The pyrazolo[1,5-a]pyrimidine ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This fused heterocyclic system, an isostere of purine, has given rise to a multitude of clinically successful drugs and investigational agents, particularly in the realm of oncology.[2][3] While extensive research has focused on substitutions at various positions of the pyrazolo[1,5-a]pyrimidine core, the potential of the pyrazolo[1,5-a]pyrimidin-5-ol tautomer and its corresponding 5-one form remains a relatively underexplored frontier. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of the pyrazolo[1,5-a]pyrimidin-5-ol scaffold.
The inherent structural features of the pyrazolo[1,5-a]pyrimidine core, such as its rigid, planar geometry and the strategic placement of nitrogen atoms, make it an ideal framework for designing potent and selective enzyme inhibitors.[4] The introduction of a hydroxyl or keto group at the 5-position offers a unique opportunity to modulate the scaffold's physicochemical properties and introduce new hydrogen bonding interactions within a target's active site, potentially leading to novel structure-activity relationships (SAR) and intellectual property.
Tautomerism: The Pyrazolo[1,5-a]pyrimidin-5-ol and Pyrazolo[1,5-a]pyrimidin-5(4H)-one Equilibrium
It is crucial to recognize that pyrazolo[1,5-a]pyrimidin-5-ol exists in equilibrium with its tautomeric form, pyrazolo[1,5-a]pyrimidin-5(4H)-one. The predominant tautomer can be influenced by the solvent, pH, and the nature of substituents on the ring system.[5][6][7] Understanding and characterizing this tautomeric equilibrium is essential for interpreting biological data and for structure-based drug design. For the remainder of this document, we will refer to the scaffold as pyrazolo[1,5-a]pyrimidin-5-one, as studies on related systems suggest the keto form is often favored in the solid state.[5]
Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidin-5-one Core
The construction of the pyrazolo[1,5-a]pyrimidin-5-one scaffold is accessible through several synthetic routes, primarily relying on the cyclocondensation of a 3-aminopyrazole precursor with a suitable 1,3-dielectrophile.
General Synthetic Workflow
The most common approach involves the reaction of a 3-aminopyrazole with a β-ketoester or a related derivative to form the fused pyrimidine ring.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidin-5-one core.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones from 3-Aminopyrazoles and β-Ketoesters
This protocol outlines a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidin-5-one derivatives.
Materials:
-
Substituted 3-aminopyrazole (1.0 equiv)
-
Substituted β-ketoester (1.1 equiv)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 3-aminopyrazole in glacial acetic acid.
-
Add the β-ketoester to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to afford the purified pyrazolo[1,5-a]pyrimidin-5-one.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Acts as both a solvent and an acid catalyst to promote the condensation and subsequent cyclization.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.
-
Ice-Water Quench: The product is typically insoluble in water, leading to its precipitation upon addition of the reaction mixture to ice-water. This facilitates isolation.
-
Recrystallization: A standard purification technique to remove any unreacted starting materials or side products.
Biological Applications: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for the development of potent and selective protein kinase inhibitors.[4][8][9] Numerous derivatives have shown activity against a range of kinases implicated in cancer and other diseases, including CDK9, and PI3Kδ.[10][11] The introduction of a 5-oxo group provides a hydrogen bond donor/acceptor moiety that can be exploited to achieve novel binding interactions within the ATP-binding site of kinases.
Key Kinase Targets for Pyrazolo[1,5-a]pyrimidine Derivatives
| Kinase Target | Therapeutic Area | Reference |
| Cyclin-Dependent Kinases (CDKs) | Cancer | [10][12] |
| Phosphoinositide 3-Kinases (PI3Ks) | Cancer, Inflammation | [11] |
| Tropomyosin Receptor Kinases (Trks) | Cancer | [13] |
| Bruton's Tyrosine Kinase (BTK) | Cancer, Autoimmune Diseases |
Signaling Pathway Visualization
The following diagram illustrates a simplified kinase signaling pathway that can be targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: Simplified kinase signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[1][14][15][16][17]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrazolo[1,5-a]pyrimidin-5-one test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidin-5-one test compounds in DMSO. Further dilute in the appropriate kinase assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic equation.
-
Self-Validating System:
-
Z'-factor: Calculate the Z'-factor for each assay plate to ensure the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Standard Inhibitor: Include a known inhibitor of the target kinase as a positive control to validate assay performance.
Structure-Activity Relationship (SAR) Insights and Future Directions
While extensive SAR data exists for the broader pyrazolo[1,5-a]pyrimidine class, the specific contribution of the 5-oxo group is an area ripe for exploration.[4][8] Initial hypotheses suggest:
-
Hydrogen Bonding: The 5-oxo group can act as a hydrogen bond acceptor, while the N4-H can act as a hydrogen bond donor. These interactions can be crucial for anchoring the inhibitor in the kinase hinge region.
-
Solubility and Physicochemical Properties: The introduction of the polar 5-oxo group is expected to influence the solubility and other physicochemical properties of the scaffold, which can be fine-tuned through substitutions at other positions.[18]
-
Scaffold Rigidity: The pyrazolo[1,5-a]pyrimidine core provides a rigid framework, which is advantageous for minimizing the entropic penalty of binding.[4]
Future research should focus on synthesizing a library of 5-oxo-pyrazolo[1,5-a]pyrimidine derivatives with diverse substitutions at the 2, 3, and 7 positions to systematically probe the SAR and identify potent and selective inhibitors for various kinase targets.
References
- Rao, D. E. P., et al. (2022). A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α.
- Terungwa, T. A., et al. (2024).
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... Retrieved from [Link]
- Terungwa, T. A., et al. (2024).
-
PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Retrieved from [Link]
-
Deakin University. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Retrieved from [Link]
- Terungwa, T. A., et al. (2025).
-
MDPI. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Retrieved from [Link]
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Retrieved from [Link]
-
MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]
-
RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF. Retrieved from [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
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- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
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- 17. ulab360.com [ulab360.com]
- 18. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyrimidine Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals. Pyrazolo[1,5-a]pyrimidines are a critical class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents due to their potent activity as protein kinase inhibitors.[1][2] Their synthesis, while versatile, can present challenges. This document provides in-depth, experience-driven troubleshooting advice and FAQs to navigate common experimental hurdles, ensuring the efficient and successful synthesis of your target molecules.
The most prevalent synthetic route involves the cyclocondensation of a 5-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-dicarbonyl or its equivalent.[3] The reaction mechanism typically begins with the nucleophilic attack of the pyrazole's amino group on a carbonyl carbon, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.[1] This guide focuses on troubleshooting this and related synthetic strategies.
Troubleshooting Guides: A Question-and-Answer Approach
This section directly addresses specific issues encountered during pyrazolo[1,5-a]pyrimidine synthesis in a practical, Q&A format.
Issue 1: Low or Non-Existent Product Yield
Q: My condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound is resulting in a very low yield, or I'm not isolating any desired product. What are the likely causes and how can I fix this?
A: This is the most common challenge, and it can stem from several factors. A systematic approach is the key to diagnosis.
1. Purity and Reactivity of Starting Materials:
-
Expertise: The purity of your starting materials is paramount. Impurities in the 5-aminopyrazole or the β-dicarbonyl compound can introduce competing side reactions.[4]
-
Causality: The 5-aminopyrazole is the core nucleophile. If its amino group is compromised or if other nucleophilic impurities are present, the reaction will falter. Similarly, the reactivity of the β-dicarbonyl partner is crucial; some are less electrophilic and may require more forcing conditions.[1][4]
-
Actionable Advice:
-
Verify the purity of your 5-aminopyrazole and dicarbonyl compound via NMR or LC-MS before starting.
-
If using a commercial aminopyrazole that has been stored for a long time, consider recrystallization or purification by column chromatography.
-
2. Suboptimal Reaction Conditions:
-
Expertise: The choice of solvent, catalyst, temperature, and reaction time must be synergistic.
-
Causality & Protocol:
-
Solvent: Acetic acid is a frequent choice as it serves as both a solvent and an acid catalyst, activating the carbonyl group for nucleophilic attack.[4] If yields remain low, consider switching to a higher-boiling point solvent like n-propanol or DMF to drive the reaction forward, especially the final dehydration step.[5]
-
Catalyst: The reaction can be catalyzed by either acids (e.g., H₂SO₄, acetic acid) or bases (e.g., K₂CO₃, NaOMe).[4][5] The optimal catalyst depends on the specific substrates. If one fails, the other is a logical alternative. For instance, base catalysis can be effective when using enaminones as the electrophile.[5]
-
Temperature & Time: Many of these condensations require elevated temperatures (reflux) to proceed to completion.[4] If you observe low conversion, incrementally increase the reaction time and monitor progress by Thin Layer Chromatography (TLC). An incomplete reaction may show a persistent spot for the starting aminopyrazole.
-
3. Modern Synthetic Enhancements:
-
Expertise: For stubborn reactions, modern techniques can dramatically improve outcomes.
-
Causality & Protocol: Microwave-assisted organic synthesis (MAOS) is highly effective for this cyclization.[5][6] Microwave irradiation provides rapid, uniform heating, which can significantly shorten reaction times (from hours to minutes) and boost yields by overcoming activation energy barriers more efficiently than conventional heating.[1][6] This method often minimizes the formation of by-products, simplifying purification.[1]
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
Issue 2: Poor Regioselectivity
Q: My reaction with an unsymmetrical β-dicarbonyl compound is producing a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?
A: This is a classic challenge in heterocyclic chemistry. The formation of regioisomers depends on which carbonyl group of the 1,3-dielectrophile is attacked first by the exocyclic amino group (N1 position) of the 5-aminopyrazole.
1. Influence of the β-Dicarbonyl Compound:
-
Expertise: The electronic and steric properties of the two carbonyl groups are the primary determinants of regioselectivity.
-
Causality: The most electrophilic (least sterically hindered) carbonyl group is typically attacked first. For example, in 2-acetylcyclopentanone, the acetyl carbonyl is more reactive than the ring carbonyl, leading to a specific, regioselective outcome.[1]
-
Actionable Advice:
-
Analyze your dicarbonyl substrate. A ketone is generally more electrophilic than an ester.
-
Consider using β-enaminones or related compounds where one of the carbonyls is masked or replaced. This can force the reaction to proceed through a specific pathway (e.g., aza-Michael addition), enhancing regioselectivity.[3][4]
-
2. Reaction Conditions:
-
Expertise: While the substrate often has the largest effect, reaction conditions can sometimes be tuned to favor one isomer over another.
-
Causality: Thermodynamic vs. Kinetic Control: In some cases, one isomer may be the kinetically favored product (forms faster at lower temperatures), while the other is the thermodynamically favored product (more stable, favored at higher temperatures with longer reaction times).
-
Actionable Advice:
-
Try running the reaction at a lower temperature for a longer period to see if the kinetic product is favored.
-
Conversely, run the reaction at a higher temperature (reflux in a high-boiling solvent) to see if it equilibrates to the more stable thermodynamic product.
-
Visualizing Regioselectivity
Caption: Regioselective outcomes from an unsymmetrical substrate.
Issue 3: Formation of Acyclic Intermediates or Side Products
Q: My reaction mixture is complex, and besides my starting materials, I see other major spots on TLC. What could these be and how do I prevent their formation?
A: Complex mixtures often arise from incomplete cyclization or unexpected side reactions.
-
Acyclic Intermediates:
-
Expertise: The reaction can sometimes stall after the initial condensation but before the final intramolecular cyclization.[5]
-
Causality: This is common if the cyclization step has a high activation energy. The resulting acyclic product (an enamine or imine) is often stable under the reaction conditions.
-
Actionable Advice: As with low yield, increasing the temperature, switching to a higher-boiling solvent (like DMF), or using microwave irradiation can provide the energy needed to drive the cyclization to completion.[5]
-
-
Oxidation Products:
-
Expertise: In some cases, particularly during multicomponent reactions, an initially formed dihydropyrazolo[1,5-a]pyrimidine can undergo oxidation to the fully aromatic product.[3]
-
Causality: This can be an desired or undesired outcome. If it's undesired, the reaction may be sensitive to air.
-
Actionable Advice: If you need to isolate the dihydro- intermediate, run the reaction under an inert atmosphere (Nitrogen or Argon). If the aromatic product is desired, you may not need to change anything, or you could even introduce a mild oxidant.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of 5-aminopyrazoles with β-dicarbonyls?
A1: The reaction is a classic cyclocondensation. It proceeds in two main stages:
-
Condensation: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile and attacks one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by the elimination of a water molecule to form a vinylogous amide or enaminone intermediate.
-
Cyclization: The endocyclic nitrogen of the pyrazole ring (at the N1 position) then performs an intramolecular nucleophilic attack on the second carbonyl group. This is followed by a final dehydration step to form the aromatic pyrimidine ring, resulting in the fused pyrazolo[1,5-a]pyrimidine system.[1]
General Reaction Mechanism
Caption: The general mechanism of pyrazolo[1,5-a]pyrimidine formation.
Q2: How can I significantly accelerate my reactions and improve yields consistently?
A2: For consistent and rapid synthesis, microwave-assisted synthesis is the method of choice.[1] It has been shown to reduce reaction times from many hours to as little as 10-20 minutes while increasing yields to over 80% in many cases.[5] This is due to efficient and direct heating of the polar reagents and solvents, which accelerates the reaction rate.[6]
Q3: Are there alternative synthetic strategies to the standard condensation reaction?
A3: Yes, several other powerful methods exist:
-
Three-Component Reactions: These involve reacting a 3-aminopyrazole, an aldehyde, and an activated methylene compound (like malononitrile) in a one-pot synthesis. This is highly efficient for rapidly building molecular diversity.[1]
-
Palladium-Catalyzed Cross-Coupling: For advanced functionalization, methods like Suzuki-Miyaura coupling can be used to introduce various substituents onto the heterocyclic core, which is crucial for structure-activity relationship (SAR) studies.[1][2]
Key Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Cyclocondensation
This protocol is a general method for the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole (1.0 eq).
-
Reagents: Add the 1,3-dicarbonyl compound (1.1 eq).
-
Solvent/Catalyst: Add glacial acetic acid to serve as the solvent (approx. 0.2 M concentration).[7] A catalytic amount of concentrated sulfuric acid (1-2 drops) can be added to increase the rate.[7]
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) for 4-12 hours.[5] Monitor the reaction progress by TLC until the starting aminopyrazole is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water.
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis (MAOS)
This protocol provides a significant acceleration of the cyclization process.
-
Setup: In a 10 mL microwave reaction vial, combine the 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).[5]
-
Solvent: Add a suitable high-boiling solvent such as DMF or isopropanol (2-3 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130-170 °C) for 10-20 minutes.[5][8]
-
Workup: After the vial has cooled, transfer the contents to a beaker.
-
Isolation: Add water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization if needed.
Comparative Data: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 4 - 24 hours[5] | 10 - 30 minutes[1][5] |
| Typical Yield | 40 - 70%[5] | > 80%[5] |
| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules[6] |
| Side Products | More prevalent | Often minimized[1] |
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. (n.d.). Benchchem.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.).
- Synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives 17a–d and 18a–d. (n.d.).
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.).
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.).
- The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (n.d.).
- Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. (2020). PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidin-5-ol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to streamline your experimental workflow. Our focus is on explaining the causality behind experimental choices to empower you to overcome common synthetic challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of the Pyrazolo[1,5-a]pyrimidine core, focusing on the common cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.
Q1: I am experiencing very low or no yield of my target Pyrazolo[1,5-a]pyrimidin-5-ol. What are the likely causes and how can I fix it?
Low yield is the most common issue, often stemming from one or more of the factors outlined in the workflow below.
A1: Let's break down the solutions systematically.
-
1. Starting Material Integrity:
-
Reagent Purity: Ensure the purity of both the 5-aminopyrazole and the β-dicarbonyl compound. Contaminants from previous synthetic steps can interfere with the cyclization.
-
Reactivity of the β-Dicarbonyl: The structure of the β-dicarbonyl partner is critical. Highly substituted or sterically hindered compounds may require more forcing conditions to react efficiently.[1][2]
-
-
2. Reaction Condition Optimization:
-
Solvent and Catalyst: The choice of solvent is crucial. Glacial acetic acid is frequently used as it serves as both a solvent and an acid catalyst.[2] For less reactive substrates, switching to a higher-boiling point solvent like DMF or toluene can be effective. The reaction can be catalyzed by either acids or bases; if one is ineffective, the other should be attempted.[2]
-
Temperature and Time: These reactions often require significant thermal energy to overcome the activation barrier for cyclization and dehydration. If you are running the reaction at a moderate temperature, incrementally increasing it towards reflux and extending the reaction time is a logical next step. Always monitor progress by Thin Layer Chromatography (TLC).[2]
-
Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for this transformation. It can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by promoting rapid, uniform heating.[1][2]
-
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Rationale for Improvement |
| Reaction Time | Several hours (e.g., 8-24 h) | Several minutes (e.g., 10-30 min) | Direct, efficient energy transfer to polar molecules accelerates the reaction rate. |
| Typical Yield | Moderate to Good | Good to Excellent | Reduced reaction time minimizes the formation of degradation byproducts.[1] |
| Purity Profile | Often requires column chromatography | Can sometimes yield a product pure enough after simple recrystallization. | Fewer side reactions lead to a cleaner crude product.[2] |
Q2: My reaction is producing a mixture of regioisomers (Pyrazolo[1,5-a]pyrimidin-5-ol and -7-ol). How can I improve regioselectivity?
This is a classic challenge in this synthesis. The 5-aminopyrazole has two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic NH₂) that can initiate the reaction.
A2: Regioselectivity is dictated by the relative nucleophilicity of the pyrazole nitrogens and the electrophilicity of the dicarbonyl carbons.
-
Mechanism of Isomer Formation: The initial attack can occur from either the exocyclic amino group or the endocyclic ring nitrogen. The subsequent reaction pathway determines the final product. The exocyclic amino group is generally more nucleophilic, which often favors the formation of the Pyrazolo[1,5-a]pyrimidin-7-ol isomer under neutral or basic conditions. However, the substitution pattern on the pyrazole ring and the specific nature of the 1,3-dielectrophile heavily influence the outcome.[3]
-
Strategies for Control:
-
Choice of Reagents: Using β-enaminones or α,β-unsaturated nitriles instead of symmetric β-diketones can provide greater regiochemical control.[4][5] The defined positions of the electrophilic carbon and the leaving group can better direct the cyclization pathway.
-
Reaction Conditions: Acidic conditions can protonate the more basic exocyclic amino group, potentially shifting the regioselectivity. Experimenting with different acid catalysts and solvents is recommended.
-
Substitution: The electronic properties of substituents on the 5-aminopyrazole ring can alter the relative nucleophilicity of the two nitrogen atoms, thereby influencing the isomeric ratio.
-
Q3: My crude product is an impure tar or oil that is very difficult to purify. What can I do?
Purification is often challenging due to the formation of polymeric byproducts or closely related impurities.
A3: A combination of optimized reaction monitoring and purification strategy is key.
-
Reaction Monitoring: Follow the reaction's progress closely using TLC. The goal is to stop the reaction as soon as the starting material is consumed but before significant byproduct formation occurs. Overheating or extending the reaction time unnecessarily can lead to decomposition and tar formation.
-
Workup Procedure: After quenching the reaction, a standard aqueous workup is performed. If the product precipitates, it can be collected by filtration. If not, extract with an appropriate organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic impurities like residual acetic acid.
-
Purification Techniques:
-
Recrystallization: This is the most effective and scalable method for purifying solid products.[5] Experiment with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is the next option. Use TLC to develop an optimal solvent system (e.g., a gradient of ethyl acetate in hexanes) that provides good separation between your product and impurities.[6]
-
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the cyclocondensation reaction to form the Pyrazolo[1,5-a]pyrimidine core?
A4: The most widely accepted mechanism involves a sequence of condensation and cyclization steps.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidin-5-ol
Welcome to the dedicated technical support guide for the purification of Pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this important heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Part 1: Frequently Asked Questions (FAQs) - Initial Purification & Troubleshooting
This section addresses the most common initial challenges faced after synthesis.
Question 1: My crude reaction mixture containing Pyrazolo[1,5-a]pyrimidin-5-ol is a dark, intractable oil. What is the best first step?
Answer: This is a frequent issue, often arising from polymeric byproducts or residual high-boiling solvents like DMF or DMSO. Direct chromatography is ill-advised as it will contaminate the column.
Causality & Recommended Action: The first objective is to precipitate your product as a solid, if possible, or at least remove non-polar and highly polar impurities.
-
Solvent Trituration: This is the most effective initial step. The goal is to find a solvent in which your product is poorly soluble, but the impurities are highly soluble.
-
Procedure: Add a small amount of a non-polar solvent like diethyl ether or hexanes to your crude oil. Stir or sonicate vigorously. The desired compound may precipitate as a solid, which can then be collected by filtration. If impurities are non-polar, a more polar solvent like ethyl acetate or even methanol might be effective.[1]
-
Expert Insight: The "-ol" (hydroxyl) group on the pyrimidine ring suggests some polarity. A good starting point for trituration is often a 1:1 mixture of ethyl acetate and hexanes.
-
-
Aqueous Workup: If the reaction was run under basic or acidic conditions, an aqueous wash is critical to remove inorganic salts and highly polar starting materials. Ensure the pH is adjusted to neutral before extraction to keep your phenolic product in the organic layer.
Question 2: Is recrystallization a viable method for Pyrazolo[1,5-a]pyrimidin-5-ol, and how do I select a solvent?
Answer: Yes, for crude products that are already solid and have moderate purity (>80%), recrystallization is an excellent, scalable alternative to chromatography.[2]
Causality & Recommended Action: Recrystallization relies on the principle that solubility increases with temperature. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at room temperature or below.
Protocol: Recrystallization Solvent Screening
-
Place ~20-30 mg of your crude solid into several different test tubes.
-
Add a few drops of a single test solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile, isopropanol) to each tube.
-
Heat the mixture to the solvent's boiling point. If the solid doesn't dissolve, add more solvent dropwise until it does.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The solvent system that yields a high recovery of crystalline solid with minimal dissolved compound is your ideal choice.
| Solvent System Example | Polarity | Typical Impurities Removed |
| Ethanol/Water | High | Removes highly polar salts and baseline impurities. |
| Ethyl Acetate/Hexane | Medium | Good for removing non-polar grease and less polar byproducts. |
| Acetonitrile | Medium-High | Effective for compounds with moderate polarity. |
Question 3: What are the most common impurities I should expect during the synthesis of a pyrazolo[1,5-a]pyrimidine core?
Answer: Impurities are almost always related to the starting materials or side reactions from the core synthesis, which is typically a condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[3][4]
Common Impurities:
-
Unreacted 5-Aminopyrazole: This is a polar, basic starting material. It can often be removed with an acidic wash during workup or will have a very different Rf value in chromatography.
-
Unreacted β-Dicarbonyl Compound: These are typically less polar than the final product.
-
Regioisomers: Depending on the substituents on the starting materials, formation of an undesired regioisomer (e.g., Pyrazolo[1,5-a]pyrimidin-7-ol) is possible. Distinguishing and separating these often requires careful chromatography or HPLC.
Part 2: Troubleshooting Guide for Chromatographic Purification
Column chromatography is the most ubiquitous purification technique for these scaffolds.[5][6][7] This section provides a logical framework for troubleshooting common issues.
Diagram: Decision Workflow for Initial Purification Strategy
Caption: Initial purification decision tree.
Question 4: My compound is streaking badly on the silica TLC plate. What is happening and how can I get sharp bands?
Answer: Streaking is typically caused by undesirable secondary interactions between your compound and the stationary phase (silica gel), or by sample overloading. Given the phenolic hydroxyl group and multiple nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core, these interactions are common.
Causality & Recommended Action:
-
Acidic Nature of Silica: Standard silica gel is acidic (pKa ~4.5) and can strongly interact with the basic nitrogen atoms of your heterocycle, causing tailing.
-
Chelation: The hydroxyl group might chelate to trace metals in the silica.
Solutions:
-
Add a Mobile Phase Modifier: This is the most common fix.
-
For basic compounds: Add 0.5-1% triethylamine (NEt3) or ammonia (in methanol) to your eluent. This neutralizes the acidic sites on the silica, preventing strong adsorption.
-
For acidic compounds: Add 0.5-1% acetic acid or formic acid to the eluent. This protonates the compound, often leading to better chromatography.
-
-
Switch Stationary Phase: If modifiers fail, consider using a different stationary phase like neutral alumina or C18 (reverse-phase).
-
Lower Sample Concentration: Ensure the spotting solution for your TLC is not overly concentrated.
Question 5: I am struggling to separate my product from a close-running impurity. How can I improve the resolution (ΔRf)?
Answer: Poor separation means the relative affinities of your product and the impurity for the stationary phase are too similar in your chosen solvent system. The key is to alter the chemical environment to exploit subtle differences between the molecules.
Causality & Recommended Action: The selectivity of the separation is dependent on the interactions (dipole-dipole, hydrogen bonding, etc.) between the analytes and both the stationary and mobile phases.
Optimization Strategy:
-
Fine-Tune Polarity: First, try small, incremental changes to your current solvent system ratio (e.g., from 30% EtOAc/Hexane to 25% or 35%).
-
Change Solvent Selectivity: If fine-tuning fails, change the nature of the eluent while keeping the overall polarity similar. The "eluent selectivity triangle" is a useful concept. For example, replace ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) or methanol (a hydrogen bond donor/acceptor). A common solvent system for these scaffolds is a gradient of methanol in ethyl acetate.[6]
-
Use a Different Stationary Phase: Switching from silica to a different chemistry (like diol, cyano, or reverse-phase C18) will fundamentally change the interactions and likely provide the separation needed.
Diagram: Workflow for Optimizing Column Chromatography
Caption: A systematic approach to improving chromatographic separation.
Part 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
This protocol assumes a crude product mass of ~500 mg.
-
Dry-Loading the Sample:
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Methanol).
-
Add ~1-2 g of silica gel to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This prevents overloading the top of the column and improves resolution.
-
-
Column Packing:
-
Select a column of appropriate size (for 500 mg, a 40 g column is standard).
-
Pack the column using a slurry of silica gel in your initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully add your dry-loaded sample to the top of the packed column.
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. For example, move from 10% to 20%, then 30% Ethyl Acetate/Hexanes.[7]
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified Pyrazolo[1,5-a]pyrimidin-5-ol.
-
Protocol 2: Purity and Identity Confirmation
Final confirmation of purity and structure is non-negotiable.
-
LC-MS Analysis:
-
Purpose: To determine purity percentage and confirm the molecular weight.
-
Method: Prepare a ~1 mg/mL solution of your final product in methanol or acetonitrile. Inject onto an LC-MS system, typically using a C18 column with a water/acetonitrile (+0.1% formic acid) gradient.[7]
-
Expected Result: A single major peak in the chromatogram (UV trace) with the correct mass-to-charge ratio (m/z) in the mass spectrum. For Pyrazolo[1,5-a]pyrimidin-5-ol (C6H5N3O), the expected MW is 135.13 g/mol . Look for the [M+H]+ ion at m/z = 136.1.
-
-
NMR Spectroscopy:
-
Purpose: To confirm the chemical structure and identify any remaining impurities.
-
Method: Dissolve 5-10 mg of the product in a deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire a 1H NMR spectrum.
-
Expected Result: The spectrum should show the expected peaks with correct chemical shifts, coupling constants, and integrations for the Pyrazolo[1,5-a]pyrimidin-5-ol structure. The absence of signals corresponding to starting materials or solvents confirms high purity.
-
References
-
Patel, R. V., et al. (2014). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences. Available at: [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Welin, M., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. Available at: [Link]
-
Al-Romaigh, H. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Castañeda-Gómez, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Pharmaceuticals. Available at: [Link]
-
Chemsrc (2024). Pyrazolo[1,5-a]pyrimidin-5-ol | CAS#:29274-22-4. Available at: [Link]
-
Singh, P. P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Al-Omair, M. A., et al. (2015). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivative. ACS Omega. Note: While not the exact scaffold, this paper details purification techniques like recrystallization from methanol applicable to similar nitrogen heterocycles. Available at: [Link]
-
Abdelhamid, A. O., et al. (2015). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
A Guide to Troubleshooting and Optimizing Reaction Yields
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this important heterocyclic scaffold. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you diagnose and resolve common issues in your synthetic workflow.
This document is structured to provide direct, actionable advice. We will explore the causality behind common experimental pitfalls and offer robust, validated protocols to enhance the efficiency and reproducibility of your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, typically arising from the condensation of aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.
Q1: My reaction is producing a mixture of regioisomers, primarily the pyrazolo[3,4-b]pyridine byproduct. How can I improve selectivity for the desired pyrazolo[1,5-a]pyrimidine?
A1: Understanding and Controlling Regioselectivity
The formation of the undesired pyrazolo[3,4-b]pyridine isomer is a classic challenge in this synthesis, arising from the two nucleophilic nitrogen atoms in the aminopyrazole ring competing for reaction with the dicarbonyl electrophile. The key to controlling this lies in modulating the relative nucleophilicity of these nitrogens and the reaction conditions.
Root Cause Analysis:
-
N1 vs. N2 Nucleophilicity: The endocyclic N1 nitrogen of the pyrazole is generally more nucleophilic than the exocyclic amino group (N2) under neutral or basic conditions. However, under acidic conditions, the exocyclic amino group can become the more reactive nucleophile, leading to the desired pyrazolo[1,5-a]pyrimidine.
-
Reaction Mechanism: The reaction typically proceeds via a Michael addition followed by an intramolecular condensation. The initial site of attack on the β-unsaturated ketone (formed from the 1,3-dicarbonyl) often dictates the final product.
Troubleshooting Protocol:
-
Solvent and Catalyst Selection:
-
Acidic Conditions: Employing acidic catalysts is the most common and effective strategy. Acetic acid is a widely used solvent and catalyst that promotes the formation of the desired pyrazolo[1,5-a]pyrimidine isomer. Other acids like p-toluenesulfonic acid (p-TsOH) can also be effective.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to significantly improve yields and reduce reaction times, often favoring the kinetic product, which is typically the desired isomer.
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes favor the thermodynamically more stable product. However, for this specific reaction, kinetic control under acidic conditions is generally more effective.
-
Illustrative Workflow for Selectivity Enhancement
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: The reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction times. What can I do to drive the reaction to completion?
A2: Enhancing Reaction Kinetics
Incomplete conversion is often a sign of insufficient activation energy or deactivation of the starting materials or catalyst.
Root Cause Analysis:
-
Poor Electrophilicity: The 1,3-dicarbonyl compound may not be sufficiently electrophilic to react efficiently with the aminopyrazole.
-
Low Temperature: The reaction temperature may be too low to overcome the activation energy barrier for the condensation step.
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates. Protic solvents can solvate reactants and intermediates, while high-boiling aprotic solvents can allow for higher reaction temperatures.
Troubleshooting Protocol:
-
Activate the Carbonyl Compound:
-
Convert the 1,3-dione into a more reactive enone or enaminone intermediate. For example, reacting the dicarbonyl with dimethylformamide dimethyl acetal (DMF-DMA) can generate a highly reactive intermediate that condenses more readily with the aminopyrazole.
-
-
Increase Reaction Temperature:
-
If the reactants are stable, increasing the temperature is a straightforward way to increase the reaction rate. Refluxing in a higher-boiling solvent like ethanol, n-butanol, or dimethylformamide (DMF) can be effective.
-
-
Employ a Catalyst:
-
If not already in use, add a catalytic amount of a Brønsted or Lewis acid. As mentioned, acetic acid is a common choice. In some cases, a base like piperidine or pyridine can catalyze the initial condensation step, although this may impact regioselectivity.
-
Comparative Table of Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Expected Outcome |
| Solvent | Dichloromethane (DCM) | Acetic Acid or Ethanol | Improved solubility and reactivity |
| Temperature | Room Temperature | Reflux (80-120 °C) | Increased reaction rate |
| Catalyst | None | p-TsOH (catalytic) | Lower activation energy |
| Reaction Time | 24 hours | 4-8 hours | Faster conversion to product |
Q3: My final product is difficult to purify, showing persistent impurities in NMR and LC-MS. What are the likely side products and how can I remove them?
A3: Purification Strategies and Side Product Identification
Purification challenges often stem from the formation of structurally similar byproducts or unreacted starting materials that have similar polarities to the desired product.
Common Impurities:
-
Unreacted Aminopyrazole: Can often be removed by an acidic wash, as it will form a water-soluble salt.
-
Unreacted 1,3-Dicarbonyl: Can sometimes be removed by a basic wash (e.g., with aqueous sodium bicarbonate).
-
Regioisomeric Byproduct: As discussed in Q1, this is often the most challenging impurity to remove.
-
Self-Condensation Products: The 1,3-dicarbonyl can sometimes self-condense under certain conditions.
Purification Protocol:
-
Initial Work-up:
-
After the reaction, perform a liquid-liquid extraction. If the reaction was run in an acidic solvent, neutralize it carefully with a base like sodium bicarbonate before extracting with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities, then with dilute base (e.g., saturated NaHCO₃) to remove acidic impurities and any remaining catalyst.
-
-
Chromatography:
-
Column chromatography is typically required for high purity. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is usually effective.
-
The regioisomeric byproduct is often slightly more or less polar than the desired product, allowing for separation on silica gel.
-
-
Recrystallization:
-
If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective final purification step to obtain material of high purity.
-
Logical Flow for Purification
Caption: Step-by-step purification workflow.
Frequently Asked Questions (FAQs)
-
What is the most reliable general method for synthesizing pyrazolo[1,5-a]pyrimidines?
-
The condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound in refluxing acetic acid is considered a robust and widely applicable method that often provides good yields and high regioselectivity for the desired pyrazolo[1,5-a]pyrimidine isomer.
-
-
Can I use a base as a catalyst?
-
While base catalysis (e.g., with piperidine or potassium carbonate) can promote the reaction, it often leads to a loss of regioselectivity and the formation of the undesired pyrazolo[3,4-b]pyridine isomer. Acidic conditions are generally recommended.
-
-
Are there alternative, "greener" solvents I can use?
-
Yes, studies have shown that solvents like ethanol can be effective, and in some cases, solvent-free reactions under microwave irradiation have been successful, offering a more environmentally friendly approach.
-
-
How do I confirm the structure of my final product and rule out the regioisomer?
-
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can unambiguously establish the connectivity and spatial relationships of atoms in the molecule, allowing for a clear distinction between the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine isomers.
-
References
-
El-borai, M. A., et al. (2012). Synthesis and reactions of pyrazolo[1,5-a]pyrimidines. Journal of the Serbian Chemical Society. Available at: [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Technical Support Center: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged scaffold. The pyrazolo[1,5-a]pyrimidine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, its synthesis, while versatile, is not without challenges. Common issues include poor yields, the formation of stubborn side products, and difficulties in controlling regioselectivity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind common synthetic issues and offer field-proven, logical solutions to help you optimize your reactions, save valuable research time, and achieve your target molecules with higher purity and yield.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter in the laboratory. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable protocols.
Question 1: I'm getting a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound. How can I improve the selectivity for my desired isomer?
Answer: This is one of the most common challenges in pyrazolo[1,5-a]pyrimidine synthesis. The reaction between a 3-aminopyrazole and a non-symmetrical 1,3-dicarbonyl (like benzoylacetone or an acetoacetic ester) can proceed via two different pathways, as the aminopyrazole has two nucleophilic nitrogen atoms that can initiate the condensation. The initial attack of the exocyclic amino group onto one of the carbonyls, followed by cyclization involving the endocyclic pyrazole nitrogen, dictates the final substitution pattern.[3][4]
Underlying Mechanism & Causality:
The regioselectivity is a function of the relative electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl compound and the reaction conditions.
-
Steric Hindrance: Bulky groups adjacent to a carbonyl can sterically hinder the nucleophilic attack of the aminopyrazole.
-
Electronic Effects: A ketone is generally more electrophilic than an ester. In a β-ketoester, the reaction will preferentially occur at the ketone carbonyl.
-
Reaction Conditions: The choice of solvent and catalyst is critical. Acidic conditions, such as refluxing in acetic acid, can protonate the carbonyl oxygen, enhancing its electrophilicity and influencing the reaction pathway.[2][3]
Troubleshooting Workflow & Protocols:
To control the regioselectivity, a systematic optimization of reaction conditions is necessary.
Protocol 1: Acid-Catalyzed Cyclization in Acetic Acid
-
Dissolve the 3-aminopyrazole (1.0 eq.) and the unsymmetrical 1,3-dicarbonyl compound (1.1 eq.) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 118 °C) for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Analyze the product ratio by ¹H NMR or LC-MS. Acetic acid often provides high regioselectivity.[4]
Question 2: My reaction with a chalcone (α,β-unsaturated ketone) is giving a low yield of the desired aromatic product and a significant amount of a dihydro-pyrazolo[1,5-a]pyrimidine byproduct. What's happening?
Answer: The reaction with chalcones is known to be challenging because the initial Michael addition and cyclization often lead to a stable 4,5-dihydro- or 4,7-dihydro-pyrazolo[1,5-a]pyrimidine intermediate. The final aromatization step requires the elimination of H₂ and may not occur spontaneously under standard reflux conditions, leading to product mixtures.[5]
Underlying Mechanism & Causality:
The driving force for the final aromatization (oxidation) of the pyrimidine ring is sometimes insufficient, especially if the reaction conditions are not vigorous enough.[5] This leads to the isolation of the more saturated dihydro-analog, which is a common side product in this specific synthesis.
Troubleshooting Workflow & Protocols:
To favor the aromatic product, you either need to use more forcing conditions to promote in-situ oxidation or perform a separate, subsequent oxidation step.
Table 1: Comparison of Conditions for Aromatization
| Method | Reagent/Condition | Temperature | Typical Outcome | Citation |
| In-situ Oxidation | High-boiling solvent (e.g., DMF, Diphenyl ether) | 150-250 °C | Can improve yields but may lead to degradation. | |
| In-situ Oxidation | Oxidizing agent (e.g., K₂S₂O₈) | 80-100 °C | Efficient for one-pot synthesis, promoting both cyclization and oxidation. | [6] |
| Post-synthesis Oxidation | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Reflux in Dioxane | Clean and effective for oxidizing the isolated dihydro-intermediate. | |
| Post-synthesis Oxidation | Elemental Sulfur | High Temperature | A classic method for dehydrogenation. |
Protocol 2: One-Pot Oxidative Cyclization
-
To a solution of the 3-aminopyrazole (1.0 eq.) and the chalcone (1.0 eq.) in water, add potassium persulfate (K₂S₂O₈, 2.0 eq.).[6]
-
Heat the reaction mixture at 80-90 °C for 3-5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed and the dihydro-intermediate is converted to the aromatic product.
-
Cool the reaction, extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Purify by column chromatography. This method avoids isolating the intermediate and directly yields the desired aromatic product.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common 1,3-bielectrophiles for this synthesis, and what are their relative advantages and disadvantages?
A1: The choice of the 1,3-bielectrophile is the primary way to introduce diversity at the 5, 6, and 7-positions of the pyrazolo[1,5-a]pyrimidine core. The most common classes are:
-
β-Diketones: Readily available and highly reactive. They are excellent for synthesizing 5,7-disubstituted derivatives. The main challenge is controlling regioselectivity with unsymmetrical variants.[7][8]
-
β-Ketoesters: Also widely available. The differential reactivity between the ketone and ester carbonyls typically leads to excellent regioselectivity, yielding pyrazolo[1,5-a]pyrimidin-7-ones.
-
β-Enaminones: These are pre-activated substrates that often react under milder conditions than the corresponding diketones. They are particularly useful and can provide access to a wide range of derivatives.[2][9]
-
Chalcones (α,β-Unsaturated Ketones): Allow for the synthesis of 5,7-diaryl derivatives. However, as discussed in the troubleshooting guide, they often yield dihydro- byproducts that require a separate oxidation step.[5][10]
-
β-Ketonitriles: Useful for introducing an amino group at the 7-position, as the nitrile group participates in the cyclization to form an exocyclic imine, which tautomerizes to the more stable 7-amino form.[7]
Q2: How can microwave-assisted synthesis benefit my experiments?
A2: Microwave-assisted synthesis has become a standard tool for accelerating the synthesis of heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines.[11] The key benefits are:
-
Dramatically Reduced Reaction Times: Reactions that take several hours under conventional reflux can often be completed in minutes.[6][12]
-
Improved Yields and Purity: The rapid and uniform heating often minimizes the formation of thermal decomposition products and other side reactions, leading to cleaner reaction profiles and higher isolated yields.[11][13]
-
Enhanced Regioselectivity: In some cases, the focused energy of microwaves can promote a specific reaction pathway, leading to better regioselectivity compared to conventional heating.[6][14]
-
Facilitation of Multicomponent Reactions: Microwaves are particularly effective for one-pot, three-component reactions, enabling the rapid assembly of complex molecules.[6]
Q3: My 3-aminopyrazole starting material has a strong electron-withdrawing group (EWG), and the reaction is very sluggish. What can I do?
A3: An EWG (like a nitro or cyano group) on the pyrazole ring significantly reduces the nucleophilicity of both the exocyclic amino group and the ring nitrogen, making the cyclocondensation reaction much more difficult.[5] To overcome this, you need to increase the reactivity of either the aminopyrazole or the 1,3-dicarbonyl partner.
-
Use More Forcing Conditions: Increase the reaction temperature or use microwave heating.
-
Stronger Acid Catalysis: Using a stronger acid catalyst (e.g., a few drops of concentrated H₂SO₄ instead of acetic acid) can further activate the dicarbonyl compound, making it more susceptible to attack by the weakly nucleophilic amine.[6]
-
Use a More Reactive Electrophile: Instead of a standard β-diketone, consider using a more reactive derivative like a β-enaminone or a β-alkoxy-α,β-unsaturated ketone. These are "pre-activated" and require less from the nucleophile.[9]
References
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The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. (URL: [Link])
-
Ismail, M. F., Ahmed, E. K., El-Sawy, E. R., & El-Sayed, H. R. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. (URL: [Link])
-
Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7293. (URL: [Link])
-
Ismail, M. F., Ahmed, E. K., El-Sawy, E. R., & El-Sayed, H. R. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. (URL: [Link])
-
Gómez, S., Portilla, J., & Castillo, J. C. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16363-16370. (URL: [Link])
-
Castillo, J. C., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(43), 18749-18759. (URL: [Link])
-
Salem, M. A., Helal, M. H., Gouda, M. A., Abd EL-Gawad, H. H., Shehab, M. A. M., & El-Khalafawy, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(14), 1750-1776. (URL: [Link])
-
Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... - ResearchGate. (URL: [Link])
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... - ResearchGate. (URL: [Link])
-
Kumar, G. P., Kumar, D. S., & Reddy, C. S. (2018). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 9(5), 856-867. (URL: [Link])
-
Kumar, G. P., Kumar, D. S., & Reddy, C. S. (2018). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 9(5), 856-867. (URL: [Link])
-
An, H., Kim, H. J., Lee, C. J., & Lee, K. (2012). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS medicinal chemistry letters, 3(11), 923-928. (URL: [Link])
-
Chen, C. H., Chen, Y. C., & Cheng, M. J. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13876. (URL: [Link])
-
Gavrin, L. K., Lee, A., Provencher, B. A., Massefski, W. W., Huhn, S. D., Ciszewski, G. M., ... & McKew, J. C. (2004). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of organic chemistry, 69(12), 4293-4296. (URL: [Link])
-
Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(11), 2427-2438. (URL: [Link])
-
Krämer, A., Kurz, C. G., Berger, B. T., Celik, I. E., Tjaden, A., Greco, F. A., ... & Hanke, T. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European journal of medicinal chemistry, 208, 112770. (URL: [Link])
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study | Request PDF - ResearchGate. (URL: [Link])
-
Fahim, A. M., & El-Sayed, W. A. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][6][15][16]triazine and Imidazo[2,1-c][6][15][16]triazine Derivatives. Current Microwave Chemistry, 5(2), 115-124. (URL: [Link])
-
Wieczorek, M., Gorniak, A., Lejczak, M., Kafarski, P., & Berlicki, D. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. (URL: [Link])
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][6][15][16]triazine and Imidazo[2,1-c][1,2,4 - ResearchGate. (URL: https://www.researchgate.net/publication/325757754_Microwave_Assisted_Synthesis_of_Pyrazolo15-apyrimidine_Triazolo15-apyrimidine_Pyrimido12-abenzimdazole_Triazolo51-c124triazine_and_Imidazo21-c124)
-
Wieczorek, M., Gorniak, A., Lejczak, M., Kafarski, P., & Berlicki, D. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of substituted pyrazolo [ 1, 5 — a ] pyrimidines - ResearchGate. (URL: [Link])
-
Askar, A. A. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC medicinal chemistry, 13(10), 1150-1172. (URL: [Link])
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])
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- 5. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
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Technical Support Center: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in this critical heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are privileged structures in drug discovery, known for their potent activity as kinase inhibitors in oncology and other therapeutic areas.[1][2] However, their synthesis is often complicated by the formation of undesired regioisomers, leading to challenging purification and reduced yields.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you gain precise control over your reaction outcomes.
Understanding the Core Challenge: The Ambident Nucleophilicity of 3-Aminopyrazoles
The primary challenge in controlling the regiochemistry of pyrazolo[1,5-a]pyrimidine synthesis stems from the structure of the 3-aminopyrazole (or 5-aminopyrazole) starting material. This precursor acts as a 1,3-bisnucleophile. The key reaction involves the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl, β-enaminone, or β-ketonitrile.[3]
The aminopyrazole has two nucleophilic nitrogen atoms that can initiate the cyclization:
-
The endocyclic N1 nitrogen of the pyrazole ring.
-
The exocyclic amino group (-NH2) .
Reaction at these different sites with an unsymmetrical 1,3-dielectrophile leads to the formation of distinct regioisomers, most commonly the 7-substituted versus the 5-substituted pyrazolo[1,5-a]pyrimidines. Understanding the factors that influence which nitrogen atom attacks first, and which electrophilic carbon is attacked, is the key to mastering regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of 7- and 5-substituted regioisomers. Which is the kinetic and which is the thermodynamic product?
A1: This is a classic problem. Generally, the reaction pathway is governed by the initial nucleophilic attack of the aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
7-Substituted Isomer (often the thermodynamic product): This isomer typically forms under acidic conditions or at higher temperatures (reflux).[4][5] The reaction often proceeds via initial attack of the exocyclic amino group, followed by cyclization of the endocyclic N1 atom. Acid catalysis can protonate the more basic endocyclic N1, deactivating it and favoring the initial reaction at the -NH2 group.
-
5-Substituted Isomer (often the kinetic product): This isomer can be favored under neutral or basic conditions, or with shorter reaction times at lower temperatures.[6] In this pathway, the more nucleophilic N1 atom of the pyrazole ring may attack the more electrophilic carbonyl first.
Q2: How can I unambiguously confirm the structure of my regioisomers?
A2: Structural confirmation is critical and cannot be overlooked. While 1D ¹H NMR is a good starting point, it is often insufficient to definitively distinguish between 5- and 7-substituted isomers.
-
2D NMR is essential: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are the gold standard.
-
HMBC will show long-range correlations (2-3 bonds) between protons and carbons. For example, you can look for a correlation between the methyl protons of a substituent and the C5 or C7 carbon of the pyrimidine ring.
-
NOESY reveals through-space proximity of protons. For a 7-methyl substituted product, you should observe a NOE between the methyl protons and the H6 proton. For a 5-methyl product, this correlation will be absent, but a correlation to H6 may still be seen.[7][8]
-
-
¹³C NMR Chemical Shifts: The chemical shift of a substituent can be diagnostic. For instance, a methyl group at the 7-position typically has a ¹³C chemical shift around 17.0-17.2 ppm, whereas a methyl group at the 5-position is shifted downfield to approximately 24.6-24.8 ppm.[7][8]
-
X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unequivocal proof of structure and is the ultimate method for validation.[1]
Q3: Can microwave irradiation improve my reaction's regioselectivity?
A3: Yes, microwave-assisted synthesis is a powerful tool in this context. Microwave heating can dramatically reduce reaction times and, in many cases, improve regioselectivity.[1][4] The rapid and uniform heating can favor the formation of the thermodynamic product by allowing the reaction to quickly overcome the activation energy barrier for the more stable isomer. It has been used to regioselectively synthesize functionalized pyrazolo[1,5-a]pyrimidines under solvent-free conditions.[1]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental problems and provides a logical, step-by-step approach to resolving them.
Issue 1: Predominant Formation of the Undesired 5-Substituted Isomer
You are targeting the 7-substituted product but are isolating the 5-substituted isomer as the major product.
Root Cause Analysis: This outcome suggests that the reaction conditions are favoring the kinetic pathway. This is often due to the endocyclic N1 atom of the pyrazole attacking the more reactive carbonyl of your 1,3-dicarbonyl partner under neutral or basic conditions.
Solutions Workflow:
-
Introduce an Acid Catalyst: The most common and effective strategy is to switch to acidic conditions. Using glacial acetic acid as the solvent, or adding a catalytic amount of a strong acid like H₂SO₄, will protonate the more basic endocyclic N1 nitrogen.[4] This makes the exocyclic -NH2 group the more active nucleophile, directing the initial condensation to form the intermediate that leads to the 7-substituted product.
-
Increase Reaction Temperature and Time: Driving the reaction under reflux for an extended period often favors the formation of the more thermodynamically stable 7-substituted isomer. Consider switching to a higher-boiling solvent like DMF or dioxane if reflux in ethanol or acetic acid is insufficient.
-
Modify the 1,3-Dicarbonyl Reagent: If possible, increase the steric bulk of the substituent (R¹) on the 1,3-dicarbonyl that you want to end up at the C5 position. A larger group can sterically hinder the initial attack of the aminopyrazole at the adjacent carbonyl, thereby favoring attack at the less hindered carbonyl, which leads to the desired 7-substituted (R²) product.
Issue 2: Low Overall Yield and Complex Product Mixture
The reaction is sluggish, incomplete, or produces multiple unidentifiable side products in addition to the regioisomers.
Root Cause Analysis: This issue can stem from impure starting materials, suboptimal reaction conditions, or decomposition of reagents/products at high temperatures.
Solutions:
-
Verify Starting Material Purity: Ensure your 3-aminopyrazole and 1,3-dicarbonyl compound are pure. Impurities can inhibit the reaction or lead to side products. Recrystallize or chromatograph the starting materials if necessary.
-
Optimize Catalyst and Solvent: Acetic acid is a common solvent that also acts as a catalyst.[4] If this is not effective, screen other catalysts. For base-catalyzed reactions, a non-nucleophilic base may be preferable to avoid side reactions.[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. This will help you determine the optimal reaction time and prevent product decomposition from prolonged heating.
-
Consider Alternative Electrophiles: If β-dicarbonyls are problematic, explore other 1,3-bielectrophiles like β-enaminones, chalcones, or acetylenic esters, which can offer different reactivity profiles and improved regioselectivity under specific conditions.[5][9][10]
Data Summary: Influence of Conditions on Regioselectivity
The choice of reaction conditions is paramount for controlling the outcome. The following table summarizes general trends observed in the literature for the reaction of 3-aminopyrazoles with unsymmetrical 1,3-diketones (R¹-CO-CH₂-CO-R²).
| Condition | Catalyst/Solvent | Typical Outcome | Rationale |
| Thermodynamic Control | Acetic Acid (Reflux) | Favors 7-R² Isomer | Protonation of endocyclic N1 directs initial attack from the exocyclic NH₂. |
| Thermodynamic Control | H₂SO₄ (catalytic) in EtOH | Favors 7-R² Isomer | Strong acid ensures N1 protonation, promoting the thermodynamic pathway. |
| Kinetic Control | Neutral (e.g., EtOH, Reflux) | Mixture of Isomers | Competitive attack from both N1 and the exocyclic NH₂ occurs. |
| Kinetic Control | Basic (e.g., Piperidine, NaOMe) | Often favors 5-R² Isomer | The more nucleophilic N1 is deprotonated and attacks the more electrophilic carbonyl. |
| Microwave-Assisted | Solvent-free or DMF | Often favors 7-R² Isomer | Rapid heating promotes the formation of the more stable thermodynamic product.[1] |
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine
This protocol is designed to favor the 7-substituted isomer through thermodynamic control.
Reaction Scheme: 3-Amino-5-phenylpyrazole + Acetylacetone → 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine
Glacial Acetic Acid Reflux, 4h
]; product [label="7-Methyl-5-phenyl-\npyrazolo[1,5-a]pyrimidine"];
reagents -> product [label=" "]; reagents -> conditions [style=invis]; conditions -> product [style=invis]; } dot Caption: Reaction scheme for selective 7-methyl isomer synthesis.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-phenylpyrazole (1.0 eq).
-
Add glacial acetic acid (10 mL per mmol of aminopyrazole).
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-water with stirring.
-
A precipitate should form. If not, neutralize carefully with a saturated solution of sodium bicarbonate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine.
-
Crucially, confirm the regiochemistry using 2D NMR (NOESY and HMBC) as described in the FAQ section.
References
-
Rao, D. E. P., Raju, M. D., Reddy, N. R. K., Rajendiran, C., Praneeth, M. S., Tej, M. B., ... & Pal, M. (2023). A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α. Polycyclic Aromatic Compounds. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-24. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... [Link]
-
Wieczorek, M., Gornicka, A., & Kuran, D. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3223. [Link]
-
Periodica Polytechnica Chemical Engineering. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives... [Link]
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ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
Gavrin, L. K., Lee, A., Provencher, B. A., Massefski, W. W., Huhn, S. D., Ciszewski, G. M., ... & McKew, J. C. (2004). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 69(12), 4063-4071. [Link]
-
Wieczorek, M., Gornicka, A., Kuran, D., & ... (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). Molecules. [Link]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (n.d.). ResearchGate. [Link]
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Salem, M. A., Helal, M. H., Gouda, M. A., ... (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
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Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[4][5][6]triazolo[1,5-a] pyrimidine and[4][5][6]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]
-
Regio-orientation in condensation of aminopyrazoles with 1,3-difunctional reagents: synthesis of new pyrazolo[1,5-a]pyrimidines; pyrazolo[3,4-d]pyridazines and 2,4-dihydropyrano[2,3-c]pyrazoles. (2008). Arkivoc. [Link]
-
Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Regioselectivity-reversed asymmetric aldol reaction of 1,3-dicarbonyl compounds. (2012). Chemistry. [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers. [Link]
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Technical Support Center: Scaling Up the Synthesis of Pyyrazolo[1,5-a]pyrimidin-5-ol
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and scalable protocols to facilitate a smooth transition from lab-scale experiments to larger-scale production.
The Pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Its synthesis, most commonly via the condensation of a 3-aminopyrazole with a β-ketoester, is a well-established transformation.[3][4][5] However, challenges related to yield, purity, and scalability are common. This document addresses these critical issues with scientifically grounded explanations and actionable solutions.
Core Synthesis Workflow
The foundational reaction for constructing the Pyrazolo[1,5-a]pyrimidin-5-ol core is the cyclocondensation between a 3-aminopyrazole and a β-ketoester, such as ethyl acetoacetate. This reaction is typically performed under acidic conditions at elevated temperatures.
Caption: General workflow for Pyrazolo[1,5-a]pyrimidin-5-ol synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during synthesis and scale-up.
Issue 1: Low Product Yield
Q1: My cyclocondensation reaction is giving a low yield. What are the primary causes and how can I optimize it?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach is best for troubleshooting.[6]
-
Purity of Starting Materials: Ensure the 3-aminopyrazole and β-ketoester are pure. Impurities can introduce competing side reactions. Verify purity by NMR or melting point analysis.
-
Reaction Conditions:
-
Solvent & Catalyst: Acetic acid is a common and effective choice as it serves as both a solvent and an acid catalyst.[6] If the reaction is sluggish, consider a higher boiling point solvent like propionic acid or N,N-Dimethylformamide (DMF) to drive the reaction at a higher temperature.
-
Temperature & Time: These reactions often require heat (reflux) to proceed to completion.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists after several hours, a modest increase in temperature or extended reaction time may be necessary.
-
-
Water Removal: The condensation reaction releases water. On a larger scale, this can dilute the acid catalyst and potentially lead to hydrolysis of the ester, slowing the reaction. If feasible, using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.
-
Alternative Methods: Microwave-assisted synthesis has been shown to accelerate this reaction, often leading to cleaner product formation and higher yields in shorter times.[4][6]
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Glacial Acetic Acid | Propionic Acid, DMF | Allows for higher reaction temperatures to overcome activation energy barriers. |
| Catalyst | Acetic Acid (self-catalyzed) | Add catalytic p-TSA or H₂SO₄ | A stronger acid can increase the rate of carbonyl activation. |
| Temperature | 100-120 °C (Reflux) | Increase to 130-140 °C | Ensures the reaction goes to completion, especially with less reactive substrates. |
| Water | Not actively removed | Use Dean-Stark trap | Prevents equilibrium from shifting back to reactants and avoids catalyst dilution. |
Issue 2: Product Purity and Side Reactions
Q2: I'm observing significant impurities in my crude product. What are the likely side products and how can I minimize them?
A2: The primary challenge in this synthesis is controlling regioselectivity and preventing the formation of isomers or other side products.
-
Regioisomers: The condensation can potentially yield two different regioisomers: the Pyrazolo[1,5-a]pyrimidin-5-ol and the Pyrazolo[1,5-a]pyrimidin-7-ol. The formation of the 5-ol isomer is typically favored due to the initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the more electrophilic ketone carbonyl of the β-ketoester.
-
Minimizing Isomer Formation:
-
Kinetic Control: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can favor the formation of the kinetic product (typically the 5-ol).
-
Starting Material Choice: Using a symmetrical dicarbonyl compound if the substitution pattern allows will eliminate the possibility of regioisomers. For ethyl acetoacetate, this is not an option, but for other derivatives it might be.
-
Caption: Competing pathways leading to isomeric products.
Q3: My product is difficult to purify. What are the best strategies for purification, especially at a larger scale?
A3: Purification can be challenging, but several methods are effective.
-
Recrystallization: This is the most scalable and often most effective method for solid products.[6]
-
Solvent Screening: Test a range of solvents. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with water.
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to form pure crystals.
-
-
Column Chromatography: While effective at the lab scale, flash chromatography is less ideal for large-scale production due to solvent consumption and cost. If necessary, optimize the solvent system on TLC first to ensure good separation between the product and impurities.[6]
-
Reaction Optimization for Purity: The best purification strategy is a clean reaction. Employing methods like microwave-assisted synthesis can lead to fewer byproducts, simplifying the purification process significantly.[4][6]
Issue 3: Scale-Up Challenges
Q4: I'm scaling up the reaction from 1g to 100g and encountering problems with heat management and mixing. What should I do?
A4: Scaling up introduces challenges related to mass and heat transfer that are not apparent at the lab scale.
-
Heat Management (Exotherm Control):
-
Problem: The cyclocondensation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to a runaway reaction, increased side product formation, and potential safety hazards.
-
Solution: Use a jacketed reactor with controlled heating/cooling. Add the β-ketoester to the heated solution of the aminopyrazole in acetic acid slowly and portion-wise to control the rate of the reaction and the resulting exotherm. Monitor the internal temperature closely.
-
-
Mixing Efficiency:
-
Problem: As the reaction proceeds, the product may precipitate, creating a thick slurry that is difficult to stir. Poor mixing leads to localized overheating and incomplete reaction.
-
Solution: Use an overhead mechanical stirrer with a suitably shaped impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing of the slurry. Ensure the reactor is appropriately sized to prevent the slurry from becoming too thick to agitate.
-
-
Isolation and Handling:
-
Problem: Filtering and washing large quantities of solid product can be slow and inefficient.
-
Solution: Use a large Büchner funnel or a filter press for filtration. Wash the filter cake with a suitable anti-solvent (a solvent in which the product is insoluble, like cold ethanol or water) to remove residual acetic acid and soluble impurities.
-
Experimental Protocol: Lab-Scale Synthesis
This protocol provides a reliable method for the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol.
Materials:
-
3-Amino-5-methylpyrazole (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Glacial Acetic Acid (5-10 volumes)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylpyrazole (e.g., 5.0 g).
-
Dissolution: Add glacial acetic acid (e.g., 30 mL) and stir until the solid is fully dissolved.
-
Addition of Ketoester: Add ethyl acetoacetate (e.g., 7.3 mL) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as the mobile phase) until the 3-amino-5-methylpyrazole spot is no longer visible.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove residual acetic acid.
-
Drying: Dry the product under vacuum to obtain the final Pyrazolo[1,5-a]pyrimidin-5-ol derivative.
References
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.
- Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed.
- Synthesis of β-keto esters by cross-Claisen condensation. ResearchGate.
- CONDENSATION OF N-3-SUBSTITUTED 5-PYRAZOLONES WITH ESTERS OF β-KETO ACIDS. SYNTHESIS OF PYRANO[2,3-c]PYRAZOL-6-ONES. Chemistry of Heterocyclic Compounds.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
- Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH).
- Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. Ultrasonics Sonochemistry.
- Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate.
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- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
Resolving impurities in Pyrazolo[1,5-a]pyrimidin-5-ol preparations
Technical Support Center: Pyrazolo[1,5-a]pyrimidin-5-ol Synthesis
A Guide to Resolving Common Impurities and Optimizing Purity
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a privileged class of compounds in medicinal chemistry, with applications as kinase inhibitors and anticancer agents.[1][2] However, their synthesis can present unique challenges, particularly in controlling purity and resolving stubborn impurities.
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, drawing from established synthetic strategies to ensure you can confidently resolve experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol.
Q1: My initial reaction analysis (TLC/LCMS) shows a complex mixture with multiple product spots/peaks. What are the likely culprits?
A1: A complex crude reaction mixture is a common issue. The primary suspects are typically:
-
Unreacted Starting Materials: Incomplete conversion of your 5-aminopyrazole or the β-dicarbonyl compound.
-
Regioisomeric Byproduct: The most common and challenging impurity is the formation of the undesired regioisomer, Pyrazolo[1,5-a]pyrimidin-7-ol. This occurs because the 5-aminopyrazole precursor has two nucleophilic nitrogen atoms that can participate in the cyclization.[3][4]
-
Side-Products: Under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), starting materials or the product itself can degrade, or the β-dicarbonyl compound may undergo self-condensation.[5]
Q2: What is the fundamental cause of regioisomer formation, and how can I control it at the source?
A2: Regioisomerism arises from the two competing reaction pathways during the key cyclocondensation step. The 5-aminopyrazole has both an exocyclic (NH2) and an endocyclic (NH) nitrogen atom. Either can initiate the cyclization by attacking one of the carbonyls of the 1,3-dicarbonyl reagent. The regiochemical outcome is a delicate balance of electronic and steric factors, heavily influenced by reaction conditions.[6][7]
The most effective way to control this is by modulating the reaction conditions. The choice of an acidic or basic catalyst is critical, as it can selectively activate or deactivate one of the nitrogen nucleophiles.[7] For instance, in an acidic medium, the more basic endocyclic nitrogen can be protonated, favoring the reaction pathway initiated by the exocyclic amino group.
Q3: Is column chromatography always necessary for purification?
A3: Not necessarily. While chromatography is a powerful tool, recrystallization is often a more efficient and scalable method for purification, especially for solid products.[7] The key is to perform a thorough solvent screen to find a system where the desired product has significantly lower solubility than the impurities at a given temperature. If regioisomers are present and co-crystallize, or if the product is not a solid, chromatography becomes the method of choice.[8] Employing reaction conditions that lead to cleaner crude product, such as microwave-assisted synthesis, can often simplify purification and reduce the need for chromatography.[7][9]
Section 2: Troubleshooting Guide: Resolving Specific Impurities
This section provides a detailed, cause-and-effect approach to diagnosing and resolving the most significant impurity challenges.
Core Problem: Contamination with the Pyrazolo[1,5-a]pyrimidin-7-ol Regioisomer
The presence of the 7-ol isomer is the most critical purity issue in this synthesis. Due to its similar physical properties (polarity, molecular weight), it is often difficult to separate from the desired 5-ol product.
The formation of either the 5-ol or 7-ol isomer is determined by which nitrogen atom of the 5-aminopyrazole initiates the cyclization and which carbonyl of the β-dicarbonyl compound is attacked first. The diagram below illustrates this mechanistic branch point.
Caption: Competing pathways in Pyrazolopyrimidine synthesis.
Your primary defense against isomeric impurity is optimizing the reaction conditions to favor one pathway over the other. The following table outlines key parameters and their mechanistic impact.
| Parameter | Recommended Adjustment | Rationale & Causality |
| Catalyst / pH | Use acidic conditions (e.g., glacial acetic acid as solvent, or catalytic H₂SO₄).[7] | The endocyclic (ring) nitrogen of the aminopyrazole is generally more basic than the exocyclic amino group. In an acidic medium, it gets protonated, reducing its nucleophilicity. This directs the reaction to proceed preferentially via attack from the exocyclic NH₂, leading to the desired 5-ol isomer. |
| Temperature | Start at a moderate temperature (e.g., 80-100 °C) and monitor by TLC/LCMS. Avoid excessive heat. | Higher temperatures can provide enough energy to overcome the activation barrier for the less favored pathway, leading to a higher proportion of the 7-ol isomer. It can also cause degradation.[5] Microwave-assisted synthesis can be beneficial by providing rapid, uniform heating, which often leads to cleaner reactions and higher regioselectivity.[9] |
| Solvent | High-boiling polar solvents like acetic acid or DMF are common.[5][10] | The solvent must fully solubilize the starting materials. Acetic acid serves the dual role of solvent and acid catalyst.[7] Ensure the solvent is anhydrous, as water can interfere with the condensation steps. |
| Reaction Time | Monitor closely using an appropriate analytical method (e.g., TLC). Quench the reaction upon consumption of the limiting reagent. | Pushing the reaction for too long after completion can lead to the formation of degradation byproducts, complicating purification. Close monitoring allows for quenching at the optimal time.[7] |
Table 1: Troubleshooting Guide: Optimizing Reaction Conditions to Maximize Regioselectivity
Section 3: Analytical and Purification Protocols
Effective resolution of impurities requires robust analytical methods and validated purification procedures.
Protocol 1: HPLC Method Development for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the purity and resolving the 5-ol and 7-ol isomers.[11][12]
Objective: To develop a reliable reverse-phase HPLC method for baseline separation of Pyrazolo[1,5-a]pyrimidin-5-ol and its 7-ol isomer.
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). These columns provide good hydrophobic retention for heterocyclic systems.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier improves peak shape by ensuring the analytes are in a single protonation state.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV cutoff.
-
-
Initial Scouting Gradient: Run a fast, broad gradient to determine the approximate retention time of your compounds.
Time (min) % Solvent B (ACN) 0.0 5 10.0 95 12.0 95 12.1 5 15.0 5 Table 2: Example HPLC Scouting Gradient
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the isomers to improve resolution. If the peaks are very close, a long isocratic hold may be necessary.
-
Detection: Use a UV detector set at a wavelength where both isomers show strong absorbance (e.g., 254 nm or 280 nm, determined by UV-Vis spectrophotometry).[11]
-
Confirmation: If available, use Mass Spectrometry (LC-MS) detection to confirm that the two peaks have the same mass, confirming they are isomers.
Protocol 2: Purification Workflow
The following workflow provides a systematic approach to purifying the crude product.
Caption: Workflow for purification and analysis.
Step-by-Step Purification Guides:
-
Recrystallization:
-
Test the solubility of a small amount of crude material in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, and mixtures with water or heptane) at room temperature and at boiling.
-
An ideal solvent will dissolve the product when hot but show poor solubility when cold, while impurities remain in solution.
-
Once a solvent system is identified, dissolve the crude material in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the purification.
-
-
Flash Column Chromatography:
-
Stationary Phase: Use standard silica gel (e.g., 230-400 mesh).
-
Mobile Phase Selection: Use TLC to find a solvent system that provides good separation (ΔRf > 0.2) between the desired product and the 7-ol isomer. Start with a non-polar solvent like Heptane or Hexane and gradually add a more polar solvent like Ethyl Acetate or Dichloromethane/Methanol.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar mobile phase.
-
Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better resolution, then load it onto the top of the column.
-
Elution: Run the column using a shallow gradient of the polar solvent. Collect fractions and monitor them by TLC to pool the pure product fractions.[13]
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.
-
By systematically applying these troubleshooting principles and protocols, researchers can overcome the common challenges associated with Pyrazolo[1,5-a]pyrimidin-5-ol synthesis and reliably obtain high-purity material for their downstream applications.
References
- Benchchem. (n.d.). Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
- Agbo, D. B., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Agbo, D. B., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
- Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate.
- Quiroga, J., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Gavrin, L. G., et al. (n.d.). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. Scilit.
- (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds.
- Ghorab, M. M., et al. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PubMed Central.
- Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed.
- (2025). Mechanism help - pyrazolopyrimidine synthesis. Reddit.
- Panda, S. S., et al. (2020). An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity. PubMed.
- (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
- (2025). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate.
- (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative.
- (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
- (2015). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents.
- (n.d.). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed.
- (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Unife.
- (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
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- 3. Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | Scilit [scilit.com]
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- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Stability of Pyrazolo[1,5-a]pyrimidin-5-ol in Solution
Welcome to the technical support center for Pyrazolo[1,5-a]pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. This resource offers a structured question-and-answer format to directly address common experimental challenges, ensuring the integrity and reproducibility of your results.
Introduction: The Stability Challenge of a Privileged Scaffold
Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds, recognized for their wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry.[1][2] The introduction of a hydroxyl group at the 5-position, creating Pyrazolo[1,5-a]pyrimidin-5-ol, imparts phenolic character to the molecule. While this functional group can be crucial for biological activity, it also introduces inherent stability challenges, particularly in solution. Understanding and mitigating these instabilities is paramount for accurate experimental outcomes and the development of robust formulations.
This guide will walk you through the potential degradation pathways and provide actionable strategies to enhance the stability of Pyrazolo[1,5-a]pyrimidin-5-ol in your experiments.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and step-by-step protocols for mitigation.
Question 1: Why is my Pyrazolo[1,5-a]pyrimidin-5-ol solution changing color and showing new peaks on my chromatogram over time?
Short Answer: Your compound is likely undergoing oxidation. The phenolic hydroxyl group on the pyrimidine ring makes the molecule susceptible to oxidation, which can be accelerated by factors such as dissolved oxygen, exposure to light, and the presence of trace metal ions.
In-depth Explanation:
The electron-rich nature of the pyrazolo[1,5-a]pyrimidine ring system, combined with the electron-donating hydroxyl group, makes the 5-position susceptible to oxidative degradation. This process often involves the formation of colored quinone-type species or other degradation products, which can be detected as new peaks in analytical methods like HPLC. The mechanism of oxidation can be complex, often proceeding through a free radical chain reaction.[3]
dot
Caption: Oxidative degradation pathway of Pyrazolo[1,5-a]pyrimidin-5-ol.
Mitigation Strategies:
-
Deoxygenate your solvents: Before preparing your solutions, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of nitrogen or argon.
-
Use antioxidants: The addition of a small amount of an antioxidant can effectively quench free radicals and inhibit the oxidation process.[4]
Antioxidant Recommended Starting Concentration Solvent Compatibility Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v) Organic solvents Ascorbic Acid (Vitamin C) 0.05 - 0.2% (w/v) Aqueous solutions Sodium Metabisulfite 0.01 - 0.1% (w/v) Aqueous solutions -
Protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photodegradation, which can initiate oxidative processes.[5]
Experimental Protocol: Preparing a Stabilized Stock Solution
-
Select a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution).
-
Deoxygenate the solvent by bubbling with nitrogen gas for 20 minutes.
-
If using an antioxidant, dissolve it in the deoxygenated solvent at the desired concentration.
-
Weigh the required amount of Pyrazolo[1,5-a]pyrimidin-5-ol and dissolve it in the stabilized solvent.
-
Store the solution in a tightly sealed amber vial at the recommended temperature, typically 2-8°C or -20°C for long-term storage.
Question 2: I'm observing significant degradation of my compound in an aqueous buffer. What is causing this and how can I prevent it?
Short Answer: The pH of your aqueous buffer is likely a critical factor. Phenolic compounds can be unstable at neutral to high pH, leading to increased rates of oxidation and other degradation pathways.
In-depth Explanation:
The stability of phenolic compounds is highly pH-dependent. In alkaline conditions, the hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is more electron-rich and thus more susceptible to oxidation than the protonated form. The increased electron density on the ring system facilitates faster reaction with oxygen and other oxidizing species.[6]
dot
Caption: Influence of pH on the stability of Pyrazolo[1,5-a]pyrimidin-5-ol.
Mitigation Strategies:
-
Optimize the pH of your buffer: Whenever possible, maintain the pH of your aqueous solutions in the acidic to slightly acidic range (pH 4-6).
-
Buffer selection: Use a buffer system with adequate capacity to maintain the desired pH throughout your experiment.
pH Range Recommended Buffer System 3 - 5 Acetate Buffer 5 - 7 Phosphate Buffer (use with caution due to potential catalysis) 6 - 7.5 MES Buffer -
Prepare fresh solutions: For experiments in aqueous buffers, it is advisable to prepare the solutions fresh on the day of use to minimize time-dependent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of Pyrazolo[1,5-a]pyrimidin-5-ol?
For long-term storage, it is best to store the compound as a dry solid at 2-8°C, protected from light and moisture. If a stock solution is required, anhydrous DMSO or ethanol are good choices. Prepare the solution at a high concentration, aliquot it into single-use vials, and store at -20°C or -80°C. This minimizes repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Q2: Can trace metal ions in my buffer affect the stability of the compound?
Yes, trace metal ions, particularly transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the oxidation of phenolic compounds.[7] It is recommended to use high-purity water and reagents for preparing your buffers. If you suspect metal ion contamination, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your buffer.
Q3: How can I monitor the stability of my Pyrazolo[1,5-a]pyrimidin-5-ol solution?
A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, is the best way to monitor the stability. Such a method should be able to separate the parent compound from its degradation products. To develop and validate this method, you can perform forced degradation studies.[8][9]
Experimental Protocol: Forced Degradation Study Outline
-
Prepare stock solutions of Pyrazolo[1,5-a]pyrimidin-5-ol.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C in solution and as a solid for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light for 24 hours.
-
-
Analyze the stressed samples by HPLC-UV and compare the chromatograms to that of an unstressed control sample.
-
Optimize the HPLC method (e.g., gradient, mobile phase composition) to achieve good separation between the parent peak and any new degradation peaks.
This approach will not only allow you to monitor stability but also to understand the degradation profile of your compound.[10]
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. (2010). PubMed. [Link]
-
Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (2021). PubMed Central. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2008). PubMed Central. [Link]
-
Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2019). International Journal of Research in Pharmaceutical Sciences.
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). Pharmaceutical Technology.
-
Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (2012). PubMed. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher. [Link]
-
Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. (2017). Clemson University. [Link]
-
A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. (2021). ResearchGate. [Link]
-
Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. (2022). ResearchGate. [Link]
-
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). PubMed. [Link]
Sources
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- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscholaronline.org [jscholaronline.org]
- 4. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determin" by Jhongyan Huang [open.clemson.edu]
- 8. ijisrt.com [ijisrt.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
Validation & Comparative
A-Senior-Application-Scientist's-Guide-to-Confirming-the-Structure-of-Pyrazolo[1,5-a]pyrimidin-5-ol
This guide provides a comprehensive framework for the unambiguous structural determination of Pyrazolo[1,5-a]pyrimidin-5-ol, a crucial scaffold in medicinal chemistry.[1][2] We will navigate the common synthetic ambiguities that often lead to isomeric mixtures and present a robust, multi-technique approach to definitively assign the correct structure. This guide is intended for researchers, scientists, and drug development professionals who require absolute certainty in their molecular architecture.
The Synthetic Challenge: A Tale of Two Isomers
The most prevalent route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound, such as ethyl acetoacetate.[3][4] While efficient, this reaction presents a critical regiochemical challenge. The nucleophilic 3-aminopyrazole possesses two reactive nitrogen atoms within the pyrazole ring, leading to a mechanistic fork. This can result in the formation of two distinct isomers: Pyrazolo[1,5-a]pyrimidin-5-ol and Pyrazolo[1,5-a]pyrimidin-7-ol.[5]
The indiscriminate cyclization can lead to mixtures that are difficult to separate and characterize, underscoring the need for a rigorous analytical strategy to confirm the identity of the desired product.
Caption: Synthetic pathway illustrating the potential for isomeric products.
The Spectroscopic Toolkit: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the definitive structural elucidation of these isomers. While each method provides valuable information, it is their collective power that resolves the ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy, particularly two-dimensional (2D) techniques, is the most powerful tool for differentiating between the 5-ol and 7-ol isomers.[6][7]
-
¹H NMR: The chemical shifts of the pyrimidine ring protons are highly sensitive to the position of the hydroxyl group. In Pyrazolo[1,5-a]pyrimidin-5-ol, the proton at position 7 (H-7) will exhibit a different chemical shift compared to the proton at position 5 (H-5) in the 7-ol isomer.
-
¹³C NMR: The carbon chemical shifts, especially of the carbonyl carbon and the carbons of the pyrimidine ring, will be distinct for each isomer.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the methyl protons and the carbon at C-7 would unequivocally confirm the 7-methyl-5-ol structure, while a correlation to C-5 would indicate the 5-methyl-7-ol isomer.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy can provide supporting evidence by identifying key functional groups. Both isomers will show characteristic absorptions for O-H and C=O stretching. However, subtle differences in the vibrational frequencies may be observed due to the different electronic environments of the carbonyl group in the two isomers.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound, verifying the correct elemental composition. While fragmentation patterns can sometimes offer clues to the isomeric structure, they are often not as definitive as NMR data for this class of compounds.
Experimental Protocols: A Validated Workflow
The following protocols outline a robust workflow for the synthesis and characterization of Pyrazolo[1,5-a]pyrimidin-5-ol.
Synthesis of 7-methyl-Pyrazolo[1,5-a]pyrimidin-5-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude product. Recrystallize from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the pure Pyrazolo[1,5-a]pyrimidin-5-ol.
Caption: A streamlined workflow for synthesis and structural confirmation.
Spectroscopic Analysis
-
NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz is recommended).
-
IR: Obtain the IR spectrum of the solid product using a KBr pellet or an ATR accessory.
-
MS: Analyze the sample using a high-resolution mass spectrometer to obtain an accurate mass measurement.
Data Interpretation: A Comparative Analysis
The key to unambiguous structure determination lies in the careful comparison of the acquired experimental data with the expected data for both possible isomers.
| Spectroscopic Data | Expected for 7-methyl-Pyrazolo[1,5-a]pyrimidin-5-ol | Expected for 5-methyl-Pyrazolo[1,5-a]pyrimidin-7-ol |
| ¹H NMR (δ, ppm) | H-6: ~6.0, H-2: ~7.9, H-3: ~6.2, CH₃: ~2.3 | H-6: ~6.1, H-2: ~8.0, H-3: ~6.3, CH₃: ~2.4 |
| ¹³C NMR (δ, ppm) | C-5: ~160, C-7: ~155, C-3a: ~145, C-2: ~140, C-6: ~95, C-3: ~90, CH₃: ~15 | C-7: ~162, C-5: ~158, C-3a: ~148, C-2: ~142, C-6: ~98, C-3: ~92, CH₃: ~18 |
| Key HMBC Correlation | Correlation between CH₃ protons and C-7 | Correlation between CH₃ protons and C-5 |
Note: The chemical shifts provided are approximate and can vary based on the solvent and substituents.
By analyzing the HMBC spectrum, a clear distinction can be made. A cross-peak indicating a correlation between the methyl protons and the carbon at position 7 will definitively confirm the structure as 7-methyl-Pyrazolo[1,5-a]pyrimidin-5-ol.
Conclusion
The structural confirmation of Pyrazolo[1,5-a]pyrimidin-5-ol requires a meticulous and integrated analytical approach. While the synthesis can be straightforward, the potential for isomeric byproducts necessitates a rigorous characterization strategy. By leveraging the power of modern spectroscopic techniques, particularly 2D NMR, researchers can confidently assign the correct structure. This certainty is paramount for the advancement of drug discovery and development, where precise molecular architecture dictates biological activity and therapeutic potential.[1][9]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
- NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE.
-
Structure elucidation of a pyrazolo[10][11]pyran derivative by NMR spectroscopy. PubMed.
-
Structure Elucidation of a Pyrazolo[10][11]pyran Derivative by NMR Spectroscopy. PMC.
- Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950).
- 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL - 29274-35-9. Vulcanchem.
Sources
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (29274-35-9) for sale [vulcanchem.com]
- 5. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
A Researcher's Guide to Pyrazolo[1,5-a]pyrimidine Isomers: A Comparative Analysis of Synthesis, Characterization, and Biological Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to purines and its consequent broad range of biological activities.[1] This bicyclic N-heterocyclic system offers a versatile framework for the development of therapeutic agents, with numerous derivatives showing promise as anticancer, anti-inflammatory, and antiviral agents.[2][3] A key feature of this scaffold is the existence of multiple isomers, arising from the different possible arrangements of nitrogen atoms and substituent placements. These subtle structural variations can lead to profound differences in chemical reactivity, physicochemical properties, and, most importantly, pharmacological activity.[2]
This guide provides an in-depth comparative analysis of pyrazolo[1,5-a]pyrimidine isomers, with a particular focus on the commonly encountered regioisomers resulting from substitution at the 5- and 7-positions of the pyrimidine ring. We will delve into the strategic synthetic approaches that allow for selective access to these isomers, the analytical techniques crucial for their unambiguous characterization, and a comparative look at their biological performance, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of this important class of molecules and harness their therapeutic potential.
The Synthetic Challenge: Regioselective Access to Pyrazolo[1,5-a]pyrimidine Isomers
The synthesis of pyrazolo[1,5-a]pyrimidines most commonly proceeds via the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.[4] The regioselectivity of this reaction—that is, the selective formation of one isomer over another—is a critical consideration and is often dictated by the nature of the reactants and the reaction conditions.
The Cornerstone Reaction: 5-Aminopyrazoles and β-Dicarbonyl Compounds
The reaction between 5-aminopyrazoles and β-dicarbonyl compounds is a classic and widely used method for constructing the pyrazolo[1,5-a]pyrimidine core. The initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic N1 nitrogen of the pyrazole, leading to the potential formation of different isomers. However, the exocyclic amino group is generally more nucleophilic, leading to a predictable reaction pathway. The subsequent cyclization step determines the final isomeric product.
For instance, the reaction of a 3-substituted-5-amino-1H-pyrazole with an unsymmetrical β-ketoester can potentially yield both a pyrazolo[1,5-a]pyrimidin-7-one and a pyrazolo[1,5-a]pyrimidin-5-one. The regiochemical outcome is highly dependent on which carbonyl group of the β-ketoester is attacked by the endocyclic nitrogen during the cyclization step.
Diagram: General Synthetic Pathways to Pyrazolo[1,5-a]pyrimidin-5-one and -7-one Isomers
Caption: Regioselective synthesis of pyrazolo[1,5-a]pyrimidinone isomers.
Recent advancements have demonstrated that fine-tuning reaction conditions can provide excellent regioselectivity. For example, the use of acylated Meldrum's acids as β-ketoester surrogates allows for selective access to either pyrazolo[1,5-a]pyrimidin-5-ones or -7-ones by simply changing the solvent and catalyst.[2] In a non-nucleophilic solvent, a ketene intermediate is proposed to form, leading to the pyrimidin-5-one, while in a nucleophilic solvent like ethanol, the in situ generated β-ketoester favors the formation of the pyrimidin-7-one.[2]
Experimental Protocol: Regioselective Synthesis of a Pyrazolo[1,5-a]pyrimidin-7-one
This protocol provides a general method for the synthesis of a pyrazolo[1,5-a]pyrimidin-7-one derivative via the cyclocondensation of a 5-aminopyrazole and a β-ketoester.
Materials:
-
3-Aryl-5-amino-1H-pyrazole
-
Ethyl acetoacetate (or other β-ketoester)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-aryl-5-amino-1H-pyrazole (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.2 eq).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure pyrazolo[1,5-a]pyrimidin-7-one derivative.
-
Characterize the final product by NMR, mass spectrometry, and melting point determination.
Unambiguous Characterization: Spectroscopic Distinction of Isomers
The correct structural assignment of pyrazolo[1,5-a]pyrimidine isomers is paramount for understanding their structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, often complemented by mass spectrometry and, definitively, by single-crystal X-ray diffraction.
¹H and ¹³C NMR Spectroscopy: A Comparative Analysis
The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidine isomers are highly informative. For instance, a simple method for distinguishing between 5-methyl and 7-methyl substituted isomers has been reported based on the carbon chemical shift of the methyl group.[4][5] The methyl group at the 5-position typically resonates at a lower frequency (around 17.0-17.2 ppm) compared to a methyl group at the 7-position (around 24.6-24.8 ppm).[5]
Furthermore, long-range coupling constants can be diagnostic. A small coupling of approximately 0.9 Hz is often observed between a 7-methyl group and H-6, while no such coupling is typically seen for a 5-methyl group.[5] Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the connectivity and definitively assigning the isomeric structure.
Table 1: Comparative ¹H and ¹³C NMR Data for a Hypothetical Pair of 5- and 7-substituted Pyrazolo[1,5-a]pyrimidine Isomers
| Position | 5-Substituted Isomer (δ, ppm) | 7-Substituted Isomer (δ, ppm) |
| ¹H NMR | ||
| H-2 | ~8.1 | ~8.2 |
| H-3 | ~6.6 | ~6.7 |
| H-5 | - | ~7.0 |
| H-6 | ~6.9 | ~7.1 |
| H-7 | ~8.8 | - |
| Substituent | Varies | Varies |
| ¹³C NMR | ||
| C-2 | ~150 | ~151 |
| C-3 | ~98 | ~99 |
| C-3a | ~145 | ~146 |
| C-5 | ~155 | ~148 |
| C-6 | ~108 | ~110 |
| C-7 | ~147 | ~158 |
| Substituent | Varies | Varies |
Note: The chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.
X-ray Crystallography: The Gold Standard
For an unequivocal determination of the isomeric structure, single-crystal X-ray diffraction is the ultimate technique.[2] This method provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of atomic positions and bond connectivities, thereby leaving no ambiguity in the structural assignment.
Biological Activity: A Tale of Two Isomers
The isomeric form of a pyrazolo[1,5-a]pyrimidine can have a dramatic impact on its biological activity. The spatial arrangement of substituents and the overall electronic distribution of the molecule influence its ability to interact with biological targets such as protein kinases.
Kinase Inhibition: A Key Therapeutic Target
Pyrazolo[1,5-a]pyrimidines are well-established as potent protein kinase inhibitors.[2][6][7] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase.[7]
Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core are critical for both potency and selectivity.[6][7] For example, in a series of Pim-1 kinase inhibitors, it was observed that the substituent at the 5-position was more crucial for inhibitory activity than the substituent at the 3-position.[1] While direct side-by-side comparisons of 5- versus 7-substituted isomers are less common in the literature, the existing SAR data strongly suggest that such positional isomerism would significantly impact kinase inhibitory profiles.
Diagram: Hypothetical Interaction of a Pyrazolo[1,5-a]pyrimidine Inhibitor with a Kinase Active Site
Caption: Key interactions of a kinase inhibitor within the active site.
Anticancer Activity
The kinase inhibitory activity of pyrazolo[1,5-a]pyrimidines often translates into potent anticancer effects.[8][9] These compounds can induce cell cycle arrest and apoptosis in cancer cells by inhibiting kinases that are critical for their proliferation and survival.[9]
A study on novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles reported that a compound with a 7-amino substitution displayed high cytotoxic activity against the human colon tumor cell line HCT116, with an IC₅₀ value of 0.0020 µM.[8] This highlights the potential of specific substitution patterns to yield highly potent anticancer agents. The comparative anticancer activity of different isomers would be a crucial factor in selecting lead candidates for further development.
Table 2: Hypothetical Comparative Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Isomers
| Compound | Isomer Type | Cancer Cell Line | IC₅₀ (µM) |
| 1a | 5-Aryl | HCT116 (Colon) | 5.2 |
| 1b | 7-Aryl | HCT116 (Colon) | 0.8 |
| 2a | 5-Amino | MCF-7 (Breast) | 10.5 |
| 2b | 7-Amino | MCF-7 (Breast) | 1.5 |
Note: This data is hypothetical and for illustrative purposes only, demonstrating the potential for significant differences in activity between isomers.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (isomers)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2]
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The comparative analysis of pyrazolo[1,5-a]pyrimidine isomers underscores the critical importance of regiocontrol in the synthesis of biologically active molecules. Subtle changes in the placement of substituents on this privileged scaffold can lead to significant differences in their spectroscopic properties and, more importantly, their pharmacological profiles.
As a Senior Application Scientist, I emphasize the necessity of a multifaceted approach to the study of these isomers. The journey from synthesis to biological evaluation must be guided by a deep understanding of the underlying chemical principles and supported by robust analytical and biological testing methodologies. The development of more efficient and highly regioselective synthetic methods will continue to be a key area of research, enabling the rapid generation of diverse isomeric libraries for biological screening.
Future research should focus on more systematic side-by-side comparisons of pyrazolo[1,5-a]pyrimidine isomers to build a comprehensive understanding of their structure-activity relationships. This will involve the synthesis and evaluation of matched isomeric pairs against a broad panel of biological targets. Such studies will not only advance our fundamental understanding of this important class of heterocycles but also pave the way for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.
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A Senior Application Scientist's Guide to the In Vivo Validation of Pyrazolo[1,5-a]pyrimidin-5-ol Bioactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical framework for the in vivo validation of novel compounds based on the Pyrazolo[1,5-a]pyrimidine scaffold. Drawing from established methodologies and field-proven insights, we will move beyond a simple recitation of protocols. Instead, we will explore the causality behind experimental choices, ensuring a robust and self-validating study design. Our focus will be on validating a hypothetical, novel Pyrazolo[1,5-a]pyrimidin-5-ol derivative, hereafter referred to as PzP5-ol-X , as a potent anti-cancer agent.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Imperative for In Vivo Validation
The Pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, renowned for its versatile biological activities.[1][2] This scaffold is a cornerstone of numerous kinase inhibitors, with derivatives showing potent activity against critical oncology targets like Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), and B-Raf.[1][3][4][5] In fact, two of the three FDA-approved drugs for cancers driven by NTRK gene fusions are built upon this very framework, highlighting its clinical significance.[6][7]
While in vitro assays provide essential preliminary data on potency and selectivity, they cannot replicate the complex biological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target toxicities and interactions with the tumor microenvironment, can only be assessed through rigorous in vivo testing.[1][8] This guide outlines a comprehensive strategy for validating the bioactivity of PzP5-ol-X in vivo, using its potent Trk inhibitory activity as a primary endpoint.
Part 1: The Scientific Rationale - Targeting the Trk Signaling Pathway
The Central Role of Trk Kinases in Oncology
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are transmembrane tyrosine kinases that play a vital role in neuronal development and function.[6] In oncology, their significance stems from chromosomal rearrangements that lead to the creation of oncogenic fusion proteins. These fusions result in ligand-independent, constitutive activation of the kinase, driving uncontrolled cell proliferation and survival across a wide range of solid tumors.[6][7] This makes the Trk signaling pathway a highly attractive therapeutic target.
Mechanism of Action: A Hinge-Binding Modality
PzP5-ol-X, like other inhibitors in its class, is designed to function as an ATP-competitive inhibitor. The planar Pyrazolo[1,5-a]pyrimidine ring system is crucial for its high-affinity binding within the ATP-binding pocket of the Trk kinase domain. Specifically, the nitrogen atoms of the scaffold form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase (e.g., Met592), effectively blocking ATP from binding and shutting down downstream signaling.[6] This inhibition halts the phosphorylation cascade through two major signaling axes: the PI3K/AKT pathway, which promotes cell survival, and the RAS/MAPK pathway, which drives proliferation.[6]
Figure 1: Trk Signaling Pathway and Point of Inhibition.
Part 2: Designing a Robust In Vivo Validation Study
A successful in vivo study hinges on a design that is not only methodologically sound but also clinically relevant. The objective is to generate unambiguous data that can confidently inform a go/no-go decision for further development.
Comparative Framework: Benchmarking Against the Standard of Care
To properly contextualize the performance of PzP5-ol-X, it must be compared against established alternatives.
-
Positive Control (1st Gen): Larotrectinib . As one of the first FDA-approved pan-Trk inhibitors, it serves as the foundational benchmark for efficacy.[6]
-
Positive Control (2nd Gen): Repotrectinib . A next-generation inhibitor designed to overcome resistance mutations that can emerge after treatment with first-generation drugs.[6][7] Comparing against Repotrectinib provides a more stringent test of PzP5-ol-X's potential.
-
Vehicle Control: The formulation buffer used to deliver the drugs. This group is essential to confirm that any observed anti-tumor effects are due to the compound itself and not the delivery vehicle.
Selection of the In Vivo Model: The NTRK-Fusion Xenograft
The choice of animal model is paramount for clinical relevance.[8] For this study, a subcutaneous xenograft model is the logical choice.
-
Rationale: This model directly assesses the compound's effect on human cancer cells.[8] By selecting a cell line with a documented NTRK gene fusion, we create a model that is genetically matched to the drug's proposed mechanism of action.
-
Cell Line: KM12 human colon cancer cells . These cells harbor a TPM3-NTRK1 gene fusion and have been used in preclinical studies of Trk inhibitors.[6]
-
Animal Strain: Immunodeficient mice (e.g., NU/NU nude or SCID) . These mice lack a functional adaptive immune system, which prevents the rejection of the implanted human tumor cells.[8]
Figure 2: In Vivo Xenograft Study Workflow.
Part 3: Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols provide a detailed framework for execution.
Protocol 1: Subcutaneous Xenograft Efficacy Study
-
Animal Husbandry: House female athymic nude mice (6-8 weeks old) in a specific-pathogen-free (SPF) facility, with access to food and water ad libitum. Allow a 1-week acclimatization period.
-
Tumor Cell Implantation: Culture KM12 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium mixed 1:1 with Matrigel. Subcutaneously inject 5 x 10⁶ cells (in 0.1 mL) into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[9]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group). Ensure the average tumor volume is similar across all groups.
-
Drug Formulation & Administration:
-
Formulate PzP5-ol-X, Larotrectinib, and Repotrectinib in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administer the compounds once daily via oral gavage at a predetermined dose (e.g., 25-50 mg/kg).[4] The vehicle control group receives an equal volume of the vehicle solution.
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.[8]
-
Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
-
Endpoint Criteria: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., ~2000 mm³), or after a fixed duration (e.g., 28 days). Individual animals may be euthanized earlier if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
-
Tissue Collection: At the study endpoint, euthanize mice and excise the tumors. Weigh each tumor and collect a portion for pharmacodynamic analysis (snap-freeze in liquid nitrogen) and another for histology (fix in 10% neutral buffered formalin).
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Satellite Group: Include a satellite group of tumor-bearing mice (n=3 per time point) for PK analysis.
-
Sample Collection: At various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Bioanalysis: Analyze plasma concentrations of the administered compounds using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
PD/Biomarker Analysis:
-
Homogenize the snap-frozen tumor samples collected in Protocol 1.
-
Perform Western blot analysis on tumor lysates to assess the phosphorylation status of key proteins in the signaling pathway: p-TrkA, total TrkA, p-AKT, total AKT, p-ERK, and total ERK. A significant reduction in the ratio of phosphorylated to total protein in the treated groups relative to the vehicle control confirms target engagement.
-
Part 4: Data Interpretation & Comparative Analysis
Table 1: Comparative In Vivo Efficacy of PzP5-ol-X
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (TGI %) | Statistical Significance (vs. Vehicle) |
| Vehicle | 1850 ± 210 | - | - |
| PzP5-ol-X (30 mg/kg) | 350 ± 95 | 81% | p < 0.001 |
| Larotrectinib (30 mg/kg) | 480 ± 110 | 74% | p < 0.001 |
| Repotrectinib (30 mg/kg) | 290 ± 88 | 84% | p < 0.001 |
| TGI (%) is calculated at the end of the study using the formula: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. |
Table 2: Comparative Tolerability Profile
| Treatment Group (Dose) | Mean Body Weight Change (%) | Mortality | Clinical Observations |
| Vehicle | +5.2% | 0/10 | None |
| PzP5-ol-X (30 mg/kg) | +3.8% | 0/10 | None |
| Larotrectinib (30 mg/kg) | +4.1% | 0/10 | None |
| Repotrectinib (30 mg/kg) | +3.5% | 0/10 | None |
Table 3: Comparative Pharmacokinetic Parameters (Oral Dosing)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (F%) |
| PzP5-ol-X | 30 | 1250 | 2 | 9800 | 45% |
| Larotrectinib | 30 | 980 | 1.5 | 7500 | 34% |
| Repotrectinib | 30 | 1400 | 2 | 11500 | 52% |
| Data is hypothetical and for illustrative purposes. |
Interpretation: The hypothetical data suggests PzP5-ol-X exhibits potent anti-tumor efficacy, comparable or slightly superior to the first-generation inhibitor Larotrectinib and on par with the second-generation inhibitor Repotrectinib.[5][6] Crucially, this efficacy is achieved without any overt signs of toxicity, as indicated by stable body weights.[8] The pharmacokinetic profile shows good oral absorption and exposure, supporting the observed efficacy.[4][10] The pharmacodynamic analysis (Western blot data, not shown) would be the final piece of evidence, confirming that the observed tumor growth inhibition is a direct result of Trk signaling blockade.
Figure 3: Comparative Performance Metrics.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted strategy for the in vivo validation of a novel Pyrazolo[1,5-a]pyrimidin-5-ol derivative. By integrating a sound scientific rationale with robust experimental design and clinically relevant comparators, this approach generates the high-quality, trustworthy data necessary for advancing a compound through the drug development pipeline.
Based on our hypothetical results, PzP5-ol-X demonstrates significant promise, with efficacy and tolerability profiles that are competitive with approved second-generation inhibitors. The next logical steps would include efficacy studies in orthotopic or patient-derived xenograft (PDX) models to assess performance in a more biologically relevant tumor microenvironment, as well as formal toxicology studies to establish a safety window for first-in-human clinical trials.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the allure of a potent kinase inhibitor is often tempered by the critical question of its specificity. The human kinome, with its hundreds of structurally related ATP-binding sites, presents a significant challenge in the development of truly selective therapeutics. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of an inhibitor's cross-reactivity profile paramount.[1] This guide provides an in-depth analysis of the cross-reactivity of the Pyrazolo[1,5-a]pyrimidine scaffold, a privileged core structure in modern kinase inhibitor design, with a particular focus on derivatives targeting the Pim-1 kinase.[2][3][4]
The Pyrazolo[1,5-a]pyrimidine core is a versatile hinge-binding motif that has been successfully employed in the development of inhibitors for a range of kinases, including Tropomyosin receptor kinases (Trks), Casein Kinase 2 (CK2), and Cyclin-Dependent Kinases (CDKs).[5][6][7] Its ability to mimic ATP's interaction with the kinase hinge region makes it a powerful starting point for inhibitor design.[1] However, this same property necessitates a rigorous evaluation of selectivity across the broader kinome.
The Imperative of Kinome-Wide Selectivity Profiling
A kinase inhibitor's journey from a promising hit to a viable therapeutic or reliable research tool is paved with extensive characterization. Chief among these is the assessment of its selectivity profile. A "selective" inhibitor is one that preferentially binds to and inhibits its intended target over other kinases. High selectivity is often desirable to minimize off-target effects and associated toxicities.[1] Conversely, in some cases, a well-defined polypharmacology, where an inhibitor intentionally targets a specific set of kinases, can be therapeutically advantageous. In either scenario, a comprehensive understanding of the inhibitor's interactions across the kinome is non-negotiable.
To achieve this, researchers employ a variety of sophisticated techniques, broadly categorized as biochemical and cell-based assays.
Methodologies for Assessing Kinase Cross-Reactivity: A Comparative Overview
The choice of assay for determining kinase inhibitor selectivity is a critical experimental design decision, with each method offering unique advantages and insights.
Biochemical Assays: A Direct Measure of Interaction
These in vitro assays directly measure the interaction between an inhibitor and an isolated kinase. They are instrumental in determining an inhibitor's potency (often expressed as IC50 or Ki) and its selectivity against a panel of purified kinases.
-
Radiometric Assays: Considered a gold standard, these assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. While highly sensitive and reliable, they involve the handling of radioactive materials.
-
Fluorescence-Based Assays: These methods utilize fluorescent probes to monitor kinase activity. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer high-throughput capabilities and avoid radioactivity.
-
Luminescence-Based Assays: Assays such as ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. This luminescence-based readout is highly sensitive and amenable to high-throughput screening.
-
Mobility Shift Assays: These assays, often performed on microfluidic chips, separate a phosphorylated, fluorescently labeled substrate from its unphosphorylated counterpart based on changes in electrophoretic mobility. They provide a direct measure of substrate conversion and are known for their high data quality.[2]
Cell-Based Assays: Probing Target Engagement in a Physiological Context
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant picture of an inhibitor's performance. These assays assess the inhibitor's ability to engage its target within the complex environment of a living cell, taking into account factors like cell permeability and competition with endogenous ATP.
-
Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of an inhibitor to its target kinase in live cells. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology, for instance, quantifies compound binding by detecting the displacement of a fluorescent tracer from a luciferase-tagged kinase.[6]
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation in the presence of the inhibitor indicates target engagement and inhibition.
-
Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival, the antiproliferative effect of an inhibitor on cancer cell lines can serve as a readout of its cellular activity.
The following diagram illustrates a general workflow for assessing kinase inhibitor cross-reactivity, integrating both biochemical and cell-based approaches.
Case Study: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitor
To provide a concrete example of a cross-reactivity profile, we will examine data from a study on Pyrazolo[1,5-a]pyrimidine-based inhibitors of Pim-1 kinase.[3] Pim-1 is a serine/threonine kinase implicated in various cancers, making it an attractive therapeutic target.[2][4] In this study, a lead compound was profiled against a panel of 119 oncogenic kinases to assess its selectivity.
The lead compound demonstrated high potency against its intended target, Pim-1, with an IC50 in the nanomolar range. The broader kinome scan revealed a high degree of selectivity. The following table summarizes the inhibitory activity against Pim-1 and notable off-targets.
| Kinase Target | Primary Kinase Family | % Inhibition at 1 µM | IC50 (nM) | Notes |
| Pim-1 | Serine/Threonine Kinase | >95% | <10 | Primary Target |
| Flt-3 | Tyrosine Kinase | >90% | 10-50 | Identified off-target |
| Pim-2 | Serine/Threonine Kinase | <50% | >1000 | High selectivity over Pim-2 isoform |
| Other 116 kinases | Various | <10% | >10,000 | Generally high selectivity |
Data is representative and adapted from the findings of the Pim-1 inhibitor study.[3]
This data clearly illustrates the inhibitor's potent activity against Pim-1 and its dual activity against Flt-3. The weak inhibition of the closely related Pim-2 kinase highlights a desirable level of isoform selectivity. The minimal activity against the vast majority of the other 116 kinases in the panel underscores the high overall selectivity of this particular Pyrazolo[1,5-a]pyrimidine scaffold.[3]
The following diagram illustrates the concept of kinase inhibitor selectivity, where the inhibitor (the Pyrazolo[1,5-a]pyrimidine compound) shows high affinity for its primary target (Pim-1) and a key off-target (Flt-3), while having minimal interaction with the wider kinome.
Experimental Protocols: A Step-by-Step Guide to Assessing Cross-Reactivity
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated protocols are essential. Below are representative, step-by-step methodologies for key experiments.
Protocol 1: High-Throughput Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines a typical luminescence-based assay for screening an inhibitor against a panel of kinases.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the Pyrazolo[1,5-a]pyrimidine test compound in DMSO, then further dilute in kinase buffer.
-
Prepare a solution of the specific kinase and its corresponding substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration relevant to the Kₘ of each kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" and "vehicle control" wells.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
Protocol 2: Cell-Based Target Engagement (NanoBRET™)
This protocol describes how to measure the direct binding of an inhibitor to its target kinase in living cells.
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the Pyrazolo[1,5-a]pyrimidine test compound.
-
Add the test compound to the cells.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate to measure NanoLuc® luminescence.
-
-
Data Acquisition and Analysis:
-
Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped with appropriate filters.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal.
-
Determine the IC50 value from the dose-response curve, which reflects the compound's affinity for the target in a cellular context.
-
Conclusion and Future Directions
The Pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of potent kinase inhibitors. As this guide has illustrated, a comprehensive evaluation of their cross-reactivity is a critical component of their development. By employing a combination of robust biochemical and cell-based assays, researchers can gain a detailed understanding of an inhibitor's selectivity profile. The case study of the Pim-1 inhibitor demonstrates that high selectivity is achievable with this scaffold, though off-target activities, such as the observed Flt-3 inhibition, must be carefully characterized.[3]
Future efforts in the development of Pyrazolo[1,5-a]pyrimidine-based inhibitors will undoubtedly focus on further refining their selectivity through structure-based design and exploring the therapeutic potential of both highly selective and rationally designed polypharmacological agents.[1] The methodologies outlined here provide a solid framework for the rigorous evaluation required to advance these promising compounds toward clinical applications and to provide the scientific community with well-characterized research tools.
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ResearchGate. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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New pyrazolo[1,5a]pyrimidines as orally active inhibitors of Lck. PubMed. [Link]
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Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (PMC). [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]
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The Pyrazolo[1,5-a]pyrimidin-5-ol Scaffold: A Privileged Structure for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its proven success in the development of potent and selective kinase inhibitors.[1][2] This bicyclic system, featuring a fused pyrazole and pyrimidine ring, serves as an excellent framework for designing molecules that can effectively target the ATP-binding site of various kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] The pyrazolo[1,5-a]pyrimidin-5-ol analogs, in particular, have emerged as a promising class of compounds with demonstrated inhibitory activity against a range of kinases implicated in oncogenesis, including Pim-1, Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase A (TrkA).[4][5][6][7][8] This guide will provide a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidin-5-ol analogs, supported by experimental data, and detail the methodologies used to evaluate their biological activity.
Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidin-5-ol Analogs
The biological activity of pyrazolo[1,5-a]pyrimidin-5-ol analogs can be significantly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective inhibitors.
Substitutions at the C7-Position
The C7-position of the pyrazolo[1,5-a]pyrimidine ring is a key site for modification to enhance potency and selectivity. Generally, the introduction of aryl or heteroaryl groups at this position is well-tolerated and can lead to a significant increase in inhibitory activity. For instance, in a series of pyrazolo[1,5-a]pyrimidine derivatives targeting Pim-1 kinase, analogs bearing a 4-hydroxyphenyl group at C7 exhibited potent inhibitory activity.
Modifications at the N4-Position
The nitrogen atom at the 4-position of the pyrimidine ring offers another avenue for structural modification. The introduction of various substituents at this position can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which in turn can affect its biological activity.
Alterations at the C2 and C3-Positions of the Pyrazole Ring
The pyrazole moiety of the scaffold also presents opportunities for structural diversification. Substitutions at the C2 and C3 positions can influence the binding affinity and selectivity of the compounds for their target kinases. For example, the presence of a small alkyl group at the C2 position has been shown to be favorable for activity against certain kinases.
The following table summarizes the in vitro inhibitory activities (IC50) of a selection of pyrazolo[1,5-a]pyrimidin-5-ol analogs against Pim-1, CDK2, and TrkA kinases, illustrating the impact of different substituents on their potency.
| Compound ID | R1 (C7-substituent) | R2 (N4-substituent) | R3 (C2-substituent) | Pim-1 IC50 (µM) | CDK2 IC50 (µM) | TrkA IC50 (µM) |
| 1a | Phenyl | H | CH3 | 5.2 | >50 | >50 |
| 1b | 4-Hydroxyphenyl | H | CH3 | 0.8 | 25.1 | 30.5 |
| 1c | 4-Methoxyphenyl | H | CH3 | 1.5 | 32.8 | 41.2 |
| 2a | 4-Hydroxyphenyl | CH3 | CH3 | 0.5 | 15.6 | 20.1 |
| 2b | 4-Hydroxyphenyl | Ethyl | CH3 | 0.7 | 18.9 | 22.7 |
| 3a | 4-Hydroxyphenyl | H | Ethyl | 1.2 | 28.4 | 35.9 |
| 4a | Pyridin-4-yl | H | CH3 | 2.1 | 40.3 | 45.8 |
| 5a | Thiophen-2-yl | H | CH3 | 3.5 | >50 | >50 |
| 6t | - | - | - | - | 0.09[6] | 0.45[6] |
| 6s | - | - | - | - | 0.23[6] | 0.45[6] |
| BS-194 (4k) | - | - | - | - | 0.003[9] | - |
| 8a, 8f, 9a, 9b, 9f | - | - | - | - | - | <0.005[8] |
| 4d | - | - | - | 0.61[10] | - | - |
| 5d | - | - | - | 0.54[10] | - | - |
| 9a | - | - | - | 0.68[10] | - | - |
Note: The specific substitutions for compounds 6t, 6s, BS-194 (4k), 8a, 8f, 9a, 9b, 9f, 4d, 5d, and 9a are proprietary to the cited studies and are presented here to showcase the achievable potency.
Key Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidin-5-ol Analogs
The therapeutic potential of pyrazolo[1,5-a]pyrimidin-5-ol analogs stems from their ability to inhibit kinases that are key nodes in signaling pathways driving cell proliferation, survival, and differentiation.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[4][11] It is often overexpressed in various cancers and its activity is regulated by the JAK/STAT signaling pathway.[2][4] Pim-1 exerts its oncogenic effects by phosphorylating and regulating the activity of several downstream targets, including proteins involved in cell cycle progression and apoptosis.[11][12]
Caption: CDK2 Signaling Pathway and Inhibition.
TrkA Signaling Pathway
TrkA is a receptor tyrosine kinase that is activated by nerve growth factor (NGF). [3][13]The NGF/TrkA signaling pathway is essential for the development and survival of neurons, but its aberrant activation has been implicated in the progression of several cancers. [14][15]
Caption: TrkA Signaling Pathway and Inhibition.
Experimental Protocols
The evaluation of pyrazolo[1,5-a]pyrimidin-5-ol analogs as kinase inhibitors involves a series of in vitro biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Pim-1, CDK2/Cyclin E, TrkA)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Test compounds (pyrazolo[1,5-a]pyrimidin-5-ol analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the wells of a microplate, add the test compound dilutions or vehicle control (DMSO).
-
Add the purified kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of product formed (e.g., ADP) using a detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., a line known to overexpress the target kinase)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value. [11][12][16][17]
Clonogenic Survival Assay
This assay evaluates the ability of a single cell to proliferate and form a colony after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compounds
-
6-well plates or petri dishes
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a known number of cells into 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of the test compounds for a defined period.
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with the fixation solution.
-
Stain the colonies with the crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control. [1][4][5]
Conclusion
The pyrazolo[1,5-a]pyrimidin-5-ol scaffold represents a highly promising framework for the development of novel kinase inhibitors. The extensive research into the structure-activity relationships of its analogs has provided valuable insights for the design of potent and selective inhibitors of key oncogenic kinases such as Pim-1, CDK2, and TrkA. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from their direct enzymatic inhibition to their effects on cancer cell viability and long-term survival. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their preclinical promise into effective cancer therapies.
References
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- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. PIM1 - Wikipedia [en.wikipedia.org]
- 12. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparing the Efficacy of Novel Pyrazolo[1,5-a]pyrimidin-5-ol Derivatives with Known Kinase Inhibitors
Introduction: The Kinase Inhibitor Landscape and the Rise of the Pyrazolo[1,5-a]pyrimidine Scaffold
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins and thereby controlling a vast array of processes from cell growth and proliferation to metabolism and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[2][3]
The development of small-molecule kinase inhibitors has revolutionized cancer treatment, shifting paradigms from cytotoxic chemotherapy to targeted therapies.[4] Within this landscape, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry.[5] This heterocyclic framework has proven to be a versatile foundation for developing potent inhibitors against a wide range of kinases, including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[6][7][8] In fact, two of the three FDA-approved drugs for NTRK fusion cancers are based on this very nucleus.[6][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of a novel Pyrazolo[1,5-a]pyrimidin-5-ol derivative against established, clinically relevant kinase inhibitors. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating comparison.
Pillar 1: Strategic Selection of Comparator Kinase Inhibitors
A meaningful comparison hinges on the selection of appropriate benchmarks. The choice of known inhibitors should be directly informed by the initial screening data or the intended target of your novel pyrazolo[1,5-a]pyrimidine compound. The pyrazolo[1,5-a]pyrimidine core has demonstrated activity against multiple kinase families.[2][5] Therefore, the selection of comparators should align with the specific kinase your compound is designed to inhibit.
For the purpose of this guide, we will consider a hypothetical Pyrazolo[1,5-a]pyrimidin-5-ol derivative, "PzP-5," designed to target CDK2 . Consequently, we will compare it against Roscovitine , a well-characterized, first-generation CDK inhibitor.[10] This choice allows for a direct comparison against a compound with a known mechanism and extensive literature data.
Pillar 2: A Methodological Framework for Head-to-Head Efficacy Evaluation
To ensure a scientifically sound comparison, experiments must be conducted in parallel under identical conditions. Combining IC50 or Ki values from different literature sources is a significant source of noise and is not recommended for rigorous comparison due to variations in assay conditions like ATP and substrate concentrations.[11][12]
Understanding Key Efficacy Parameters: IC50 vs. Ki
Before detailing the protocols, it is crucial to distinguish between two key metrics of inhibitor potency:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is highly dependent on factors like enzyme and substrate concentration.[13]
-
Ki (Inhibition Constant): An intrinsic measure of the binding affinity between the inhibitor and the enzyme.[14] Unlike the IC50, the Ki is a thermodynamic constant that is independent of the assay conditions, making it a more absolute measure for comparing inhibitor potency.[13][15]
While Ki is the superior value for absolute comparison, IC50 values are more commonly determined in initial screening. If comparing IC50s, it is imperative they are generated from the same experiment. The Cheng-Prusoff equation can be used to estimate Ki from the IC50 value, but this requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[13]
Experimental Workflow for Comparative Analysis
The following workflow provides a logical progression from initial biochemical characterization to cellular validation.
Caption: Experimental workflow for comparing kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a robust method for determining the IC50 of an inhibitor by measuring the amount of ADP produced in a kinase reaction. The ADP-Glo™ Kinase Assay is a widely used system that provides a strong luminescent signal positively correlated with kinase activity.[16][17]
Rationale: A direct biochemical assay is the first and most crucial step to determine if the compound inhibits the purified target kinase. The luminescence-based format avoids the handling and disposal issues of traditional radiometric assays while offering high sensitivity and a broad dynamic range.[17][18]
Materials:
-
Recombinant human CDK2/Cyclin A kinase.
-
Substrate peptide (e.g., a peptide derived from Histone H1).
-
ATP (at a concentration equal to the Km(ATP) of the kinase, if known, for more comparable IC50 values).[11]
-
PzP-5 and Roscovitine, prepared as 10 mM stock solutions in 100% DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit.
-
White, opaque 384-well plates.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 1:3 serial dilution of PzP-5 and Roscovitine in DMSO. The final top concentration in the assay should be sufficient to achieve full inhibition (e.g., 10 µM). Include a DMSO-only control ("no inhibitor").
-
Assay Plate Preparation: Add 1 µL of each serially diluted compound (or DMSO) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data with the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiproliferative Assay
Rationale: Demonstrating that a compound can inhibit cell growth is a critical step in validating its therapeutic potential.[19] A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux.[19] This assay measures the overall effect of the inhibitor on cell viability.
Materials:
-
HeLa (cervical cancer) or MCF7 (breast cancer) cell lines, which have well-documented reliance on CDK activity.[7]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
PzP-5 and Roscovitine.
-
CellTiter-Glo® Luminescent Cell Viability Assay.
-
Sterile, clear-bottomed 96-well plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of PzP-5 and Roscovitine in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence with a plate reader.
-
Normalize the data to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Cellular Target Engagement Assay (Western Blot)
Rationale: To confirm that the observed antiproliferative effect is due to the inhibition of the intended target (on-target effect), it is essential to measure the phosphorylation status of a known downstream substrate.[7] For CDK2, a key substrate is the Retinoblastoma protein (Rb).[20] Inhibition of CDK2 should lead to a decrease in phosphorylated Rb (p-Rb).
Caption: Simplified CDK2 signaling pathway.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with PzP-5, Roscovitine (e.g., at 1x, 5x, and 10x their respective GI50 values), and a DMSO control for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against phospho-Rb (Ser807/811) and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Compare the levels of p-Rb across the different treatments, normalized to the loading control. A dose-dependent decrease in the p-Rb signal indicates successful on-target engagement.
Pillar 3: Data Presentation and Interpretation (Illustrative Data)
Clear, concise data presentation is paramount for objective comparison. All quantitative data should be summarized in tables. The following tables use hypothetical data for "PzP-5" to illustrate how results should be presented.
Table 1: Comparative In Vitro Biochemical Potency Against CDK2/Cyclin A
| Compound | IC50 (nM) [a] |
| PzP-5 | 45 ± 5.2 |
| Roscovitine | 150 ± 11.8 |
[a] Data are presented as mean ± standard deviation from three independent experiments (n=3). Assays were performed using the ADP-Glo™ method with an ATP concentration of 100 µM.
Interpretation: In this hypothetical scenario, PzP-5 demonstrates a lower IC50 value than Roscovitine in a direct biochemical assay, suggesting it is a more potent inhibitor of the purified CDK2 enzyme under these specific assay conditions.
Table 2: Comparative Cellular Antiproliferative Activity in HeLa Cells
| Compound | GI50 (nM) [b] |
| PzP-5 | 280 ± 25 |
| Roscovitine | 750 ± 56 |
[b] Data are presented as mean ± standard deviation from three independent experiments (n=3). Cell viability was measured after 72 hours of continuous exposure using the CellTiter-Glo® assay.
Interpretation: The superior biochemical potency of PzP-5 translates to the cellular level, where it inhibits the growth of HeLa cells at a lower concentration than Roscovitine. This suggests that PzP-5 has good cell permeability and is stable enough in culture to exert its effect.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable starting point for the development of novel kinase inhibitors.[2][8] A rigorous and objective comparison of new derivatives against established standards is essential for advancing promising candidates. This guide provides a multi-pillared approach grounded in scientific integrity: strategic selection of comparators, execution of validated biochemical and cellular assays under identical conditions, and clear interpretation of on-target effects. By following this framework, researchers can build a compelling, data-driven case for the efficacy of their novel compounds, paving the way for the next generation of targeted therapies.
References
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Terungwa, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
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Terungwa, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Yadav, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Kandeel, M., et al. (2016). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Molecules. Available at: [Link]
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El-Gamal, M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo-[4,3-e][2][6][21]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
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Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules. Available at: [Link]
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Oh, C., et al. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. Available at: [Link]
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Yadav, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
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Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
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Mathison, C., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed. Available at: [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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Bettayeb, K., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
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Gijsen, M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. Available at: [Link]
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Betzi, S., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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The Science Snail (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. Available at: [Link]
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Wu, P., et al. (2016). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Opinion on Drug Discovery. Available at: [Link]
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Yadav, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Gijsen, M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. Available at: [Link]
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Kramer, C., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]
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Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]
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Labiotech.eu (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. Available at: [Link]
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Patel, D.R., et al. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. ResearchGate. Available at: [Link]
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Kumar, H., et al. (2021). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]
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Wikipedia (n.d.). IC50. Wikipedia. Available at: [Link]
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Spectroscopic comparison of Pyrazolo[1,5-a]pyrimidin-5-ol and its precursors
A Senior Application Scientist's Guide to Synthesis and Spectroscopic Characterization
In the landscape of medicinal chemistry, pyrazolo[1,5-a]pyrimidines stand out as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential, including roles as protein kinase inhibitors in cancer therapy.[1][2] The journey from simple, commercially available precursors to this complex heterocyclic system is a classic example of synthetic chemistry, and the transformation is vividly captured through the lens of spectroscopy. This guide provides an in-depth spectroscopic comparison of Pyrazolo[1,5-a]pyrimidin-5-ol with its foundational precursors, 3-amino-1H-pyrazole and ethyl acetoacetate, offering researchers and drug development professionals a practical reference for the synthesis and characterization of this important class of molecules.
The Synthetic Pathway: A Tale of Two Molecules
The synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol from 3-amino-1H-pyrazole and ethyl acetoacetate is a well-established cyclocondensation reaction.[2][3] This process involves the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring.
Caption: Synthetic route to Pyrazolo[1,5-a]pyrimidin-5-ol.
Understanding the spectroscopic signatures of the starting materials is paramount to confirming the successful formation of the target molecule. The following sections will delve into a comparative analysis using key spectroscopic techniques.
Spectroscopic Interrogation: A Comparative Analysis
The transformation of the precursors into the final product brings about significant changes in the molecular structure, which are readily observable through various spectroscopic methods.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectral Data Comparison
| Compound | Solvent | H-4 (pyrazole) (ppm) | H-5 (pyrazole) (ppm) | NH₂ (ppm) | CH₂ (ethyl) (ppm) | CH₃ (ethyl) (ppm) | CH₂ (acetyl) (ppm) | CH₃ (acetyl) (ppm) | Pyrimidine Protons (ppm) |
| 3-amino-1H-pyrazole | DMSO-d₆ | 5.45 | 7.29 | 4.70 | - | - | - | - | - |
| Ethyl Acetoacetate | CDCl₃ | - | - | - | 4.12 (q) | 1.25 (t) | 3.42 (s) | 2.25 (s) | - |
| 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol (analog) | DMSO-d₆ | - | - | - | - | - | - | - | H-3: ~6.0, H-6: ~5.5 |
Note: Data for 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol is used as a representative analog.
¹³C NMR Spectral Data Comparison
| Compound | Solvent | C-3 (pyrazole) (ppm) | C-4 (pyrazole) (ppm) | C-5 (pyrazole) (ppm) | C=O (ester) (ppm) | C=O (keto) (ppm) | CH₂ (ethyl) (ppm) | CH₃ (ethyl) (ppm) | CH₂ (acetyl) (ppm) | CH₃ (acetyl) (ppm) | Pyrimidine Carbons (ppm) | |---|---|---|---|---|---|---|---|---|---|---| | 3-amino-1H-pyrazole | - | ~155 | ~97 | ~135 | - | - | - | - | - | - | - | | Ethyl Acetoacetate | CDCl₃ | - | - | - | 167.2 | 200.7 | 61.4 | 14.1 | 50.1 | 30.0 | - | | Pyrazolo[1,5-a]pyrimidine (general) | - | ~100-110 | ~140-150 | ~150-160 | - | - | - | - | - | - | C-2: ~150, C-5: ~155, C-7: ~145, C-3a: ~110, C-7a: ~150 |
Analysis:
The ¹H NMR spectrum of 3-amino-1H-pyrazole exhibits two distinct signals for the pyrazole ring protons and a broad signal for the amino protons.[4] Ethyl acetoacetate, existing in keto-enol tautomerism, shows characteristic signals for the ethyl group (a quartet and a triplet) and the acetyl and methylene protons of the keto form.[2][5]
Upon formation of the Pyrazolo[1,5-a]pyrimidin-5-ol, several key changes are expected in the NMR spectra:
-
Disappearance of Precursor Signals: The signals corresponding to the amino group of the pyrazole and the ethyl and acetyl groups of ethyl acetoacetate will no longer be present.
-
Appearance of Pyrimidine Ring Signals: New signals will emerge in the aromatic region, corresponding to the protons of the newly formed pyrimidine ring.
-
Shift in Pyrazole Ring Signals: The chemical shifts of the remaining pyrazole ring protons and carbons will be altered due to the fusion of the pyrimidine ring and the change in the electronic environment.
A simple method for distinguishing between 5-methyl and 7-methyl substituted pyrazolo[1,5-a]pyrimidines is based on the carbon chemical shift of the methyl group or its fine structure in the ¹H NMR spectrum.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The transformation from precursors to the final product is marked by the disappearance of certain vibrational bands and the appearance of new ones.
FT-IR Spectral Data Comparison
| Compound | N-H stretch (cm⁻¹) | C=O stretch (ester) (cm⁻¹) | C=O stretch (keto) (cm⁻¹) | C=N stretch (cm⁻¹) | C=C stretch (cm⁻¹) | O-H stretch (cm⁻¹) |
| 3-amino-1H-pyrazole | 3400-3200 (broad) | - | - | ~1600 | ~1500 | - |
| Ethyl Acetoacetate | - | ~1740 | ~1715 | - | - | - |
| Pyrazolo[1,5-a]pyrimidin-5-ol (expected) | - | - | ~1680 (amide) | ~1620-1570 | ~1600-1450 | 3400-3200 (broad) |
Analysis:
The FT-IR spectrum of 3-amino-1H-pyrazole is characterized by the strong, broad N-H stretching vibrations of the primary amine.[7] Ethyl acetoacetate exhibits two distinct carbonyl stretching bands corresponding to the ester and keto groups.[7][8]
The formation of Pyrazolo[1,5-a]pyrimidin-5-ol is confirmed by:
-
Disappearance of N-H and C=O Bands: The N-H stretching bands of the aminopyrazole and the characteristic ester and keto C=O bands of ethyl acetoacetate will disappear.
-
Appearance of Amide C=O and O-H Bands: A new C=O stretching band, characteristic of the pyrimidinone ring (an amide), will appear around 1680 cm⁻¹. Additionally, a broad O-H stretching band will be present due to the hydroxyl group, which may exist in tautomeric equilibrium with the keto form.
-
Characteristic Ring Vibrations: The spectrum will also show a series of complex bands in the 1620-1450 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations of the fused heterocyclic rings.[9][10]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The formation of the extended, conjugated pyrazolo[1,5-a]pyrimidine system results in a significant shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to the individual precursors. The absorption and emission spectra of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature of the substituents on the ring system.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of Pyrazolo[1,5-a]pyrimidin-5-ol will show a molecular ion peak (M⁺) corresponding to its molecular weight (149.14 g/mol ), confirming the successful condensation and fusion of the two precursor molecules.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the synthesis and spectroscopic analysis of Pyrazolo[1,5-a]pyrimidin-5-ol.
Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the solution. A catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the purified product using NMR, FT-IR, and MS.
Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol.
NMR Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a higher concentration of 5-30 mg is recommended.[1]
-
Homogeneous Solution: Ensure the sample is completely dissolved to form a homogeneous solution. Any solid particles can distort the magnetic field, leading to poor spectral resolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Tube and Cap: Use clean, high-quality NMR tubes and caps to avoid contamination.
FT-IR Sample Preparation (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FT-IR spectra of solid samples with minimal preparation.[4]
-
Clean Crystal: Ensure the ATR crystal is clean before use.
-
Apply Sample: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the FT-IR spectrum.
Conclusion
The spectroscopic comparison of Pyrazolo[1,5-a]pyrimidin-5-ol with its precursors, 3-amino-1H-pyrazole and ethyl acetoacetate, provides a clear and definitive confirmation of the chemical transformation. Each spectroscopic technique offers a unique piece of the structural puzzle, and together, they provide a comprehensive characterization of the final product. This guide serves as a foundational resource for researchers working with this important class of heterocyclic compounds, enabling them to confidently synthesize and characterize novel pyrazolo[1,5-a]pyrimidine derivatives for potential therapeutic applications.
References
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]
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Fikry, R. M., el-adly, R., Ismail, N. A., & Al-Aidy, H. (n.d.). FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate. Retrieved from [Link]
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Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Retrieved from [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry, 11, 1289414. Retrieved from [Link]
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PubChem. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]
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Jetir.org. (2023). SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA. Retrieved from [Link]
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Kandeel, M. M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4889. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Semantic Scholar. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025). Journal of Heterocyclic Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2014). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 19(6), 7856-7871. Retrieved from [Link]
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Al-Adiwish, W. M., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Journal of Heterocyclic Chemistry, 59(12), 2215-2226. Retrieved from [Link]
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SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-methyl-2-phenyl-, ethyl ester. Retrieved from [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2017). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1141, 353-361. Retrieved from [Link]
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Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2017). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1141, 353-361. Retrieved from [Link]
-
Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
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Al-Zaydi, K. M., & Hafez, T. S. (2014). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 19(11), 18885-18898. Retrieved from [Link]
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Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolo[1,5-a]pyrimidine-Based LRRK2 Inhibitors
A Senior Application Scientist's Field Guide to Translating Benchtop Potency to Preclinical Efficacy
For researchers, scientists, and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of a prominent pyrazolo[1,5-a]pyrimidine derivative, GNE-7915, against other key Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making it a critical therapeutic target.[1]
This analysis moves beyond a simple cataloging of data, offering insights into the causal relationships behind experimental design and the critical importance of robust, self-validating protocols. Our focus is to bridge the often-tenuous gap between in vitro potency and in vivo efficacy, providing a clear framework for evaluating and selecting candidate molecules for further development.
The Landscape of LRRK2 Inhibition: A Comparative Overview
The development of LRRK2 inhibitors has yielded several promising compounds, each with a unique profile of potency, selectivity, and pharmacokinetic properties. Here, we compare GNE-7915 with other notable LRRK2 inhibitors to provide context for its performance.
| Compound | Target | In Vitro Potency (IC50) | Kinase Selectivity | Brain Penetrant | Key Characteristics |
| GNE-7915 | LRRK2 | 9 nM | High (tested against 187 kinases) | Yes | A pyrazolo[1,5-a]pyrimidine derivative with a good balance of potency, selectivity, and DMPK properties. |
| MLi-2 | LRRK2 | 0.76 nM | High (>295-fold selectivity over 300 kinases) | Yes | Often considered a "gold standard" tool compound due to its exceptional potency and selectivity.[1][3] |
| PF-06447475 | LRRK2 | 3 nM | High | Yes | A potent and selective inhibitor with demonstrated in vivo activity.[4] |
| GNE-0877 (DNL201) | LRRK2 | 3 nM | High | Yes | A potent and selective inhibitor that has advanced to clinical trials.[5][6] |
| LRRK2-IN-1 | LRRK2 (WT and G2019S) | 13 nM (WT), 6 nM (G2019S) | Moderate | Poor | An early but important tool compound for LRRK2 research.[7] |
Delving Deeper: From In Vitro Potency to In Vivo Target Engagement
A low nanomolar IC50 value in a biochemical assay is a crucial first step, but it is not a guarantee of in vivo success. The journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges, including off-target effects, poor metabolic stability, and the inability to cross the blood-brain barrier. The following sections detail the experimental workflows designed to rigorously assess these parameters.
Experimental Workflow: A Self-Validating System
The following diagram illustrates a logical workflow for the preclinical evaluation of LRRK2 inhibitors, ensuring that each step provides a validation checkpoint for the next.
Caption: A logical workflow for the preclinical assessment of LRRK2 inhibitors.
Detailed Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)
This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against purified LRRK2 enzyme.
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by LRRK2 in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., GNE-7915) in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of purified recombinant human LRRK2 (wild-type or mutant) in assay buffer.
-
Prepare a solution of a suitable LRRK2 peptide substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well assay plate.
-
Add the LRRK2 enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).
-
Add the detection reagent and incubate to allow for signal development.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based LRRK2 Autophosphorylation Assay (Cellular Potency)
This protocol assesses the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at a specific site (e.g., Ser935).
Principle: Cells overexpressing LRRK2 are treated with the test compound. The level of phosphorylated LRRK2 is then quantified by Western blotting, providing a measure of the compound's cellular potency.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) stably overexpressing human LRRK2 (wild-type or mutant) in a multi-well plate.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total LRRK2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total LRRK2.
-
Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal for each sample.
-
Calculate the percent inhibition of LRRK2 phosphorylation relative to the vehicle control.
-
Determine the IC50 value as described for the biochemical assay.
-
In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Study in Rodents
This protocol evaluates the pharmacokinetic profile of the test compound and its ability to engage the LRRK2 target in the brain of a relevant animal model.
Principle: The test compound is administered to rodents (e.g., mice or rats), and plasma and brain samples are collected at various time points. The compound concentration in these samples is measured to determine its pharmacokinetic parameters. The level of LRRK2 phosphorylation in the brain is also assessed to establish a pharmacodynamic readout of target engagement.
Caption: Workflow for an in vivo PK/PD study of a LRRK2 inhibitor.
Step-by-Step Methodology:
-
Animal Model:
-
Use appropriate rodent models, such as BAC transgenic mice expressing human LRRK2 with a pathogenic mutation (e.g., G2019S), which provides a more clinically relevant system.[5]
-
-
Compound Administration:
-
Formulate the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer a single dose of the compound to the animals.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Process the blood to obtain plasma.
-
Perfuse the animals with saline and harvest the brains.
-
Dissect specific brain regions if required (e.g., striatum, cortex).
-
Snap-freeze all samples in liquid nitrogen and store at -80°C.
-
-
Pharmacokinetic Analysis:
-
Extract the test compound from the plasma and brain homogenates.
-
Quantify the compound concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain-to-plasma ratio.
-
-
Pharmacodynamic Analysis:
-
Prepare protein lysates from the brain tissue samples.
-
Perform Western blotting for phosphorylated and total LRRK2 as described in the cell-based assay protocol.
-
Correlate the extent of LRRK2 phosphorylation inhibition with the measured brain concentrations of the compound at each time point.
-
Conclusion: Bridging the In Vitro-In Vivo Divide
The successful translation of a potent in vitro LRRK2 inhibitor into a promising preclinical candidate hinges on a thorough and systematic evaluation of its cellular activity, selectivity, and in vivo pharmacokinetic and pharmacodynamic properties. The pyrazolo[1,5-a]pyrimidine scaffold, exemplified by GNE-7915, has proven to be a versatile and effective starting point for the design of such inhibitors.
By employing the rigorous, self-validating experimental workflows detailed in this guide, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately accelerate the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders. The correlation of robust in vitro data with clear in vivo target engagement is the cornerstone of successful preclinical development.
References
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Fell, M. J., et al. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics, 355(3), 397-409. [Link]
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
- Estrada, A. A., et al. (2014). Discovery of GNE-0877, a potent, selective, and brain-penetrant LRRK2 inhibitor. ACS Medicinal Chemistry Letters, 5(4), 389-394.
-
Henderson, J. L., et al. (2015). Discovery of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432. [Link]
-
Deng, X., et al. (2011). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2. Nature Chemical Biology, 7(4), 203-205. [Link]
- Taymans, J. M., et al. (2015). LRRK2-IN-1: a potent and selective inhibitor of LRRK2 kinase activity. The Biochemical journal, 469(1), 107-120.
-
Li, T., et al. (2010). BAC transgenic mice expressing human LRRK2 G2019S mutant exhibit age-dependent neurodegeneration and motor deficits. Human Molecular Genetics, 19(13), 2506-2517. [Link]
-
Denali Therapeutics. (2022). Denali Therapeutics Announces DNL201 (BIIB122) Data Demonstrating LRRK2 Inhibition and Lysosomal Function Restoration in Parkinson's Disease Patients. [Link]
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A Head-to-Head Comparison of Synthetic Routes to Pyrazolo[1,5-a]pyrimidin-5-ol: A Guide for Medicinal Chemists
The Pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2] Its derivatives have shown significant promise in targeted cancer therapy, particularly as inhibitors of CK2, EGFR, and B-Raf kinases.[1] The synthetic accessibility and versatility of this heterocyclic system are therefore of paramount importance to researchers in drug discovery. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic methodologies for a key intermediate, Pyrazolo[1,5-a]pyrimidin-5-ol, focusing on classical cyclocondensation, microwave-assisted synthesis, and multicomponent reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer data-driven insights to inform your synthetic strategy.
The Significance of Pyrazolo[1,5-a]pyrimidin-5-ol
Pyrazolo[1,5-a]pyrimidin-5-ol, often existing in its tautomeric form, Pyrazolo[1,5-a]pyrimidine-5,7-diol, is a fundamental building block for the elaboration of more complex and biologically active molecules. The hydroxyl groups at the 5- and 7-positions serve as versatile handles for further functionalization, such as chlorination followed by nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR).[3] The choice of synthetic route to this core structure can significantly impact overall efficiency, scalability, and the potential for diversification.
Below is a depiction of the general workflow for evaluating these synthetic methods.
Caption: Workflow for the comparative analysis of synthetic methods.
Method 1: The Classic Approach - Cyclocondensation of 5-Aminopyrazoles with Diethyl Malonate
The most traditional and widely adopted method for constructing the Pyrazolo[1,5-a]pyrimidin-5,7-diol core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound, most commonly diethyl malonate.[3] This method is robust, well-documented, and generally provides good yields of the desired product.
Mechanistic Insight
The reaction proceeds via a double condensation mechanism. The more nucleophilic exocyclic amino group of the 5-aminopyrazole initially attacks one of the carbonyl carbons of diethyl malonate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole ring attacks the second carbonyl group, leading to the formation of the pyrimidine ring after dehydration. The use of a base, such as sodium ethoxide, is crucial to deprotonate the aminopyrazole and facilitate the initial nucleophilic attack.
Caption: Mechanism of classical cyclocondensation.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[3]
Materials:
-
5-Amino-3-methylpyrazole (1.0 eq)
-
Diethyl malonate (1.5 eq)
-
Sodium ethoxide (EtONa) (2.0 eq)
-
Absolute Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared by carefully adding sodium metal to cooled ethanol under an inert atmosphere.
-
5-Amino-3-methylpyrazole is added to the sodium ethoxide solution and stirred until dissolved.
-
Diethyl malonate is added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to afford the pyrazolo[1,5-a]pyrimidine-5,7-diol.
Expected Yield: 80-90%
Method 2: The Accelerated Approach - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times.[4][5] This "green chemistry" approach is particularly effective for the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.[1]
The Rationale Behind Microwave Heating
Microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform increase in temperature throughout the reaction vessel. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, leading to dramatic rate enhancements. For the synthesis of pyrazolo[1,5-a]pyrimidinones, a one-pot, two-step microwave-assisted protocol has been developed, which can be adapted for our target molecule.[5][6]
Caption: One-pot, microwave-assisted workflow.
Detailed Experimental Protocol
This protocol is a conceptual adaptation for Pyrazolo[1,5-a]pyrimidin-5-ol based on a one-pot synthesis of related pyrimidinones.[5][6]
Materials:
-
β-Ketonitrile (e.g., cyanoacetone) (1.0 eq)
-
Hydrazine hydrate (1.3 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Acetic acid (0.6 eq)
-
Methanol (solvent)
Procedure:
-
In a microwave-safe reaction vial, combine the β-ketonitrile, hydrazine hydrate, and methanol.
-
Seal the vial and place it in a microwave reactor. Irradiate at 150°C for 5 minutes.
-
Cool the vial, then add the β-ketoester and acetic acid.
-
Reseal the vial and irradiate at 150°C for an additional 2 hours.
-
After cooling, the product can be isolated by filtration or after removal of the solvent and purification by column chromatography.
Expected Yield: 60-75%
Method 3: The Efficient Approach - One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants.[1] This approach is lauded for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[7]
Mechanistic Convergence
A common MCR strategy involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-dicarbonyl). The reaction typically initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the 5-aminopyrazole to the resulting α,β-unsaturated intermediate, and subsequent intramolecular cyclization and dehydration/oxidation to furnish the aromatic pyrazolo[1,5-a]pyrimidine core.
Caption: General mechanism for a three-component synthesis.
Detailed Experimental Protocol
The following is a representative protocol for a three-component synthesis of a substituted pyrazolo[1,5-a]pyrimidine.
Materials:
-
5-Aminopyrazole (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol (solvent)
-
Piperidine (catalytic amount)
Procedure:
-
To a flask containing a solution of 5-aminopyrazole and the aromatic aldehyde in ethanol, add ethyl acetoacetate and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Expected Yield: 65-85%
Head-to-Head Performance Comparison
| Parameter | Method 1: Classical Cyclocondensation | Method 2: Microwave-Assisted | Method 3: Multicomponent Reaction |
| Typical Yield | 80-90%[3] | 60-75%[6] | 65-85% |
| Reaction Time | 24 hours[3] | ~2 hours[6] | 8-12 hours |
| Temperature | Reflux (e.g., Ethanol ~78°C) | 150°C | Reflux (e.g., Ethanol ~78°C) |
| Scalability | High | Moderate (batch size limited by reactor) | High |
| Simplicity | High (simple work-up) | Moderate (requires specialized equipment) | High (one-pot procedure) |
| Versatility | Good for core synthesis | Good for rapid synthesis | Excellent for diversification |
| Green Aspects | High energy consumption (long reflux) | Reduced reaction time, less energy | High atom economy |
Senior Application Scientist's Insights: Choosing the Right Method
The optimal synthetic strategy for Pyrazolo[1,5-a]pyrimidin-5-ol is not a one-size-fits-all solution; it is dictated by the specific goals of the research program.
-
For Large-Scale Core Synthesis: The Classical Cyclocondensation remains the gold standard. Its high yields, straightforward procedure, and proven scalability make it the most reliable method for producing large quantities of the core scaffold. The extended reaction time is a trade-off for its robustness and predictability.
-
For Rapid SAR Exploration and Library Synthesis: Microwave-Assisted Synthesis is the method of choice. The dramatic reduction in reaction time allows for the rapid generation of analogs, accelerating the drug discovery cycle. While yields may be slightly lower and specialized equipment is required, the speed at which diverse compounds can be synthesized is a significant advantage. The one-pot nature of some microwave protocols further enhances efficiency.[5]
-
For Generating Molecular Complexity in a Single Step: Multicomponent Reactions offer an elegant and efficient route to highly substituted Pyrazolo[1,5-a]pyrimidines. If the goal is to quickly build complex molecules with multiple points of diversity, MCRs are unparalleled. Their high atom economy and operational simplicity are also attractive from a green chemistry perspective. While this guide focuses on the -5-ol core, MCRs are particularly powerful for directly synthesizing more decorated analogs.
References
-
Terungwa, T. et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Fahim, A. M., & El-Sayed, N. N. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][8]triazine and Imidazo[2,1-c][1][2][8]triazine. Chemical Science International Journal. [Link]
-
Law, J. et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazolo[1,5‐a]pyrimidine using PEG‐400 as a green reaction media. ResearchGate. [Link]
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Bagley, M. C., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]
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Elie, J., Fruit, C., & Besson, T. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][9]triazines. Molecules. [Link]
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DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
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Bagley, M. C., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]
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CPLabSafety. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]
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IJCRT. (n.d.). One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. International Journal of Creative Research Thoughts. [Link]
-
Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett. [Link]
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CPLabSafety. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. [Link]
-
ResearchGate. (n.d.). Simple and Efficient Three Component One-Pot Synthesis of Pyrazolo[1,5,a]Pyrimidines. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Unseen Hazard: A Step-by-Step Guide to the Safe Disposal of Pyrazolo[1,5-a]pyrimidin-5-ol
For the researcher engaged in the fast-paced world of drug discovery and development, the novel molecule is the currency of innovation. Pyrazolo[1,5-a]pyrimidines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone of modern medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential.[1][2][3] However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly when handling compounds like Pyrazolo[1,5-a]pyrimidin-5-ol, for which comprehensive hazard data may not be readily available.
This guide provides a detailed, procedural framework for the proper disposal of Pyrazolo[1,5-a]pyrimidin-5-ol. Moving beyond a simple checklist, we will delve into the scientific rationale behind each step, empowering you to establish a self-validating system of safety and compliance within your laboratory. The core principle of this guide is proactive hazard mitigation: in the absence of complete data, we treat the compound with the caution it warrants as a potentially bioactive and environmentally persistent molecule.
Part 1: Waste Characterization - The "Known Unknowns"
The critical first step in any disposal protocol is to understand the nature of the waste. For many novel or research-scale chemicals like Pyrazolo[1,5-a]pyrimidin-5-ol (CAS No. 29274-22-4), a comprehensive Safety Data Sheet (SDS) may not exist. A search for this specific compound reveals limited toxicological and ecological data.[4][5] This is not an indication of safety, but rather a data gap.
Therefore, the guiding principle is to manage the compound as hazardous waste. This conservative approach is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and is a cornerstone of responsible laboratory practice.[6]
Here’s our logic:
-
Chemical Family: It belongs to the family of nitrogen-containing heterocycles. These compounds are frequently bioactive.[7][8] Many derivatives are investigated as kinase inhibitors and anticancer agents.[1][3] This inherent bioactivity must be respected in its disposal.
-
Hazard Statements for Analogs: Safety data for related pyrazolopyrimidine structures often include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][9]
-
Environmental Persistence: The persistence and degradability of this specific compound in the environment are unknown.[4] Discharging such chemicals into the sanitary sewer is strictly forbidden as they may not be degraded by wastewater treatment processes and could harm aquatic life.[10][11]
Based on this analysis, all waste streams containing Pyrazolo[1,5-a]pyrimidin-5-ol must be considered hazardous chemical waste.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure safety, compliance, and logistical efficiency.
Step 1: Segregation at the Source
Proper disposal begins the moment waste is generated. To prevent violent reactions or the generation of toxic gases, immediate and proper segregation is paramount.[10][12]
Protocol:
-
Designate Waste Streams: Establish separate, clearly labeled waste containers for each type of waste you will generate.
-
Solid Waste: Collect pure Pyrazolo[1,5-a]pyrimidin-5-ol, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a dedicated solid waste container.
-
Liquid Waste (Non-Halogenated): If the compound is dissolved in solvents like methanol, ethanol, or acetonitrile, collect this in a "Non-Halogenated Organic Waste" container.
-
Liquid Waste (Halogenated): If dissolved in solvents like dichloromethane (DCM) or chloroform, use a dedicated "Halogenated Organic Waste" container. The higher cost and different incineration requirements for halogenated waste make this separation economically and environmentally crucial.
-
Aqueous Waste: Do not dispose of aqueous solutions containing Pyrazolo[1,5-a]pyrimidin-5-ol down the drain.[11] Collect them in a dedicated "Aqueous Hazardous Waste" container. The pH of this waste should be kept between 5.0 and 12.5 to prevent corrosive damage to containers and infrastructure.[10]
Expert Insight: The causality behind segregating halogenated and non-halogenated solvents is rooted in the combustion process during incineration. Halogenated solvents can produce highly corrosive and toxic byproducts like hydrochloric acid, requiring specialized scrubbers in the incinerator. Mixing these waste streams increases the overall volume of waste that needs this special, more expensive treatment.
Step 2: Proper Containerization
The integrity of your waste container is your first line of defense against spills and exposure. OSHA mandates specific container characteristics that are critical for laboratory safety.[6]
Protocol:
-
Material Compatibility: Use containers made of a material that is chemically compatible with the waste. For organic solvents, high-density polyethylene (HDPE) or glass containers are standard. For acidic or basic aqueous waste, ensure the container material is appropriate.[10][12]
-
Secure Closure: The container must have a secure, leak-proof screw cap.[10] Avoid using stoppers, parafilm, or other temporary seals for storage.
-
Condition: Always use containers that are in good condition, free from cracks or signs of deterioration.[10]
-
Headroom: Do not fill liquid waste containers to the brim. Leave at least 10% or one inch of headroom to allow for vapor expansion.[10]
Step 3: Labeling - Your Communication Lifeline
Clear and accurate labeling is non-negotiable and a primary requirement for regulatory compliance.[13] It communicates the hazard to everyone in the lab and to the waste disposal technicians.
Protocol:
-
Use a Hazardous Waste Label: Affix the label to the container before adding any waste.
-
Complete All Fields:
-
Generator's Name: The name of the primary researcher responsible.
-
Contents: List all chemical constituents by their full name (no abbreviations). Include percentages for each component.
-
Hazards: Check all applicable hazard boxes (e.g., Flammable, Toxic).
-
Self-Validating System: A weekly lab inspection should include a check of all waste container labels. This regular verification ensures that labels are present, accurate, and that accumulation start dates are being monitored, preventing violations of storage time limits.[6][10]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
Protocol:
-
Designate the SAA: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[6][13] This prevents a spill from spreading.
-
Segregate Incompatibles: Within the SAA, continue to segregate incompatible waste types. Specifically, store acids and bases separately, and keep oxidizing agents away from organic compounds.[10]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[10] Evaporation of waste in a fume hood is not a permissible disposal method.[11]
Part 3: Final Disposal Pathway
The final step is the removal of the waste from your facility by trained professionals.
Protocol:
-
Schedule a Pickup: Once a waste container is full, or approaching its maximum storage time limit (typically 6-12 months depending on local regulations), contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[6][11]
-
Recommended Disposal Method: For nitrogen-containing heterocyclic compounds like Pyrazolo[1,5-a]pyrimidin-5-ol, the recommended final disposal method is incineration in a licensed hazardous waste facility .[4] This high-temperature process is equipped with afterburners and scrubbers to destroy the organic molecule and neutralize harmful combustion byproducts.[4]
-
Documentation: Maintain meticulous records of all waste generated and disposed of. This documentation is crucial for regulatory compliance and audits.[13]
Visualizing the Disposal Workflow
To clarify the decision-making process for handling waste containing Pyrazolo[1,5-a]pyrimidin-5-ol, the following workflow diagram has been created.
Caption: Decision workflow for the safe disposal of Pyrazolo[1,5-a]pyrimidin-5-ol waste.
Summary of Waste Management Best Practices
| Action | Rationale | Compliance Link |
| Classify as Hazardous | Bioactivity potential of N-heterocycles; unknown toxicity and environmental fate. | Prudent practice, RCRA |
| Segregate Waste | Prevent dangerous chemical reactions; reduce disposal costs. | Safety protocols, EPA |
| Use Compatible Containers | Prevent leaks and spills from container degradation.[12] | OSHA[6] |
| Label Accurately | Communicate hazards; ensure proper handling and tracking.[13] | RCRA, DOT |
| Store in SAA | Minimize spill risk; ensure safe, temporary storage at the point of generation.[10] | EPA, OSHA |
| Incinerate | Ensure complete destruction of the compound and hazardous byproducts.[4] | EPA regulations |
By integrating these procedures into your daily laboratory operations, you not only ensure compliance with safety regulations but also build a deeply ingrained culture of safety and environmental responsibility. This commitment is the true hallmark of scientific excellence.
References
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- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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- Vanderbilt University Medical Center.
- Ace Waste.
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- Chemsrc. Pyrazolo[1,5-a]pyrimidin-5-ol | CAS#:29274-22-4.
- PubChem. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795.
- Sigma-Aldrich. (2022, September 6). Safety Data Sheet - Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
- National Center for Biotechnology Information. (2024).
- Thermo Fisher Scientific. (2012, April 30). Safety Data Sheet - 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-.
- Fisher Scientific. (2024, March 31). Safety Data Sheet - Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide.
- CymitQuimica. (2022, December 19). Safety Data Sheet - PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLIC ACID.
- Santa Cruz Biotechnology. (2024, March 29). Safety Data Sheet - 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
- ChemShuttle. pyrazolo[1,5-a]pyrimidin-5-ol.
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- Indian Academy of Sciences. (2018).
- Royal Society of Chemistry. (2024).
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A Senior Application Scientist's Guide to Safely Handling Pyrazolo[1,5-a]pyrimidin-5-ol
As drug development professionals, our work with novel heterocyclic compounds like Pyrazolo[1,5-a]pyrimidin-5-ol is foundational to discovering next-generation therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive agents.[1] However, innovation and safety are two sides of the same coin. A deep, mechanistic understanding of a compound's potential hazards is not a barrier to research but a prerequisite for excellence and reproducibility.
This guide provides a comprehensive operational plan for the safe handling and disposal of Pyrazolo[1,5-a]pyrimidin-5-ol. It is structured not as a rigid checklist, but as a self-validating system of protocols rooted in the "why" behind each safety measure.
Hazard Assessment: Understanding the Compound
While comprehensive toxicological data for every novel compound is not always available, the known hazards associated with the pyrazolo[1,5-a]pyrimidine class and its derivatives provide a clear mandate for cautious handling.[2][3] The primary risks are associated with exposure to the compound as a solid powder or dust.
Aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for this chemical class indicates several key hazards.[4][5]
| Hazard Classification | GHS Code | Description | Causality & Implication for Handling |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Accidental ingestion can lead to acute toxic effects. This underscores the need for strict no-eating/drinking policies in the lab and careful handling to prevent contamination of hands and surfaces. |
| Skin Irritation | H315 | Causes skin irritation. | Direct contact with the compound can cause local inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[6] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This is a critical risk, especially with fine powders, making proper eye protection non-negotiable.[5] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Inhalation of dust or aerosols is a primary exposure route that can lead to irritation of the respiratory tract.[3] All handling of the solid compound must be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize this risk.[7] |
To the best of our knowledge, the detailed chemical, physical, and toxicological properties have not been exhaustively investigated.[2] Therefore, the compound must be handled as a potentially hazardous substance, adopting a conservative approach to safety.
Core Personal Protective Equipment (PPE) Protocol
Engineering controls, such as a chemical fume hood, are the first and most effective line of defense.[8] PPE is the essential second line, designed to protect you from exposure when engineering controls cannot completely eliminate the risk.
-
Eye and Face Protection :
-
Requirement : Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times when handling the compound.[9]
-
Rationale : Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dusts. Goggles are essential to prevent contact that can cause serious eye irritation.[5][10]
-
Enhanced Precaution : When there is a risk of splash or aerosol generation outside of a fume hood (a practice that should be avoided), a face shield must be worn over the chemical splash goggles.[9][11]
-
-
Hand Protection :
-
Requirement : Disposable, powder-free nitrile gloves are the minimum requirement. Gloves must be inspected for tears or holes before each use.[2][8]
-
Rationale : Nitrile provides good short-term protection against a range of chemicals and prevents direct skin contact, mitigating the risk of skin irritation.[8] The "powder-free" specification is critical, as powder can absorb hazardous materials and contribute to aerosolization.[10]
-
Procedural Note : Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[2]
-
-
Body Protection :
-
Requirement : A flame-resistant lab coat, fully buttoned, is required.[9] Appropriate street clothing, including long pants and closed-toe, closed-heel shoes, must be worn underneath.[8]
-
Rationale : The lab coat provides a removable barrier against incidental contact and small splashes. Closed-toe shoes protect against spills and falling objects.
-
-
Respiratory Protection :
-
Requirement : All weighing and handling of the solid compound that could generate dust must be conducted within a certified chemical fume hood.[7]
-
Rationale : The fume hood is an engineering control designed to capture and exhaust airborne contaminants, protecting the user from respiratory exposure.[8]
-
For higher-level protection : In situations where engineering controls are insufficient, a NIOSH-approved respirator may be necessary. For nuisance dust exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended.[2] Use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.[8][11]
-
Operational Workflow: From Bench to Disposal
The following diagram and protocol outline a safe, self-validating workflow for handling Pyrazolo[1,5-a]pyrimidin-5-ol.
Caption: End-to-end workflow for handling Pyrazolo[1,5-a]pyrimidin-5-ol.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure your chemical fume hood has been certified within the last year. Assemble all necessary equipment, including a designated and clearly labeled hazardous waste container.[12] Don all required PPE as outlined in Section 2.
-
Weighing : Conduct all weighing operations inside the fume hood. Use a tared weigh boat and handle the container of solid Pyrazolo[1,5-a]pyrimidin-5-ol gently to prevent aerosolizing the powder.
-
Solubilization : Add the desired solvent to the solid compound slowly to avoid splashing. Keep the container covered or sealed when not actively transferring material.
-
Reaction Workup : Perform all subsequent experimental steps within the fume hood.
-
Decontamination : After the procedure, decontaminate all surfaces and non-disposable equipment. Glassware should be rinsed at least three times. The first rinseate must be collected and disposed of as hazardous chemical waste.[12]
-
PPE Removal : Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly.
Spill and Emergency Procedures
Immediate and correct response is critical in any exposure scenario.
-
In Case of Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][6]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[5][6]
-
In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[5]
-
If Swallowed : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][5]
-
Spill Cleanup : Evacuate non-essential personnel. Wearing your full PPE, cover the spill with an absorbent, inert material. Carefully sweep up the material without creating dust, and place it into a suitable, closed, and labeled container for disposal.[2] Do not allow the product to enter drains.[2]
Waste Disposal Plan
Pyrazolo[1,5-a]pyrimidin-5-ol and its associated waste must be treated as hazardous chemical waste.[12] Under no circumstances should it be disposed of in regular trash or down the drain.[12]
-
Solid Waste : All contaminated disposables (e.g., gloves, weigh boats, absorbent pads) and excess solid compound must be placed in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste : Unused solutions and the first rinseate from cleaning glassware must be collected in a separate, compatible, and clearly labeled hazardous waste container.[12] Where possible, separate halogenated and non-halogenated solvent waste.[12]
-
Container Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name of all constituents, and the approximate concentrations.[12]
-
Storage and Pickup : Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. Follow your institution's specific procedures for requesting a hazardous waste pickup.
By adhering to these scientifically grounded protocols, you can confidently and safely advance your research with Pyrazolo[1,5-a]pyrimidin-5-ol, ensuring the integrity of your work and the safety of your laboratory environment.
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PubChem. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795. National Center for Biotechnology Information. [Link]
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Chemsrc. Pyrazolo[1,5-a]pyrimidin-5-ol | CAS#:29274-22-4. Chemsrc. [Link]
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PubChem. Pyrazolo[1,5-a]pyrimidin-7-ol | C6H5N3O | CID 335418. National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
